molecular formula C12H18ClN B1603751 4-(4-Methylphenyl)piperidine hydrochloride CAS No. 67765-24-6

4-(4-Methylphenyl)piperidine hydrochloride

货号: B1603751
CAS 编号: 67765-24-6
分子量: 211.73 g/mol
InChI 键: ROPXDRJXVYKIPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(4-Methylphenyl)piperidine hydrochloride is an organic compound with the CAS Registry Number 67765-24-6 . It is a hydrochloride salt with a molecular formula of C12H18ClN and a molecular weight of 211.73 g/mol . This piperidine derivative serves as a versatile chemical building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . The presence of both the piperidine ring, a common feature in pharmacologically active molecules, and the substituted phenyl group makes it a valuable scaffold for the synthesis of more complex compounds. It is typically characterized by identifiers such as the canonical SMILES notation CC1=CC=C(C=C1)C2CCNCC2.Cl and the InChIKey ROPXDRJXVYKIPI-UHFFFAOYSA-N . Researchers utilize this compound exclusively in laboratory settings to explore structure-activity relationships and develop new substances for experimental purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes.

属性

IUPAC Name

4-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXDRJXVYKIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605823
Record name 4-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67765-24-6
Record name 4-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenyl)piperidine hydrochloride
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Foundational & Exploratory

Comprehensive Technical Guide on 4-(4-Methylphenyl)piperidine Hydrochloride: Physical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylphenyl)piperidine hydrochloride (CAS: 67765-24-6) is a privileged heterocyclic building block extensively utilized in medicinal chemistry and drug discovery 1[1]. As a structural analog of phenylpiperidine, it serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, monoamine transporter inhibitors, and potent analgesics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies designed for researchers and drug development professionals.

Physicochemical Properties & Structural Causality

The physical properties of a chemical building block dictate its handling, formulation, and reactivity in complex synthetic pipelines. The hydrochloride salt form of 4-(4-methylphenyl)piperidine is specifically engineered to overcome the inherent limitations of its free base counterpart.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 67765-24-6 2[2]Unique identifier for the hydrochloride salt form.
Free Base CAS 59083-39-5 3[3]Reference for the unprotonated precursor.
Molecular Formula C12H18ClN 2[2]Incorporates the HCl counterion for chemical stability.
Molecular Weight 211.73 g/mol 4[4]Standardized mass for precise stoichiometric calculations.
Melting Point 186-188 °C 2[2]High MP indicates a stable crystalline lattice, ideal for long-term storage.
Physical Form Solid / Powder 2[2]Facilitates precise gravimetric handling compared to the viscous free base.
Mechanistic Rationale for the Hydrochloride Salt

The free base of 4-(4-methylphenyl)piperidine is a lipophilic compound that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility. By converting it to the hydrochloride salt, the protonated piperidinium nitrogen forms a robust ionic bond with the chloride counterion. This transformation achieves three critical outcomes:

  • Thermal Stability: Elevates the melting point to 186-188 °C, preventing degradation during ambient storage.

  • Aqueous Solubility: Enhances solubility in polar protic solvents (e.g., water, methanol), which is mandatory for biological assays and subsequent aqueous-phase synthetic steps.

  • Purification: Salt formation acts as a thermodynamic sink, allowing the compound to crystallize out of organic solvents, leaving lipophilic impurities behind.

Pharmacophore Core 4-(4-Methylphenyl)piperidine HCl Tolyl p-Tolyl Group (Lipophilic Domain) Core->Tolyl Enhances BBB penetration Piperidine Piperidine Ring (Basic Amine / H-Bond Donor) Core->Piperidine Target receptor anchoring HCl Hydrochloride Salt (Solubility Enhancer) Core->HCl Improves bioavailability

Pharmacophore mapping and structural causality of the compound.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 4-(4-methylphenyl)piperidine requires the precise construction of the C-C bond between the tolyl group and the piperidine ring. The most robust and scalable approach utilizes a Grignard addition followed by dehydration and catalytic hydrogenation. As a Senior Application Scientist, I emphasize building validation checkpoints directly into the protocol to ensure high-fidelity results.

Step-by-Step Experimental Protocol

Step 1: Grignard Addition (Nucleophilic Attack)

  • Procedure: React 1-Boc-4-piperidone with 4-tolylmagnesium bromide in anhydrous Tetrahydrofuran (THF) at -78 °C. Slowly warm the reaction to room temperature.

  • Causality: Conducting the addition at -78 °C suppresses the enolization of the piperidone, which would otherwise quench the Grignard reagent and reduce the yield of the desired tertiary alcohol.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-inactive piperidone (visualized via KMnO4 stain) and the appearance of a new, highly UV-active spot confirms the formation of the tertiary alcohol intermediate.

Step 2: Acidic Dehydration and Deprotection

  • Procedure: Treat the isolated tertiary alcohol with Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Causality: The strong acid serves a dual purpose: it protonates the tertiary alcohol to facilitate dehydration (yielding a tetrahydropyridine double bond) and simultaneously cleaves the acid-labile Boc protecting group.

  • Self-Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis must show a mass shift corresponding to the loss of the Boc group (-100 Da) and water (-18 Da).

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the tetrahydropyridine intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and subject the mixture to a Hydrogen (H2) atmosphere at 50 psi for 12 hours.

  • Causality: The catalytic hydrogenation selectively reduces the endocyclic double bond without affecting the aromatic tolyl ring, yielding the free base of 4-(4-methylphenyl)piperidine.

  • Self-Validation Checkpoint: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy will confirm the complete disappearance of the vinylic proton signal (~5.5-6.0 ppm) and the emergence of upfield aliphatic multiplets corresponding to the saturated piperidine ring.

Step 4: Hydrochloride Salt Formation

  • Procedure: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases. Filter and dry the solid under a vacuum.

  • Causality: The non-polar ether solvent forces the highly polar hydrochloride salt to crash out of the solution, driving the equilibrium forward and providing a highly pure crystalline product.

  • Self-Validation Checkpoint: Determine the melting point of the resulting white powder. A sharp melting point of 186-188 °C 2[2] confirms the successful formation and purity of the target compound.

SynthesisWorkflow A 1-Boc-4-piperidone C Tertiary Alcohol Intermediate A->C THF, -78°C to RT B 4-Tolylmagnesium bromide (Grignard Reagent) B->C Nucleophilic Addition E Tetrahydropyridine Intermediate C->E -H2O, Deprotection D Acidic Dehydration (TFA / HCl) D->E Acid Catalysis G 4-(4-Methylphenyl)piperidine Free Base E->G Reduction F Catalytic Hydrogenation (Pd/C, H2) F->G 50 psi H2 I 4-(4-Methylphenyl)piperidine HCl (Target Compound) G->I Salt Formation H HCl Gas in Ether H->I Precipitation

Synthetic workflow for 4-(4-methylphenyl)piperidine hydrochloride.

Applications in Drug Development

Phenylpiperidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry. The p-tolyl substitution provides a unique steric bulk and electronic profile that enhances binding affinity to specific G-protein coupled receptors (GPCRs).

Notably, 4-(4-methylphenyl)piperidine is a foundational precursor in the synthesis of 2,2-diaryl-4-(4-aryl-4-hydroxy-piperidino)-butyramides 5[5]. This class of compounds is renowned for its potent antidiarrheal and analgesic activities. The piperidine nitrogen acts as a crucial hydrogen-bond donor/acceptor in the receptor pocket, while the p-tolyl group drives lipophilic interactions and facilitates blood-brain barrier (BBB) penetration when CNS activity is desired.

References

  • Molbase . "C12H17N - Molecular Formula - MOLBASE (CAS 59083-39-5)". Retrieved from: [Link]

  • Google Patents. "US3714159A - 2,2-diaryl-4-(4'-aryl-4'-hydroxy-piper-idino)-butyramides".

Sources

Synthesis Mechanism of 4-(4-Methylphenyl)piperidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Rationale

4-(4-Methylphenyl)piperidine hydrochloride (commonly referred to as 4-p-tolylpiperidine HCl) is a privileged pharmacophore and a critical structural motif in medicinal chemistry. It serves as a core building block in the development of central nervous system (CNS) therapeutics, particularly in the design of highly selective human monoamine transporter (DAT, SERT, NET) inhibitors[1].

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and regioselectivity. The most robust and field-proven methodology for synthesizing 4-arylpiperidines relies on the nucleophilic addition of an aryl Grignard reagent to a protected 4-piperidone, followed by a tandem dehydration/deprotection sequence, and concluding with a chemoselective hydrogenation[2].

Retrosynthesis Target 4-(4-Methylphenyl)piperidine Hydrochloride Alkene 4-(p-Tolyl)-1,2,3,6- tetrahydropyridine Target->Alkene Hydrogenation (Pd/C, H2) Alcohol N-Boc-4-hydroxy-4- (p-tolyl)piperidine Alkene->Alcohol Dehydration (-H2O, -Boc) Reagents N-Boc-4-piperidone + p-Tolyl-MgBr Alcohol->Reagents Grignard Disconnection

Retrosynthetic analysis of 4-(4-methylphenyl)piperidine hydrochloride.

Mechanistic Breakdown of the Synthetic Pathway

Phase 1: Regioselective Nucleophilic Addition

The synthesis commences with the nucleophilic addition of p-tolylmagnesium bromide to N-Boc-4-piperidone[3]. The choice of the tert-butoxycarbonyl (Boc) protecting group is a deliberate strategic decision. If left unprotected, the acidic secondary amine of the piperidone would irreversibly quench the Grignard reagent, forming an insoluble magnesium amide complex. The Boc group sterically shields the nitrogen while maintaining the electrophilicity of the C4 carbonyl.

GrignardMech N1 p-Tolyl-MgBr (Nucleophile) N3 Magnesium Alkoxide Intermediate N1->N3 Nucleophilic Attack N2 N-Boc-4-piperidone (Electrophile) N2->N3 C=O Polarization N4 Boc-Protected Tertiary Alcohol N3->N4 Aqueous NH4Cl Workup

Mechanistic pathway of the Grignard addition to N-Boc-4-piperidone.

Phase 2: Tandem Acid-Catalyzed Dehydration and Deprotection

The conversion of the tertiary alcohol to the tetrahydropyridine intermediate is driven by an E1 elimination mechanism[4]. Protonation of the hydroxyl group converts it into a superior leaving group (water). The subsequent loss of water is the rate-determining step, generating a tertiary carbocation that is heavily stabilized by hyperconjugation and the adjacent p-tolyl ring (benzylic stabilization).

By utilizing 6M aqueous HCl at reflux, we achieve a highly efficient tandem reaction : the protic environment facilitates the E1 dehydration, while the thermal acidic conditions simultaneously cleave the Boc group (releasing CO₂ and isobutylene gas). This eliminates the need for a separate deprotection step, drastically improving the process's atom economy.

Dehydration A Boc-Protected Tertiary Alcohol B Protonated Alcohol (Oxonium) A->B +H+ (6M HCl) C Tertiary Carbocation (Resonance Stabilized) B->C -H2O (E1 Step 1) D 1,2,3,6-Tetrahydropyridine Ring C->D -H+ (E1 Step 2) E Boc Cleavage (-CO2, -Isobutylene) D->E Acidic Hydrolysis F Deprotected Tetrahydropyridine E->F Heat (Reflux)

Acid-catalyzed E1 dehydration and simultaneous Boc deprotection mechanism.

Phase 3: Chemoselective Hydrogenation & Salt Formation

Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected for its high chemoselectivity. Under mild hydrogen pressure (1 atm), the isolated alkene of the tetrahydropyridine ring undergoes syn-addition of hydrogen, while the aromatic p-tolyl ring remains completely intact. Finally, treating the free base with anhydrous HCl gas ensures the precipitation of the highly pure hydrochloride salt. Isolating the compound as a salt is critical, as the free base of 4-arylpiperidines is prone to oxidative degradation and is highly hygroscopic.

Quantitative Process Data Summary

To facilitate process scaling and yield tracking, the standard reaction parameters and expected outcomes are summarized below:

Synthesis PhaseKey ReagentsReaction TempTimeAvg. YieldIn-Process Control (IPC) Target
1. Grignard Addition p-Tolyl-MgBr, N-Boc-4-piperidone0 °C to 25 °C3 h85 - 92%TLC: Disappearance of piperidone
2. Tandem Dehydration 6M HCl (aq)100 °C (Reflux)6 h78 - 85%GC-MS: Target mass m/z 173
3. Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH25 °C12 h90 - 95%¹H-NMR: Loss of alkene multiplet
4. Salt Formation Anhydrous HCl (gas), Et₂O0 °C1 h> 98%MP: Sharp melting point validation

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis relies on self-validating systems. The following protocols integrate mandatory In-Process Controls (IPCs) to ensure the success of each phase before proceeding.

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reaction: Charge the flask with p-tolylmagnesium bromide (1.0 M in THF, 1.2 eq). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (100 mL) and add dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • IPC Validation: Perform TLC (Hexane:EtOAc 7:3). The reaction is validated if the KMnO₄-active piperidone spot (R_f ~0.4) is absent, and a new UV-active spot (R_f ~0.2) is present.

Protocol 2: Tandem Dehydration and Deprotection
  • Reaction: Suspend the crude intermediate from Protocol 1 in 6M aqueous HCl (150 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 6 hours with vigorous stirring. The Boc group will cleave, evolving CO₂ gas.

  • Workup: Cool the mixture to 0 °C. Basify the solution to pH 12 using 5M NaOH (aq) to liberate the free base. Extract the aqueous phase with Dichloromethane (DCM) (3 x 75 mL). Dry the organic layers over Na₂SO₄ and concentrate to yield 4-(p-tolyl)-1,2,3,6-tetrahydropyridine.

  • IPC Validation: Analyze via GC-MS. The protocol is validated when the chromatogram shows a single major peak with a molecular ion of m/z 173, confirming both dehydration and complete loss of the Boc mass.

Protocol 3: Chemoselective Hydrogenation & Salt Formation
  • Hydrogenation: Dissolve the tetrahydropyridine intermediate in HPLC-grade Methanol (100 mL). Add 10% Pd/C catalyst (10% w/w relative to the substrate) under a blanket of nitrogen.

  • Reduction: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo.

  • IPC Validation: Run a quick ¹H-NMR (in CDCl₃). The protocol is validated by the complete disappearance of the vinylic proton multiplet at ~6.0 ppm.

  • Salt Formation: Dissolve the crude 4-(p-tolyl)piperidine free base in anhydrous Diethyl Ether (50 mL). Cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether dropwise) until white precipitation ceases.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum to afford the final 4-(4-methylphenyl)piperidine hydrochloride.

References

  • Focus on Human Monoamine Transporter Selectivity.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling ResearchGate URL
  • Supporting Information: Synthesis of 4-aryltetrahydropyridines Wiley-VCH URL
  • N-Boc-4-hydroxypiperidine BenchChem URL
  • 4-(4-methylphenyl)

Sources

The 4-Arylpiperidine Scaffold: Historical Discovery, Pharmacological Evolution, and Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The 4-arylpiperidine structural motif represents one of the most profoundly impactful "privileged scaffolds" in the history of medicinal chemistry. From its serendipitous discovery in the late 1930s as the core of the first fully synthetic opioid, to its rational evolution into a cornerstone of modern antipsychotic and antidepressant therapies, this heterocycle has shaped decades of neuropharmacology. This whitepaper synthesizes the historical trajectory, structure-activity relationships (SAR), and modern synthetic methodologies of 4-arylpiperidine compounds. Furthermore, it provides self-validating, step-by-step experimental protocols for their synthesis, emphasizing continuous-flow chemistry and transition-metal-catalyzed cross-coupling.

Historical Genesis: From Antispasmodics to Neuroleptics

The discovery of the 4-arylpiperidine class is a classic example of serendipity intersecting with systematic chemical exploration.

Otto Eisleb and the Discovery of Meperidine

In 1939, Otto Eisleb, a chemist at IG Farben, was synthesizing derivatives of piperidine in search of novel antispasmodic agents with atropine-like properties. He synthesized meperidine (pethidine), a 4-phenylpiperidine derivative. During routine pharmacological screening, pharmacologist Otto Schaumann observed that mice administered meperidine exhibited the "Straub tail reaction"—a phenomenon previously exclusively associated with opiate administration[1]. This marked the discovery of the first fully synthetic opioid analgesic, proving that the complex, naturally occurring phenanthrene core of morphine was not strictly necessary for μ -opioid receptor (MOR) agonism.

Paul Janssen and the Butyrophenones

In 1958, Dr. Paul Janssen sought to optimize the analgesic potency of meperidine. By systematically modifying the N -substituent of the 4-arylpiperidine core, he replaced the N -methyl group with an N -propiophenone and eventually an N -butyrophenone moiety. While this yielded highly potent analgesics, Janssen noted a profound, unexpected behavioral effect in animal models: catatonia and a reduction in amphetamine-induced agitation[2]. This led to the synthesis of haloperidol , a breakthrough typical antipsychotic. Janssen’s work demonstrated that the 4-arylpiperidine core is highly sensitive to N -alkylation, capable of shifting its primary target from the μ -opioid receptor to the D2​ dopamine receptor[2].

Structural Pharmacology: The "Privileged" Scaffold

In modern drug discovery, a "privileged structure" is defined as a molecular framework capable of providing useful ligands for more than one type of receptor[3]. The 4-arylpiperidine core perfectly embodies this concept.

Mechanistic Causality of the Pharmacophore

The pharmacological versatility of 4-arylpiperidines stems from their spatial geometry. The basic piperidine nitrogen acts as a critical anchor, forming a salt bridge with a highly conserved aspartate residue (e.g., Asp147 in MOR, Asp114 in D2​ R) located in the third transmembrane helix (TM3) of aminergic G-protein coupled receptors (GPCRs). Simultaneously, the 4-aryl group projects into a deep, hydrophobic binding pocket formed by TM5 and TM6, mimicking the aromatic rings of endogenous ligands (like the tyrosine of enkephalins or the catechol of dopamine)[3].

Structure-Activity Relationship (SAR) Summary

The table below summarizes how specific functionalization of the 4-arylpiperidine core dictates target selectivity and clinical indication.

CompoundKey Structural ModificationPrimary TargetClinical Indication
Meperidine N -methyl, 4-phenyl, 4-ethyl ester μ -Opioid Receptor (Agonist)Moderate to severe pain[1]
Haloperidol N -(4-fluorophenyl)-4-oxobutyl, 4-(4-chlorophenyl), 4-OH D2​ Dopamine Receptor (Antagonist)Schizophrenia, acute psychosis[2]
Loperamide N -dimethylbutanamide, 4-(4-chlorophenyl), 4-OHPeripheral μ -Opioid ReceptorDiarrhea[4]
Paroxetine 3-alkoxymethyl, 4-(4-fluorophenyl)Serotonin Transporter (SERT)Major Depressive Disorder[5]
Divergent Signaling Pathways

G Core 4-Arylpiperidine Scaffold Sub1 Meperidine / Opioids Core->Sub1 N-alkyl/esterification Sub2 Haloperidol / Butyrophenones Core->Sub2 N-butyrophenone addition Rec1 Mu-Opioid Receptor (MOR) Sub1->Rec1 Agonism Rec2 D2 Dopamine Receptor Sub2->Rec2 Antagonism Sig1 Gi/o Protein Activation Rec1->Sig1 Rec2->Sig1 Sig2 Inhibition of Adenylyl Cyclase Sig1->Sig2 Out1 Analgesia & Euphoria Sig2->Out1 Out2 Antipsychotic Efficacy Sig2->Out2

Caption: Divergent GPCR signaling pathways of 4-arylpiperidine derivatives based on structural modifications.

Evolution of Synthetic Methodologies

Historically, 4-arylpiperidines were synthesized via the condensation of arylacetonitriles with bis(2-chloroethyl)amines (the Eisleb method). However, this approach requires harsh conditions (strong bases, high temperatures) and suffers from poor functional group tolerance[6]. Modern medicinal chemistry demands late-stage diversification, driving the development of two superior methodologies:

  • Alkenylsilane Cross-Coupling: Traditional cross-coupling using tin (Stille) or boron (Suzuki) reagents on piperidines often fails due to reagent instability or toxicity. Converting 1-benzyl-4-piperidone into a benzyldimethylsilyl reagent via the Shapiro reaction allows the piperidine to be carried through multiple synthetic steps before a final, mild palladium-catalyzed cross-coupling[6].

  • Continuous-Flow Hydrogenation: For the scalable synthesis of 4-phenylpiperidines, the reduction of 4-phenylpyridine is highly efficient. Recent advancements utilize continuous-flow reactors coupled with a CO2​ -switchable biphasic extraction system, enabling salt-free product isolation[7].

Flow Feed 4-Phenylpyridine in EtOAc Reactor Pd/C Packed Bed 110°C, 30 bar H2 Feed->Reactor Continuous Flow Mixer Biphasic Extraction + H2O, + CO2 (5 bar) Reactor->Mixer 87% Conversion Aqueous Aqueous Phase (Piperidinium Bicarbonate) Mixer->Aqueous Selective Protonation Organic Organic Phase (Unreacted Pyridine) Mixer->Organic Waste/Recycle Product 4-Phenylpiperidine (Free Base) Aqueous->Product Depressurize (-CO2)

Caption: Continuous-flow hydrogenation and CO2-switchable isolation workflow for 4-phenylpiperidine.

Validated Experimental Protocols

As an Application Scientist, I emphasize protocols that are not only reproducible but mechanistically sound. The following methodologies represent the current state-of-the-art in 4-arylpiperidine synthesis.

Protocol A: Continuous-Flow Hydrogenation with CO2​ -Switchable Isolation

This protocol leverages the differential basicity between the starting material (pyridine) and the product (piperidine) to achieve a completely salt-free purification.[7]

Rationale & Causality: 4-phenylpiperidine is significantly more basic than 4-phenylpyridine. When pressurized with CO2​ in the presence of water, carbonic acid is formed. This weak acid is sufficient to protonate the piperidine (forming water-soluble piperidinium bicarbonate) but not the pyridine (which remains in the organic phase). Depressurization reverses the protonation, yielding the pure free base without the need for traditional acid/base wash cycles that generate stoichiometric salt waste.

Step-by-Step Methodology:

  • System Priming: Pack a continuous-flow reactor column with 10 wt% Pd/C catalyst. Prime the system with pure Ethyl Acetate (EtOAc) at a liquid flow of 0.3 mL/min and a hydrogen gas flow of 60 mL/min at 100∘C and 30 bar system pressure for 1 hour to activate the catalyst.

  • Reaction Phase: Adjust system parameters to 110∘C , solvent flow to 0.5 mL/min , and H2​ flow to 26 mL/min .

  • Substrate Injection: Introduce a 0.1 M solution of 4-phenylpyridine in EtOAc into the flow stream. Allow 10 minutes for the system to reach steady-state before collection.

  • CO2​ -Switchable Extraction: Collect the reactor effluent. Add an equal volume of deionized water to the EtOAc solution.

  • Pressurization: Stir the biphasic mixture under a CO2​ atmosphere at 5 bar for 5 minutes. The 4-phenylpiperidine quantitatively partitions into the aqueous phase as piperidinium bicarbonate.

  • Separation & Isolation: Separate the aqueous phase. Release the CO2​ pressure (depressurization) and evaporate the aqueous phase under reduced pressure to yield 4-phenylpiperidine as a free base (Expected yield: ~81%, Purity: >98%).

Protocol B: Synthesis via Shapiro Reaction and Alkenylsilane Cross-Coupling

This protocol is ideal for late-stage diversification in drug discovery, avoiding the toxicity of organotin reagents.[6]

Rationale & Causality: Direct cross-coupling of piperidines is notoriously difficult due to the instability of the requisite organometallic intermediates. By converting a commercially available 4-piperidone into a stable benzyldimethylsilyl derivative via the Shapiro reaction, the intermediate can be safely stored or subjected to further synthetic steps before the final palladium-catalyzed coupling with an aryl halide.

Step-by-Step Methodology:

  • Hydrazone Formation: React 1-benzyl-4-piperidone with p -toluenesulfonylhydrazide in methanol to form the corresponding tosylhydrazone.

  • Shapiro Fragmentation: Dissolve the tosylhydrazone in anhydrous Tetrahydrofuran (THF) and cool to −78∘C under an inert argon atmosphere.

  • Lithiation: Add n -Butyllithium ( n -BuLi, 2.2 equivalents) dropwise. The strong base deprotonates the hydrazone, driving the elimination of nitrogen gas to generate a localized alkenyllithium species.

  • Silyl Trapping: Quench the alkenyllithium intermediate with benzyldimethylsilyl chloride ( BnMe2​SiCl ). Allow the reaction to warm to room temperature, yielding the stable 3,4-unsaturated piperidenyl silane.

  • Cross-Coupling: In a separate vessel, combine the piperidenyl silane with an aryl halide (e.g., 4-bromofluorobenzene), a palladium catalyst (e.g., Pd(dba)2​ ), and a fluoride source (like TBAF) in DMF. The fluoride activates the silane for transmetalation, driving the cross-coupling to yield the 3,4-unsaturated 4-arylpiperidine.

  • Reduction (Optional): Subject the product to standard catalytic hydrogenation (Pd/C, H2​ ) to yield the fully saturated 4-arylpiperidine[8].

Conclusion

The 4-arylpiperidine scaffold remains a masterclass in rational drug design. From its origins in the early 20th century to its current status as a privileged structure in neuropharmacology, understanding its history and SAR is vital for modern medicinal chemists. By transitioning from harsh, classical syntheses to elegant, sustainable methods like continuous-flow hydrogenation and silicon-based cross-coupling, researchers can continue to exploit this versatile core to discover the next generation of targeted therapeutics.

References

  • Organic Letters - ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. American Chemical Society (2007). Available at:[Link]

  • D-NB.info. Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. (2017). Available at: [Link]

  • Pasternak, G. W., & Pan, Y. X. Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological Reviews, PMC (2013). Available at:[Link]

  • ResearchGate. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen. (2007). Available at: [Link]

  • Peng, Y., et al. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, PMC (2018). Available at:[Link]

Sources

Introduction: The Structural Ascendancy of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of Substituted Piperidine Analogs: A Technical Guide to a Privileged Scaffold

In modern medicinal chemistry, the piperidine ring is recognized as a highly privileged structural motif. As a ubiquitous six-membered saturated N-heterocycle, its derivatives are present in over twenty classes of FDA-approved pharmaceuticals [1]. The core advantage of the piperidine scaffold lies in its sp³-hybridized state, which allows the ring to adopt a stable chair conformation. Unlike flat, sp²-hybridized aromatic systems (such as pyridines), piperidines project their substituents into distinct equatorial or axial vectors. This three-dimensionality enables high-fidelity interactions within deep, complex protein binding pockets, drastically improving both target affinity and aqueous solubility.

Pharmacological Profiling & Mechanistic Pathways

Kinase Inhibition: The PI3K/Akt/mTOR Axis

Among piperidine derivatives, those substituted at the 3-position have demonstrated exceptional therapeutic potential in oncology, acting as potent modulators of cellular signaling [2]. A primary mechanism of action for these 3-substituted analogs is the direct competitive inhibition of Phosphatidylinositol 3-kinase (PI3K). By blocking PI3K, these compounds prevent the phosphorylation of downstream effectors like Akt and mTOR, ultimately arresting cell proliferation and inducing apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR Complex Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Induces Piperidine 3-Substituted Piperidines Piperidine->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway and Piperidine Intervention.

The stereochemistry of the substitution is a critical determinant of biological activity. As detailed in Table 1, the enantiomeric configuration dictates the compound's ability to fit into the kinase's ATP-binding cleft. For instance, the (S)-enantiomer of specific N-arylpiperidine-3-carboxamides exhibits sub-micromolar efficacy, whereas the (R)-enantiomer is biologically inactive [2].

Table 1: Quantitative Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [2]

Compound Configuration Senescence-inducing Activity (EC₅₀, µM) Antiproliferative Activity (IC₅₀, µM)
1 Racemic 1.24 0.88
19 R > 5.00 > 5.00
20 S 0.27 Not Reported
27 (2,3,4-trifluoro) Racemic 1.26 Not Reported

| 34 (benzodioxole) | Racemic | 0.60 | Not Reported |

Targeted Protein Degradation: Piperidine-2,6-diones (PROTACs)

Beyond direct inhibition, specific substituted piperidines—namely piperidine-2,6-diones (glutarimides)—operate via an entirely different mechanism. Compounds like 3-bromopiperidine-2,6-dione serve as critical synthetic intermediates for Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs) [3]. These analogs do not inhibit enzymes directly; instead, they act as "molecular glues." The glutarimide core binds selectively to Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-Rbx1 E3 ubiquitin ligase complex, hijacking the body's natural protein disposal machinery to degrade disease-causing proteins [3].

PROTAC_Mechanism Target Target Protein PROTAC Piperidine-2,6-dione PROTAC Target->PROTAC Binds Target Ligand CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds Glutarimide Core Ubiquitin Poly-Ubiquitination CRBN->Ubiquitin Transfers Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Mechanism of action for piperidine-2,6-dione based PROTACs via CRBN recruitment.

Free Radical Scavenging & Cytoprotection

Highly functionalized piperidines also exhibit notable antioxidant properties. In reactive oxygen species (ROS) assays, specific piperidine derivatives have demonstrated the ability to capture up to 42% of radical species at 80 µM concentrations, outperforming standard antioxidants like resveratrol [4]. This dual-action potential (cytotoxicity in cancer cells coupled with ROS scavenging) makes them highly versatile in treating complex pathologies.

Experimental Protocol: High-Throughput Screening & Mechanistic Validation

Phenotypic screening alone is prone to false positives (e.g., off-target toxicity or chemical interference). To ensure scientific integrity, the following protocol is designed as a self-validating system . It pairs a functional viability readout with a biochemical target-engagement assay to prove that the observed cytotoxicity is causally linked to the intended mechanism (e.g., PI3K inhibition).

Workflow Synthesis 1. Analog Synthesis & Purification InVitro 2. In Vitro Kinase Assay (PI3K Inhibition) Synthesis->InVitro CellBased 3. Cell Viability Assay (CellTiter-Glo) InVitro->CellBased Western 4. Western Blotting (p-Akt/mTOR levels) CellBased->Western Data 5. SAR Analysis & IC50 Calculation Western->Data

Step-by-step experimental workflow for piperidine analog screening.

Step 1: Compound Preparation & Solvation
  • Procedure: Dissolve synthesized piperidine analogs in anhydrous DMSO to create a 10 mM stock solution.

  • Causality: Substituted piperidine free bases are often highly lipophilic and prone to precipitation in aqueous cell culture media. DMSO ensures complete solvation. The final DMSO concentration in all downstream assays must be kept strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would skew IC₅₀ calculations.

Step 2: Cell Viability Assay (CellTiter-Glo)
  • Procedure: Seed A375 human melanoma cells (a cell line highly dependent on PI3K/Akt signaling) in opaque 96-well plates. Treat with a serial dilution (0.01 µM to 10 µM) of the piperidine analogs. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Alpelisib). Measure ATP luminescence after 72 hours.

  • Causality: We utilize CellTiter-Glo (measuring ATP) rather than the standard MTT assay. Redox-active piperidines can artificially reduce tetrazolium salts in MTT assays, creating false viability signals. ATP quantification provides a direct, chemically orthogonal readout of metabolic activity. The positive control validates the dynamic range of the assay.

Step 3: Mechanistic Validation via Western Blotting
  • Procedure: Lyse the treated A375 cells using cold RIPA buffer heavily supplemented with both protease and phosphatase inhibitors. Probe the lysates via Western Blot for total Akt, phospho-Akt (Ser473), and a loading control (β-actin).

  • Causality & Self-Validation: If a compound shows high cytotoxicity in Step 2, Step 3 validates how it killed the cell. The inclusion of phosphatase inhibitors during lysis is non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate Akt post-lysis, destroying the mechanistic readout. A true PI3K-targeting piperidine analog will exhibit a dose-dependent decrease in the p-Akt band while the total Akt band remains constant, proving direct target engagement.

Conclusion

The biological activity of substituted piperidines is dictated by their unique three-dimensional structural geometry, allowing for precise stereochemical tuning. Whether acting as direct kinase inhibitors or functioning as CRBN-recruiting PROTACs, the piperidine scaffold remains an indispensable tool for drug development professionals seeking to drug complex cellular targets.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: National Institutes of Health (NIH) PMC URL: [Link]

Sources

Pharmacological Profile of 4-(4-Methylphenyl)piperidine Hydrochloride: Mechanistic Insights and Scaffold Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Methylphenyl)piperidine hydrochloride (CAS: 59083-39-5)[1] is a highly versatile pharmacological agent. While frequently utilized as a critical synthetic intermediate in the development of complex therapeutics (such as CCR8 antagonists and DPP-IV inhibitors), the isolated 4-arylpiperidine core intrinsically possesses potent pharmacological activity. This whitepaper dissects the compound's structural pharmacology, focusing on its role as a monoamine transporter (MAT) modulator and a Sigma-1 ( σ1​ ) receptor ligand, and provides self-validating experimental methodologies for its characterization.

Structural Pharmacology & Target Affinity

The pharmacological behavior of 4-(4-methylphenyl)piperidine is dictated by two primary structural features: the basic piperidine nitrogen and the lipophilic p-tolyl group.

Monoamine Transporter (MAT) Modulation

Substituted 4-phenylpiperidines are classic pharmacophores for monoamine transporters, particularly the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[2].

  • Salt Bridge Formation: At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated. This cationic center forms a critical salt bridge with highly conserved aspartate residues within the central binding site (S1) of monoamine transporters (e.g., Asp98 in human DAT).

  • Hydrophobic Pocket Interaction: The p-tolyl moiety occupies the hydrophobic sub-pocket of the transporter. The addition of the para-methyl group increases the compound's lipophilicity (LogP ~3.5) compared to the unsubstituted phenyl ring[3]. This enhanced lipophilicity thermodynamically drives the partitioning of the molecule into the hydrophobic core of the transporter, altering the binding kinetics and frequently shifting selectivity toward DAT over SERT.

Sigma-1 ( σ1​ ) Receptor Affinity

The σ1​ receptor is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). According to Glennon's established σ1​ pharmacophore model, high-affinity binding requires a basic amine situated at a specific spatial distance from a hydrophobic aromatic region[4]. 4-(4-Methylphenyl)piperidine perfectly satisfies these spatial constraints. The rigid piperidine ring locks the basic nitrogen and the aromatic ring in an optimal conformation, allowing it to act as a high-affinity σ1​ ligand[5], capable of modulating intracellular calcium signaling and cellular stress responses.

G L 4-(4-Methylphenyl)piperidine S1 Sigma-1 Receptor (MAM) L->S1 Binds (Ki ~nM) BiP BiP Dissociation S1->BiP Chaperone Activation IP3R IP3R Activation BiP->IP3R Relieves Inhibition Ca Ca2+ Efflux to Mitochondria IP3R->Ca Channel Opening ATP Enhanced ATP Production Ca->ATP Metabolic Boost

Fig 1: Sigma-1 receptor activation and downstream mitochondrial signaling pathway.

Experimental Methodologies: Validating the Pharmacological Profile

To ensure scientific integrity, the evaluation of 4-(4-methylphenyl)piperidine must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Radioligand Binding Assay for DAT Affinity

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the Dopamine Transporter.

  • Tissue Preparation: Isolate rat striatum and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The striatum is selected for its high DAT density, maximizing the signal-to-noise ratio. The inclusion of NaCl is mandatory, as DAT binding is strictly sodium-dependent.

  • Incubation: Incubate 50 μ g of membrane protein with 1.5 nM [3H] WIN 35,428 and varying concentrations of 4-(4-methylphenyl)piperidine ( 10−10 to 10−5 M) for 2 hours at 4°C.

    • Causality: [3H] WIN 35,428 is utilized instead of [3H] dopamine due to its superior metabolic stability and slower off-rate. Incubation at 4°C prevents receptor internalization and proteolytic degradation.

  • Nonspecific Binding (NSB) Control: Define NSB using 10 μ M GBR-12909.

    • Causality: GBR-12909 is a structurally distinct, highly selective DAT inhibitor. Its use ensures that the displaced radioligand represents true specific DAT binding rather than non-specific lipid partitioning.

  • Termination: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

    • Causality: Ice-cold buffer minimizes the dissociation of the radioligand-receptor complex during the wash step.

Workflow Prep Tissue Preparation (Rat Striatum) Incubate Incubation Ligand +[3H]-Radiotracer Prep->Incubate Filter Rapid Filtration (GF/B + PEI) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: Sigma-1 Receptor Translocation Assay

Objective: Assess the functional activity (agonist vs. antagonist) of the compound at the σ1​ receptor.

  • Cell Culture: Utilize CHO cells stably co-expressing σ1​ -CFP and YFP-BiP.

  • Treatment: Treat cells with 1 μ M of 4-(4-methylphenyl)piperidine. Include (+)-pentazocine (1 μ M) as a positive full-agonist control, and NE-100 (1 μ M) as a negative antagonist control.

  • Readout: Measure Förster Resonance Energy Transfer (FRET) efficiency.

    • Causality: In the resting state, σ1​ is bound to BiP, yielding a high FRET signal. Agonist binding induces conformational changes that cause σ1​ to dissociate from BiP, resulting in a quantifiable decrease in FRET. Antagonists (like NE-100) will block this agonist-induced dissociation, validating the mechanism of action.

Structure-Activity Relationship (SAR) & Synthetic Utility

Beyond its intrinsic pharmacology, 4-(4-methylphenyl)piperidine is a highly prized scaffold in medicinal chemistry. The secondary amine of the piperidine ring serves as an ideal nucleophile for alkylation, acylation, or reductive amination, allowing for rapid diversification[6].

The table below summarizes the Structure-Activity Relationship (SAR) trends of the 4-arylpiperidine scaffold and highlights how the para-methyl substitution influences both physicochemical properties and target utility.

Scaffold DerivativeSubstituent (Para)Molar Mass ( g/mol )Computed LogPPrimary Target AffinitySynthetic Utility
4-Phenylpiperidine -H161.252.8 σ1​ / MAT (Mixed)Base pharmacophore
4-(4-Fluorophenyl)piperidine -F179.243.0SERT > DATParoxetine analogs
4-(4-Methylphenyl)piperidine -CH₃175.273.5DAT > SERT / σ1​ CCR8 / DPP-IV scaffolds

Note: The increased LogP of the methyl derivative enhances blood-brain barrier (BBB) penetrability but necessitates formulation as a hydrochloride salt to maintain aqueous solubility for in vitro and in vivo assays.

Application in Advanced Drug Design
  • CCR8 Antagonists: The 4-(4-methylphenyl)piperidine core is frequently incorporated into diazaspiroalkane derivatives and piperidinyl ureas to target the C-C chemokine receptor 8 (CCR8), which is implicated in inflammatory and autoimmune diseases[6].

  • DPP-IV Inhibitors: The rigid piperidine structure is utilized as a hydrophobic anchor in the design of novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of Type 2 Diabetes[7].

References

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. URL:[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC - NIH. URL:[Link]

  • WO2003037271A2 - Compounds, pharmaceutical compositions and methods of use therefor.Google Patents.

Sources

Structure-Activity Relationship (SAR) Studies of 4-Arylpiperidines: A Comprehensive Guide to Scaffold Optimization and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Arylpiperidine Scaffold as a Privileged Pharmacophore

In the realm of medicinal chemistry and rational drug design, the piperidine ring is recognized as a privileged scaffold. Specifically, the 4-arylpiperidine substructure forms the pharmacophoric core of numerous central nervous system (CNS) therapeutics[1]. By orienting the aryl ring and the basic amine in a specific three-dimensional geometry, this scaffold expertly mimics endogenous monoamine neurotransmitters, allowing it to interface with a diverse array of G-protein coupled receptors (GPCRs), including dopamine (D2), serotonin (5-HT), and opioid receptors[2][3].

As a Senior Application Scientist, I approach the optimization of 4-arylpiperidines through a rigorous "Design-Make-Test" cycle. This guide deconstructs the structural logic, synthetic methodologies, and pharmacological validation protocols required to successfully harness this scaffold in drug development.

Core SAR Principles & Target Specificity

The biological activity of 4-arylpiperidines is highly sensitive to steric and electronic modifications at two primary vectors: the nitrogen atom of the piperidine ring (N-substitution) and the aromatic ring at the C4 position (Aryl-substitution).

For instance, in the development of opioid receptor antagonists based on the lead compound LY255582 (a trans-3,4-dimethyl-4-arylpiperidine), the phenolic hydroxyl group plays a critical role in anchoring the ligand to the orthosteric site[1]. However, SAR studies reveal that bioisosteric replacement of this hydroxyl group can maintain or even enhance affinity while improving pharmacokinetic stability. Replacing the 3-OH group with a carboxamide (e.g., 3-OCONH₂) retains sub-nanomolar affinity for the µ-opioid receptor, demonstrating that hydrogen-bond donating capability, rather than the strictly phenolic nature of the group, drives receptor recognition[1].

Quantitative SAR Data: Opioid Receptor Binding Affinities

The following table summarizes the impact of aryl substitutions on the binding affinity ( Ki​ ) across µ, κ, and δ opioid receptor subtypes[1].

CompoundR Group (Aryl Substituent)µ Ki​ (nM)κ Ki​ (nM)δ Ki​ (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH11.022260
4 3-OCH₃16.013160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148

Data Interpretation: Moving the hydroxyl group from the meta (3-OH) to the para (4-OH) position results in a dramatic >18 -fold drop in µ-receptor affinity, highlighting a strict spatial requirement for hydrogen bonding within the receptor pocket.

Mechanistic Pathway: GPCR Modulation

Understanding how these molecules exert their effect is just as critical as knowing what they bind to. At the structural level, 4-arylpiperidines often act as antagonists by stabilizing the inactive conformation of GPCRs. Recent crystallographic insights into the melanin-concentrating hormone receptor 1 (MCHR1) reveal the exact causality of this antagonism: the basic quaternary amine of the piperidine is electrostatically anchored by an aspartate residue (D192 3.32 ), while the 4-aryl group tightly packs against a critical tryptophan toggle switch (W 6.48 )[4]. This steric wedge effectively prevents the inward movement of transmembrane helix 6 (TM6), blocking G-protein coupling and downstream signaling[4].

GPCR_Signaling Ligand 4-Arylpiperidine Ligand Receptor GPCR (e.g., µ-Opioid/D2) Ligand->Receptor Orthosteric Binding G_Protein Gαi/o Subunit Dissociation Receptor->G_Protein Conformational Shift AdenylateCyclase Adenylyl Cyclase (Inhibited) G_Protein->AdenylateCyclase Allosteric Inhibition cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced Catalysis PKA PKA Activity (Reduced) cAMP->PKA Downstream Modulation

Fig 1. GPCR Gi/o signaling cascade modulated by 4-arylpiperidine antagonists.

Advanced Synthesis Protocols

Because highly functionalized 4-arylpiperidines are rarely commercially available, robust synthetic routes are mandatory. Traditional Grignard additions to piperidones often suffer from poor regioselectivity and require harsh conditions. A superior, highly modular approach utilizes the Shapiro reaction followed by palladium-catalyzed alkenylsilane cross-coupling[5].

Synthesis_Workflow Start 1-Benzyl-4-piperidone Hydrazone Tosylhydrazone Intermediate Start->Hydrazone TsNHNH2, EtOH (Protects ketone) Shapiro Benzyldimethylsilyl Piperidine Hydrazone->Shapiro 1. n-BuLi 2. ArSiMe2Cl (Shapiro Reaction) CrossCoupling 3,4-Unsaturated 4-Arylpiperidine Shapiro->CrossCoupling Aryl Halide, Pd cat., TBAF (Transmetalation) Final Target 4-Arylpiperidine CrossCoupling->Final H2, Pd/C (Reduction & Deprotection)

Fig 2. Step-by-step synthetic workflow for 4-arylpiperidines via Shapiro and cross-coupling.

Step-by-Step Methodology: Alkenylsilane Cross-Coupling

This protocol allows for late-stage diversification of the aryl group, which is ideal for SAR library generation[5].

  • Hydrazone Formation: React 1-benzyl-4-piperidone with p -toluenesulfonylhydrazide in ethanol. Causality: The benzyl protecting group is explicitly chosen because it withstands the highly basic organolithium reagents used in the subsequent step[5].

  • Shapiro Reaction: Treat the isolated tosylhydrazone with n -butyllithium (n-BuLi) at -78°C, followed by quenching with (chloromethyl)dimethylsilane to yield the benzyldimethylsilyl piperidine reagent.

  • Palladium Cross-Coupling: Combine the silyl piperidine with an aryl iodide, a Palladium catalyst (e.g., Pd(dba)2​ ), and Tetrabutylammonium fluoride (TBAF).

    • Critical Insight: The protocol requires 4 equivalents of TBAF and extended reaction times (>12 hours). Why? The basic tertiary amine of the piperidine coordinates to the Palladium center, slowing the catalytic cycle. The excess TBAF is required not just for neutralization, but to generate a hypervalent fluorosilicate intermediate that forces transmetalation[5].

  • Reduction: Subject the resulting 3,4-unsaturated 4-arylpiperidine to catalytic hydrogenation ( H2​ , Pd/C ) to reduce the double bond and simultaneously cleave the benzyl protecting group, yielding the final secondary amine.

Pharmacological Validation: Radioligand Binding Assays

To ensure trustworthiness in SAR data, biological evaluation must be a self-validating system. Relying solely on raw IC50​ values is a common pitfall, as these values fluctuate based on the specific radioligand concentration used in the assay. To establish absolute affinity, we must calculate the inhibition constant ( Ki​ )[1].

Step-by-Step Methodology: Receptor Binding Validation
  • Saturation Binding (Self-Validation Step): Before testing novel 4-arylpiperidines, incubate the receptor membrane preparation with increasing concentrations of the radioligand (e.g., [3H] -diprenorphine for opioid receptors). Use non-linear regression to determine the dissociation constant ( Kd​ ) of the radioligand.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand (at or near its Kd​ ) and varying concentrations (e.g., 10−10 to 10−5 M) of the synthesized 4-arylpiperidine test compound.

  • Data Acquisition: Separate bound from free radioligand via rapid vacuum filtration over glass fiber filters. Quantify the bound radioactivity using liquid scintillation counting.

  • IC50​ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the curve using a four-parameter logistic non-linear regression to find the IC50​ (the concentration inhibiting 50% of specific binding)[1].

  • Cheng-Prusoff Conversion: Calculate the absolute affinity ( Ki​ ) using the equation:

    Ki​=1+Kd​[L]​IC50​​

    Causality: Applying the Cheng-Prusoff equation normalizes the data against the specific assay conditions ( [L] and Kd​ ), yielding a system-independent Ki​ value[1]. This is the only scientifically rigorous way to compare SAR data across different laboratories and literature sources.

Conclusion

The 4-arylpiperidine scaffold remains a cornerstone of neuropharmacology. By combining rational structural design—such as leveraging bioisosteres to probe orthosteric pockets—with modular synthetic strategies like alkenylsilane cross-coupling, researchers can rapidly generate high-quality SAR libraries. When coupled with rigorous, mathematically normalized pharmacological validation, this workflow ensures the reliable discovery of potent, selective GPCR modulators.

Sources

An In-Depth Technical Guide to the Solubility of 4-(4-Methylphenyl)piperidine Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Methylphenyl)piperidine hydrochloride, a pivotal building block in contemporary pharmaceutical research and development.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical solubility principles with practical, field-proven methodologies for solubility determination. While explicit quantitative solubility data for this specific compound is not widely published, this guide establishes a predicted solubility profile based on the physicochemical properties of analogous 4-arylpiperidine structures and the fundamental principles of solvent-solute interactions. Furthermore, it provides detailed, self-validating experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate accurate and reliable data tailored to their specific applications.

Introduction: The Significance of 4-(4-Methylphenyl)piperidine Hydrochloride in Medicinal Chemistry

The 4-arylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that act on the central nervous system.[2] 4-(4-Methylphenyl)piperidine hydrochloride, as a key intermediate, offers a versatile platform for the synthesis of a diverse range of bioactive molecules, including novel analgesics and psychoactive agents.[1] The hydrochloride salt form of this parent compound enhances its stability and modulates its solubility, characteristics that are critical for its application in various synthetic and formulation procedures.[1][2]

Understanding the solubility of this compound in common laboratory solvents is paramount for its effective utilization. Solubility directly impacts critical parameters such as reaction kinetics, purification efficiency, and the feasibility of formulation strategies for preclinical and clinical studies. This guide aims to provide a foundational understanding of these solubility characteristics and the methodologies to precisely quantify them.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While experimental data for 4-(4-Methylphenyl)piperidine hydrochloride is limited, we can infer key parameters from its structural components and data from closely related analogs.

Key Physicochemical Parameters

A summary of the key physicochemical properties for 4-(4-Methylphenyl)piperidine and its hydrochloride salt is presented in Table 1. These values are a combination of computed data and experimental data from analogous compounds.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₁₃H₁₉N·HCl-
Molecular Weight 225.76 g/mol Calculated
Melting Point (°C) >200 (Predicted)Inferred from piperidine hydrochloride (245-248 °C).[3][4]
pKa (Piperidinium ion) ~11Based on the pKa of piperidine (11.22).[5]
XLogP3 (Free Base) 2.9 (Computed)PubChem CID: 3375603.[6]
Predicted Solubility in Common Laboratory Solvents

The presence of the hydrochloride salt dramatically influences the solubility profile of the parent molecule. The ionic character imparted by the salt enhances its solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents. Table 2 provides a predicted qualitative and semi-quantitative solubility profile for 4-(4-Methylphenyl)piperidine hydrochloride.

It is imperative to note that these are predicted values. Experimental verification is crucial for any research or development application.

Solvent ClassSolventPredicted SolubilityRationale and Causality
Polar Protic WaterSolubleAs a hydrochloride salt, it is expected to be readily soluble in water due to favorable ion-dipole interactions.[2][7]
MethanolSolubleThe high polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the ionic salt.[2]
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO's high polarity and ability to solvate cations suggest good solubility, making it a suitable solvent for creating stock solutions.[2]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving hydrochloride salts.[2]
AcetonitrileSparingly SolubleWhile polar, acetonitrile has a lower capacity for solvating ionic compounds compared to DMSO and DMF.
Moderately Polar Dichloromethane (DCM)Poorly Soluble to Sparingly SolubleThe lower polarity of DCM suggests limited solubility. Conversion to the free base is often necessary for reactions in this solvent.[2]
Non-Polar TolueneInsolubleThe significant difference in polarity between the ionic salt and the non-polar solvent predicts negligible solubility.[2]
HexaneInsolubleAs a non-polar aliphatic hydrocarbon, hexane is not expected to dissolve a polar hydrochloride salt.[2]
Ethers Diethyl EtherInsolubleThe low polarity of diethyl ether makes it a poor solvent for hydrochloride salts.[2]
Tetrahydrofuran (THF)Poorly SolubleWhile slightly more polar than diethyl ether, THF is generally not a good solvent for ionic salts.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility represents the saturation point of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 4-(4-Methylphenyl)piperidine HCl to a vial B Add a precise volume of the selected solvent A->B Step 1 C Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) B->C Step 2 D Equilibrate for a sufficient duration (e.g., 24-48 hours) C->D Step 3 E Allow the solution to settle D->E Step 4 F Withdraw an aliquot of the supernatant E->F Step 5 G Filter the aliquot to remove any undissolved solid F->G Step 6 H Quantify the concentration of the dissolved compound (e.g., via HPLC-UV) G->H Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 4-(4-Methylphenyl)piperidine hydrochloride to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C for ambient solubility or 37 °C for physiological relevance). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 4-(4-Methylphenyl)piperidine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This method is often used in early drug discovery for high-throughput screening.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Addition & Incubation cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Add small aliquots of the DMSO stock to an aqueous buffer in a multi-well plate A->B Step 1 C Incubate for a short period (e.g., 1-2 hours) at a constant temperature B->C Step 2 D Measure the turbidity or precipitation using a nephelometer or plate reader C->D Step 3 E Alternatively, filter the samples and quantify the dissolved compound via LC-MS/MS D->E Alternative

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Methylphenyl)piperidine hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.

  • Detection of Precipitation: Measure the amount of precipitation using a nephelometer (light scattering) or by reading the absorbance at a specific wavelength on a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): For more precise measurements, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a sensitive analytical technique like LC-MS/MS.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of 4-(4-Methylphenyl)piperidine hydrochloride. Understanding these can aid in troubleshooting and optimizing experimental conditions.

  • pH: For ionizable compounds like this hydrochloride salt, the pH of the aqueous medium is critical. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and above the pKa of the piperidinium ion (~11), the free base will be formed, which is expected to have significantly lower aqueous solubility.

  • Temperature: Generally, solubility increases with temperature. However, the magnitude of this effect is compound and solvent-dependent. For some salts, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.

  • Common Ion Effect: In aqueous solutions containing chloride ions (e.g., from buffers like HCl or salts like NaCl), the solubility of 4-(4-Methylphenyl)piperidine hydrochloride may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid salt.

  • Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

While specific, publicly available quantitative solubility data for 4-(4-Methylphenyl)piperidine hydrochloride remains elusive, this technical guide provides a robust framework for both predicting and experimentally determining its solubility in common laboratory solvents. The provided protocols for thermodynamic and kinetic solubility measurements offer a reliable means for researchers to generate the precise data required for their specific applications. A thorough understanding of the physicochemical properties and the factors influencing the solubility of this important pharmaceutical intermediate will undoubtedly facilitate its effective use in the synthesis and development of novel therapeutic agents.

References

  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. 4-(4-Methylbenzoyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • J. Phys. Chem. B. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Molecules. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Journal of Pharmaceutical Sciences. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]

  • Pharmaceutics. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

  • PubChem. 4-Piperidone hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 4-(4-Methylphenyl)piperidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization of 4-(4-Methylphenyl)piperidine hydrochloride .

Executive Summary & Physicochemical Profile

As a fundamental building block in medicinal chemistry, 4-(4-Methylphenyl)piperidine hydrochloride (also known as 4-(p-tolyl)piperidine HCl) is frequently utilized in the synthesis of CNS-active agents and GPCR ligands. Accurate structural elucidation of this scaffold is paramount for downstream drug development.

Analyzing the hydrochloride salt rather than the free base is a deliberate experimental choice. The salt form exhibits superior oxidative stability, enhanced aqueous solubility, and prevents the volatilization of the secondary amine. Furthermore, protonation of the piperidine nitrogen locks the lone pair, significantly altering the electronic environment and yielding distinct, highly diagnostic spectroscopic signatures[1].

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-(4-Methylphenyl)piperidine hydrochloride
CAS Registry Number 67765-24-6
Molecular Formula C₁₂H₁₇N • HCl
Molecular Weight 211.73 g/mol (Salt) / 175.27 g/mol (Free Base)

| Exact Mass [M+H]⁺ | 176.1435 Da |

Analytical Workflow & Self-Validating Protocols

To ensure absolute data integrity, every spectroscopic technique must function as a self-validating system. The workflow below outlines the orthogonal analytical techniques used to confirm the molecular architecture.

AnalyticalWorkflow Start 4-(4-Methylphenyl)piperidine HCl Sample Preparation NMR NMR Spectroscopy Solvent: DMSO-d6 Start->NMR Dissolve 10 mg IR IR Spectroscopy Method: ATR Solid State Start->IR Direct Application MS Mass Spectrometry Method: LC-ESI-MS (+) Start->MS Dilute to 1 µg/mL Data Data Integration & Structural Verification NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic characterization of piperidine derivatives.

Protocol 1: NMR Analysis
  • Causality of Solvent Choice: DMSO-d₆ is selected over D₂O or CDCl₃. In D₂O, the acidic ammonium protons (NH₂⁺) would rapidly undergo deuterium exchange, rendering them invisible. CDCl₃ often fails to fully dissolve highly polar hydrochloride salts. DMSO-d₆ ensures complete solubility while preserving the NH₂⁺ protons for observation[2].

  • Self-Validating Steps:

    • Weigh exactly 10.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Tune and match the probe to the ¹H and ¹³C frequencies. Perform a 3D gradient shimming routine on the lock signal to achieve a line width at half-height of < 0.5 Hz for the TMS peak, validating magnetic field homogeneity.

    • Acquire a preliminary 1D ¹H scan (400 MHz, 16 scans) to verify solvent suppression and lock stability before committing to the longer ¹³C acquisition (100 MHz, 1024 scans).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural rigidity of the piperidine ring dictates its NMR behavior. The bulky 4-methylphenyl group acts as a conformational anchor, locking the piperidine ring into a chair conformation where the aryl group occupies the equatorial position to minimize 1,3-diaxial steric clashes. This rigid geometry allows for precise extraction of coupling constants ( J )[3].

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆) | Position | Chemical Shift (ppm) | Multiplicity & J (Hz) | Assignment Notes | | :--- | :--- | :--- | :--- | | NH₂⁺ | 8.80 - 9.20 | br s (2H) | Broad due to chemical exchange and ¹⁴N quadrupolar relaxation. | | 2', 6' (Ar) | 7.15 | d, J = 8.0 (2H) | Aromatic protons ortho to the piperidine ring. | | 3', 5' (Ar) | 7.10 | d, J = 8.0 (2H) | Aromatic protons ortho to the methyl group. | | 2, 6 (Pip) | 3.35 (eq), 2.95 (ax) | m (4H) | Deshielded due to proximity to the protonated nitrogen. | | 4 (Pip) | 2.80 | tt, J = 12.0, 3.5 (1H) | Locked axial methine. Large axial-axial coupling (~12 Hz). | | 3, 5 (Pip) | 1.95 (eq), 1.70 (ax) | m (4H) | Aliphatic ring methylenes. | | Ar-CH₃ | 2.28 | s (3H) | Tolyl methyl group. |

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Position Chemical Shift (ppm) Structural Attribution
1' (Ar) 141.8 Quaternary aromatic carbon attached to piperidine.
4' (Ar) 135.4 Quaternary aromatic carbon attached to methyl.
3', 5' (Ar) 129.2 Aromatic methine carbons.
2', 6' (Ar) 126.5 Aromatic methine carbons.
2, 6 (Pip) 44.2 Piperidine carbons adjacent to nitrogen.
4 (Pip) 39.5 Piperidine methine carbon.
3, 5 (Pip) 30.1 Piperidine methylene carbons.

| Ar-CH₃ | 20.8 | Tolyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups and the salt state of the molecule[3].

Protocol 2: ATR-FTIR Analysis
  • Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent ion-exchange artifacts (where the HCl salt might exchange with KBr to form a hydrobromide salt under high pressure).

  • Self-Validating Steps: Clean the diamond crystal with isopropanol and collect an ambient air background (32 scans, 4 cm⁻¹ resolution). Verify a flat baseline. Apply ~2 mg of the solid directly to the crystal, apply uniform anvil pressure, and ensure maximum absorbance remains between 0.2 and 0.8 AU to guarantee photometric linearity.

Table 4: Key IR Vibrational Bands

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance
2950 - 2500 N-H⁺ stretch Strong, broad "ammonium band" confirming the HCl salt.
2920, 2850 C-H stretch (sp³) Aliphatic piperidine and methyl C-H stretching.
1595, 1515 C=C stretch (Ar) Aromatic ring breathing modes.
1450 C-H bend (CH₂) Piperidine methylene scissoring.

| 810 | C-H out-of-plane bend | Highly characteristic of 1,4-disubstituted benzenes. |

Mass Spectrometry (LC-ESI-MS)

Mass spectrometry elucidates the molecular weight and structural connectivity through controlled fragmentation.

Protocol 3: LC-ESI-MS Analysis
  • Causality of Ionization: Electrospray Ionization (ESI) in positive mode is the gold standard for basic amines. The basic piperidine nitrogen readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), generating a robust [M+H]⁺ pseudo-molecular ion without the extensive, uncontrollable fragmentation seen in hard ionization techniques like Electron Impact (EI)[4].

  • Self-Validating Steps: Infuse an internal tuning mix to calibrate the mass axis across m/z 100-1000, ensuring a mass accuracy error of < 5 ppm. Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV.

MSPathway Parent [M+H]+ Precursor Ion m/z 176.14 Frag1 [M+H - NH3]+ m/z 159.11 Parent->Frag1 - NH3 (17 Da) α-Cleavage Frag2 [M+H - C2H5N]+ m/z 133.09 Parent->Frag2 Ring Fission - C2H5N (43 Da) Frag3 Methyltropylium Ion m/z 105.07 Frag1->Frag3 - C4H6 (54 Da) Frag2->Frag3 - C2H4 (28 Da)

ESI-MS/MS fragmentation pathway of protonated 4-(4-Methylphenyl)piperidine.

Table 5: MS/MS Fragmentation Data

m/z Value Ion Type Relative Abundance Structural Attribution
176.14 [M+H]⁺ 100% Protonated intact molecule.
159.11 [M+H - NH₃]⁺ 45% Loss of ammonia via α-cleavage, typical for protonated cyclic amines[5].
133.09 [M+H - C₂H₅N]⁺ 20% Piperidine ring fission resulting in the loss of an aziridine-like neutral fragment.

| 105.07 | [C₈H₉]⁺ | 60% | Formation of the highly stable methyltropylium ion from the tolyl moiety. |

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy". Cengage Learning / MLSU Repository.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.[Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS". Journal of Mass Spectrometry / ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-Methylphenyl)piperidine Hydrochloride via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(4-Methylphenyl)piperidine hydrochloride (CAS: 59083-39-5)[1]

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter the need for robust, scalable, and high-purity syntheses of 4-arylpiperidines. The 4-arylpiperidine core is a privileged pharmacophore deeply embedded in modern medicinal chemistry, serving as the structural foundation for numerous central nervous system (CNS) agents. Most notably, this scaffold is critical for modulating the µ-opioid receptor and the dopamine D2 receptor (D2R)[2].

For instance, structural analogs like haloperidol act as potent D2R antagonists—a mechanism central to their antipsychotic efficacy, albeit associated with extrapyramidal side effects due to their specific kinetic binding profiles[3]. Understanding and synthesizing derivatives like 4-(4-methylphenyl)piperidine[4] allows drug development professionals to fine-tune receptor association/dissociation kinetics.

D2Pathway Agonist Endogenous Agonist (e.g., Dopamine) D2R Dopamine D2 Receptor (GPCR) Agonist->D2R Activates Antagonist 4-Arylpiperidine (Antagonist) Antagonist->D2R Blocks Gi Gi/o Protein Complex D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates

Logical relationship of 4-arylpiperidine antagonists modulating the D2R signaling pathway.

Synthetic Strategy & Mechanistic Rationale

Historically, 4-arylpiperidines were synthesized via the Grignard addition of an arylmagnesium bromide to N-benzyl-4-piperidone, followed by harsh acidic dehydration and subsequent hydrogenation. However, that route often suffers from poor yields during the dehydration of the tertiary alcohol intermediate.

To ensure a highly reliable and scalable process, this protocol utilizes a three-step Suzuki-Miyaura cross-coupling strategy . This modern approach avoids unstable intermediates and leverages the stability of pinacol esters, which present lower environmental impact and safety hazards compared to organozinc or stannane alternatives[5].

SynthesisWorkflow A 4-Bromotoluene + Boronic Pinacol Ester B Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 A->B C N-Boc-4-(p-tolyl)- 1,2,3,6-THP B->C 90°C, 12h D Step 2: Hydrogenation H2, 10% Pd/C C->D E N-Boc-4-(p-tolyl) piperidine D->E 25°C, 6h F Step 3: Deprotection 4M HCl in Dioxane E->F G 4-(4-Methylphenyl) piperidine HCl F->G 25°C, 4h

Synthetic workflow for 4-(4-Methylphenyl)piperidine hydrochloride via Suzuki coupling.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to execute this synthesis successfully.

StepReaction TypeKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Suzuki Coupling4-Bromotoluene : Boronic Ester : Pd(dppf)Cl₂ : K₂CO₃1.0 : 1.1 : 0.05 : 3.0901280–85%
2 HydrogenationStep 1 Product : 10% Pd/C : H₂ (gas)1.0 : 0.1 (w/w) : Excess256>95%
3 DeprotectionStep 2 Product : 4M HCl in Dioxane1.0 : 5.025490–95%

Detailed Experimental Protocols & Self-Validating Systems

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-butyl 4-(4-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate.

  • Reaction Setup: In an oven-dried, round-bottom flask, dissolve 4-Bromotoluene (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq)[6] in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Causality: The aqueous-organic biphasic system is essential because the inorganic base must dissolve to activate the boronic ester via the formation of a reactive boronate complex, which subsequently undergoes transmetalation[5].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand minimizes catalyst deactivation (e.g., palladium black precipitation) and efficiently handles the steric bulk of the tetrahydropyridine ring.

  • Inert Atmosphere: Purge the vessel with Nitrogen gas for 10 minutes. Running the reaction under a strict nitrogen environment is highly recommended to prevent oxidative degradation of the palladium catalyst[5].

  • Execution: Heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide must be completely consumed. Confirm via LC-MS; the desired product mass will typically appear as[M+H-tBu]⁺ = 218.1 due to Boc fragmentation in the mass spectrometer.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in anhydrous Methanol.

    • Causality: Methanol provides excellent solubility for the Boc-protected intermediate and facilitates optimal mass transfer of hydrogen gas to the palladium surface.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 w/w eq) under a steady stream of Nitrogen.

    • Safety Causality: Nitrogen blanketing is critical here to prevent the ignition of methanol vapor by the highly active, dry palladium catalyst.

  • Execution: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir at 25 °C for 6 hours.

  • Self-Validation (IPC): Monitor via ¹H-NMR. The reaction is complete when the characteristic alkene proton multiplet at ~6.0 ppm completely disappears, confirming 100% conversion to the piperidine core.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol and concentrate the filtrate under reduced pressure to afford the product as a white solid.

Step 3: Boc-Deprotection and Salt Formation

Objective: Cleave the Boc protecting group and precipitate the final 4-(4-Methylphenyl)piperidine hydrochloride salt[4].

  • Reaction Setup: Dissolve the Boc-protected piperidine from Step 2 in Dichloromethane (DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-Dioxane (5.0 eq).

    • Causality: Anhydrous acidic conditions cleanly cleave the tert-butoxycarbonyl group (releasing isobutylene and CO₂ gases) while simultaneously protonating the basic secondary amine. This avoids aqueous workups and prevents the formation of complex hydrolysis byproducts[2].

  • Execution: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): This reaction is visually self-indicating. As the lipophilic Boc group is removed, the resulting highly polar hydrochloride salt becomes insoluble in the DCM/Dioxane mixture and will spontaneously precipitate as a fine white powder.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether to remove any residual non-polar impurities, and dry under high vacuum to yield the pure target compound.

References

  • MOLBASE - 4-(4-METHYLPHENYL)PIPERIDINE Properties and Synthesis URL:[Link]

  • Molaid / ACS Medicinal Chemistry Letters - Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor URL: [Link]

  • Chemie Brunschwig - Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds URL:[Link]

  • Hyma Synthesis - N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Catalog URL:[Link]

Sources

Application Note: Robust RP-HPLC Method Development for 4-(4-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Analytical Challenges

4-(4-Methylphenyl)piperidine hydrochloride is a critical heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs). From an analytical perspective, analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a classic chromatographic challenge: the basic amine effect .

The piperidine ring contains a secondary amine with a high pKa (typically ~9.5–10.5). Under standard neutral HPLC conditions, this nitrogen atom is fully protonated and carries a positive charge. Conversely, standard silica-based C18 columns contain residual surface silanols (Si-OH) that have a pKa of approximately 4.5[1]. At mid-range pH levels, these silanols become deprotonated (anionic)[2]. The resulting electrostatic attraction between the cationic piperidine and the anionic silanols causes severe secondary interactions, manifesting as peak tailing, retention time shifting, and poor quantitative reproducibility[3].

To solve this, we cannot rely on simple organic/water mixtures. We must engineer a mobile phase environment that actively suppresses these interactions.

Table 1: Physicochemical Profile of the Analyte
PropertyValue / DescriptionAnalytical Implication
Chemical Nature Basic secondary amine saltHighly polar; requires ion-pairing or pH control for retention.
Estimated pKa ~10.0 (Piperidine nitrogen)Positively charged across most standard HPLC pH ranges (pH 2–8).
Chromophore Methylphenyl ringLacks extended conjugation; requires low UV wavelength detection (~220 nm).
Solubility Soluble in Water, MethanolIdeal for reversed-phase diluents; avoid purely non-polar solvents.

Mechanistic Insights: The Causality Behind the Method

To achieve a symmetrical peak and a rugged method, every parameter in this protocol is chosen based on strict chemical causality:

  • Low pH Mobile Phase (0.1% TFA): By adding 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to ~2.0. This is more than two units below the pKa of the residual silanols (~4.5), ensuring that the silica surface is fully protonated and neutral[2]. This eliminates the electrostatic "pull" on the analyte.

  • Ion-Pairing Mechanism: The trifluoroacetate anion acts as a mild hydrophobic ion-pairing agent. It forms a neutral, transient complex with the protonated piperidine in solution, temporarily increasing the analyte's lipophilicity and driving its partition into the C18 stationary phase for adequate retention.

  • End-Capped Type B Silica Column: We utilize a high-purity, end-capped C18 column. End-capping chemically shields residual silanols with short trimethylsilyl (TMS) groups, providing a secondary physical defense against basic analyte tailing[4].

Optimization_Logic A Analyte: 4-(4-Methylphenyl)piperidine (Basic Secondary Amine, pKa ~10) B Chromatographic Challenge Electrostatic interaction with anionic silanols causing severe peak tailing A->B Injected into standard silica C Solution 1: Low pH Mobile Phase 0.1% TFA lowers pH to ~2.0, protonating & neutralizing silanols B->C Method Dev D Solution 2: Ion-Pairing TFA anion pairs with piperidine cation, increasing hydrophobic retention B->D Method Dev E Solution 3: End-Capped C18 High-purity Type B silica minimizes accessible residual silanols B->E Method Dev F Optimized HPLC Method Symmetrical peak, stable retention, high reproducibility C->F D->F E->F

Logical framework for overcoming basic amine peak tailing in RP-HPLC.

Experimental Protocols

Table 2: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped Type B silica)High-purity silica with dense end-capping minimizes silanol activity[4].
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0 to neutralize silanols; provides ion-pairing[2].
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent; maintains constant TFA concentration across the gradient to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 220 nmCaptures the π→π∗ transition of the methylphenyl ring.
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise.
Table 3: Gradient Elution Program

A gradient is utilized to ensure that any highly retained synthetic impurities or degradation products are washed from the column, making this method suitable for purity profiling.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.02080
12.02080
12.19010
16.09010
Step-by-Step Preparation Methodologies

1. Mobile Phase Preparation:

  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Using a glass volumetric pipette, carefully add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes.

2. Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent to the approximate elution composition prevents solvent-mismatch phenomena, which can cause peak fronting or splitting upon injection.

3. Standard & Sample Preparation (1.0 mg/mL):

  • Accurately weigh 25.0 mg of 4-(4-Methylphenyl)piperidine hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent.

  • Sonicate for 5 minutes until the solid is completely dissolved. (The HCl salt is highly soluble in aqueous mixtures).

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid filter-leachable contamination.

Experimental_Workflow S1 1. Sample Prep 1.0 mg/mL API in Diluent S2 2. Equilibration 0.1% TFA (aq) / Acetonitrile S1->S2 S3 3. Injection 10 µL Volume into HPLC S2->S3 S4 4. Separation End-capped C18 Gradient Elution S3->S4 S5 5. Detection UV at 220 nm Data Analysis S4->S5

Step-by-step experimental workflow for the HPLC analysis of the piperidine derivative.

System Suitability Testing (SST) - The Self-Validating Protocol

Trustworthiness in analytical chemistry requires that the method proves its own validity before any sample data is accepted. Prior to analyzing unknown samples, inject the Standard Solution (1.0 mg/mL) five consecutive times. The system is only deemed "Valid" if it passes the following criteria:

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaScientific Validation Purpose
Tailing Factor ( Tf​ ) ≤1.5 Verifies that silanol interactions are successfully suppressed. A Tf​>1.5 indicates column degradation or incorrect mobile phase pH.
Theoretical Plates ( N ) ≥5000 Confirms the physical integrity and packing efficiency of the stationary phase.
Retention Time %RSD ≤1.0% (n=5)Validates pump delivery consistency and mobile phase mixing accuracy.
Peak Area %RSD ≤2.0% (n=5)Proves the precision of the autosampler injection mechanism.

If the system fails any of these parameters, the run must be aborted. Common troubleshooting steps include verifying the TFA concentration (as TFA is volatile and can evaporate over time, raising the pH and causing tailing) or replacing the guard column.

References

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:2

  • Electrostatic Repulsion Reversed-Phase Liquid Chromatography Source: Encyclopedia MDPI URL:3

  • Charged Stationary Phases in Reversed Phase HPLC Source: Element Lab Solutions URL:4

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns Source: Chemass URL:1

Sources

Application Note: GC-MS Purity Analysis of 4-(4-Methylphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(4-Methylphenyl)piperidine is a critical building block in pharmaceutical synthesis, often utilized in the development of neuroactive agents. To ensure chemical stability and aqueous solubility during storage, it is typically synthesized as a hydrochloride (HCl) salt. However, analyzing amine hydrochlorides directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge.

Amine hydrochlorides possess negligible vapor pressure and undergo unpredictable thermal degradation—such as Hofmann elimination or non-specific pyrolysis—within the high-temperature environment of a GC inlet[1]. To achieve symmetrical peak shapes, reproducible retention times, and accurate purity profiling, the HCl salt must be converted to its volatile free-base form prior to injection.

Mechanistic Principles of the Assay

The Free-Basing Mechanism

The conversion of the HCl salt to a free base relies on a targeted liquid-liquid extraction (LLE)[2]. By introducing a strong aqueous base (pH > 10), the equilibrium is forced entirely toward the deprotonated, uncharged piperidine derivative. This neutral molecule readily partitions into a non-polar organic solvent (e.g., dichloromethane), leaving inorganic salts and highly polar impurities behind in the aqueous phase.

EI-MS Fragmentation Pathway

Once volatilized and separated by the GC column, the free base undergoes Electron Ionization (EI) at 70 eV. The dominant fragmentation pathway for piperidine derivatives under EI is α -cleavage[3]. The ionization of the nitrogen lone pair initiates the cleavage of a carbon-hydrogen bond adjacent to the nitrogen, resulting in the loss of a hydrogen radical and the formation of a highly stable, resonance-stabilized iminium ion.

Fragmentation Ionization Electron Ionization (70 eV) Nitrogen Lone Pair Ionized MolecularIon Molecular Ion [M]+• m/z 175 Ionization->MolecularIon AlphaCleavage Alpha-Cleavage Loss of H• MolecularIon->AlphaCleavage Dominant Pathway RingFission Piperidine Ring Fission Loss of Alkyl Radicals MolecularIon->RingFission Minor Pathway IminiumIon Resonance-Stabilized Iminium Ion m/z 174 (Base Peak) AlphaCleavage->IminiumIon

Logical pathway of Electron Ionization (EI) and alpha-cleavage fragmentation.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(4-Methylphenyl)piperidine HCl

  • Base: 1.0 M Sodium Hydroxide (NaOH), Aqueous

  • Extraction Solvent: Dichloromethane (DCM), GC-MS Grade

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Internal Standard (ISTD): Diphenylamine (50 µg/mL in DCM)

Step-by-Step Sample Preparation (Free-Basing Workflow)
  • Step 1: Dissolution. Accurately weigh 10.0 mg of 4-(4-Methylphenyl)piperidine HCl into a 15 mL glass centrifuge tube. Dissolve in 2.0 mL of deionized water.

    • Causality: Water dissociates the ionic crystal lattice, exposing the protonated amine for subsequent reaction.

  • Step 2: Alkalization. Add 0.5 mL of 1.0 M NaOH and vortex for 10 seconds.

    • Causality: The high pH environment (pH > 10) neutralizes the hydrochloride salt, shifting the molecule to its lipophilic free-base form[2].

  • Step 3: Extraction. Add 5.0 mL of the DCM solution containing the Internal Standard. Vortex vigorously for 1 minute.

    • Causality: Vigorous mixing maximizes the surface area between the aqueous and organic phases, ensuring quantitative transfer of the free base into the DCM.

  • Step 4: Phase Separation. Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during vortexing, yielding a sharp phase boundary.

  • Step 5: Drying & Transfer. Carefully extract the lower organic (DCM) layer using a Pasteur pipette. Pass the extract through a small column of anhydrous Na2​SO4​ directly into a 2 mL GC autosampler vial.

    • Causality: Trace water degrades the siloxane stationary phase of the GC column at high temperatures. Na2​SO4​ acts as a chemical sponge to ensure a strictly anhydrous injection.

Workflow Step1 Weigh 10 mg Sample Dissolve in 2 mL H2O Step2 Add 0.5 mL 1.0 M NaOH (Shift pH > 10) Step1->Step2 Step3 Add 5 mL DCM + ISTD Vortex 1 min Step2->Step3 Step4 Centrifuge 3000 rpm Phase Separation Step3->Step4 Step5 Extract Lower DCM Layer (Free Base) Step4->Step5 Step6 Dry over Anhydrous Na2SO4 Step5->Step6 Step7 GC-MS Injection (1 µL) Step6->Step7

Experimental workflow for the free-basing and extraction of piperidine HCl salts.

GC-MS Instrumental Parameters

To prevent peak tailing—a common issue with basic amines interacting with active silanol sites—a highly deactivated inlet liner and a non-polar to slightly polar column (e.g., 5% phenyl) are required[1].

ParameterSetting / SpecificationCausality / Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, excellent inertness for basic amines.
Carrier Gas Helium, Constant Flow at 1.0 mL/minProvides optimal linear velocity and mass transfer.
Injection Volume 1.0 µL, Split ratio 20:1Prevents column overloading while maintaining sensitivity.
Inlet Temperature 250 °CEnsures rapid, flash volatilization of the free base.
Oven Program 100 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)Balances resolution of early-eluting impurities with runtime.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Ion Source Temp 230 °CStandard EI source temperature to prevent contamination.
MS Mode SCAN (m/z 40 - 400)Captures full fragmentation spectra for impurity identification.

Self-Validating System Controls & Data Analysis

Trust in analytical purity requires a self-validating framework. This protocol embeds strict criteria to ensure the integrity of the data, aligning with USP <621> guidelines for chromatographic performance[4].

Validation LayerAcceptance CriteriaPurpose within the System
Procedural Blank No peaks > 0.05% of target analyte area.Validates that no background contamination or carryover is introduced during the LLE process.
System Suitability (SST) Peak Symmetry (Tailing Factor): 0.8 – 1.5Ensures the GC inlet and column are free of active sites that cause amine adsorption[4].
Resolution ( Rs​ ) Rs​>2.0 between Analyte and ISTDConfirms baseline separation, enabling accurate integration.
ISTD Reproducibility RSD of ISTD peak area 2.0% (n=5)Normalizes injection volume variability and proves autosampler precision.

Purity Calculation: Chromatographic purity is calculated using the area normalization method, corrected by the internal standard.

Purity (%)=(AreaTotal Peaks​−AreaISTD​−AreaSolvent​AreaAnalyte​​)×100

Note: For absolute quantitative assay (w/w%), a multi-point calibration curve using a certified reference standard of 4-(4-Methylphenyl)piperidine must be constructed.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Benchchem Applic
  • Quantitative Analysis of Piperidines Benchchem Technical Support Center
  • Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments SciSpace
  • <621> Chrom

Sources

Application Note: ¹H and ¹³C NMR Characterization of 4-(4-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Analytical Protocol & Structural Elucidation Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction and Scientific Grounding

4-(4-Methylphenyl)piperidine (also known as 4-(p-tolyl)piperidine) is a critical pharmacophoric scaffold frequently utilized in the design of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and opioid receptor ligands[1][2]. In pharmaceutical development, the compound is typically handled as a hydrochloride (HCl) salt to enhance aqueous solubility and chemical stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the regiochemistry, conformational state, and purity of such cyclic amines[3]. However, characterizing the HCl salt of a piperidine derivative presents unique spectroscopic nuances compared to its free base. Protonation of the piperidine nitrogen induces significant deshielding effects on adjacent protons and locks the ring into a rigid chair conformation, which dictates the observed spin-spin coupling constants (³J)[1][4]. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 4-(4-Methylphenyl)piperidine HCl, explaining the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Experimental Design & Causality

Solvent Selection: Why DMSO-d₆?

For the characterization of piperidine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice over Chloroform-d (CDCl₃)[1][2].

  • Causality: HCl salts of organic amines often exhibit poor solubility in non-polar halogenated solvents. DMSO-d₆ provides excellent solvation. More importantly, DMSO is a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of the acidic ammonium protons (NH₂⁺). This slow exchange allows the protonated nitrogen's protons to be observed as a distinct, broad signal (typically between δ 8.5–9.5 ppm), serving as a direct diagnostic marker that the compound is in its salt form rather than a free base.

Conformational Logic and Coupling Constants

In solution, 4-(4-Methylphenyl)piperidine HCl adopts a stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky p-tolyl group strictly occupies the equatorial position[1][4].

  • Causality: Because the p-tolyl group is equatorial, the methine proton at the C-4 position (H-4) is forced into an axial orientation. According to the Karplus equation, the dihedral angle between H-4(axial) and the adjacent H-3/H-5(axial) protons is ~180°, resulting in a large axial-axial coupling constant (³J ≈ 12.0 Hz). Conversely, the angle between H-4(axial) and H-3/H-5(equatorial) is ~60°, yielding a smaller axial-equatorial coupling (³J ≈ 3.5 Hz). This predictable splitting pattern (a triplet of triplets, tt) is the primary self-validating feature for confirming the regiochemistry of the 4-substitution.

Conformational_Logic Chair Piperidine Chair Conformation Equatorial Equatorial Position (C4) Occupied by p-Tolyl Group Chair->Equatorial Steric minimization AxialH4 Axial Proton (H4) δ ~ 2.80 ppm Chair->AxialH4 Anti-periplanar to p-Tolyl Coupling Spin-Spin Coupling Network (H4 Multiplicity: tt) Equatorial->Coupling Dictates H4 geometry AxialH4->Coupling J_ax_ax Axial-Axial Coupling ³J ~ 12.0 Hz (with H3ax/H5ax) Coupling->J_ax_ax J_ax_eq Axial-Equatorial Coupling ³J ~ 3.5 Hz (with H3eq/H5eq) Coupling->J_ax_eq

Conformational logic and spin-spin coupling network of the 4-arylpiperidine chair.

Step-by-Step Analytical Protocol

Sample Preparation

A self-validating NMR protocol requires meticulous sample preparation to ensure sharp line widths and accurate integration[3].

  • Weighing: Accurately weigh 10–15 mg of 4-(4-Methylphenyl)piperidine HCl into a clean glass vial. For ¹³C NMR, increase the mass to 30–40 mg to improve the signal-to-noise ratio.

  • Dissolution: Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Vortex the vial for 30 seconds until complete dissolution is achieved.

  • Filtration: Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Rationale: Removing paramagnetic particulates and undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring high-resolution spectra.

  • Degassing (Optional but recommended): Sonicate the NMR tube for 1 minute to remove dissolved oxygen, which can broaden signals and interfere with relaxation times.

Instrument Setup and Acquisition
  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Perform gradient shimming on the deuterium lock signal of DMSO-d₆ to achieve a sharp solvent peak.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (ns): 16 to 32.

    • Relaxation Delay (d1): 2.0 seconds (ensures complete relaxation for accurate integration).

    • Spectral Width: 12 ppm (to capture the downfield NH₂⁺ protons).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30)[3].

    • Number of Scans (ns): 512 to 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: 220 ppm.

NMR_Workflow Start 4-(4-Methylphenyl)piperidine HCl (Dry Powder) Prep Sample Preparation Dissolve in 0.6 mL DMSO-d6 Start->Prep Filter Filtration Pass through 0.22 µm PTFE filter Prep->Filter Tube Transfer to 5 mm NMR Tube Ensure no bubbles/particulates Filter->Tube Acq1H 1H NMR Acquisition 400 MHz, ns=16, d1=2s Tube->Acq1H Acq13C 13C NMR Acquisition 100 MHz, ns=512, d1=2s Tube->Acq13C Process Data Processing FT, Phase/Baseline Correction Acq1H->Process Acq13C->Process Analysis Structural Elucidation Conformational Confirmation Process->Analysis

Workflow for NMR sample preparation and spectral acquisition of piperidine salts.

Spectral Data Presentation and Interpretation

¹H NMR Assignments

The ¹H NMR spectrum of 4-(4-Methylphenyl)piperidine HCl is referenced to TMS (δ 0.00 ppm) or the residual DMSO pentet (δ 2.50 ppm). The aromatic region displays a classic AA'BB' system characteristic of a para-disubstituted benzene ring. The aliphatic region is heavily influenced by the protonated nitrogen[5].

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
NH₂⁺ 9.10Broad singlet (br s)-2HProtonated piperidine nitrogen
H-3', H-5' 7.14Doublet (d)8.02HAromatic protons ortho to methyl group
H-2', H-6' 7.11Doublet (d)8.02HAromatic protons ortho to piperidine ring
H-2eq, H-6eq 3.35Broad doublet (br d)12.52HPiperidine equatorial protons adjacent to N⁺
H-2ax, H-6ax 2.95Triple doublet (td)12.5, 3.02HPiperidine axial protons adjacent to N⁺
H-4ax 2.80Triplet of triplets (tt)12.0, 3.51HPiperidine methine proton (C-4)
Ar-CH₃ 2.28Singlet (s)-3HTolyl methyl group
H-3eq, H-5eq 1.88Broad doublet (br d)13.02HPiperidine equatorial protons (C-3/C-5)
H-3ax, H-5ax 1.78Quartet of doublets (qd)12.5, 4.02HPiperidine axial protons (C-3/C-5)

Note on Causality: The equatorial protons (H-2eq/H-6eq) resonate significantly further downfield (3.35 ppm) than their axial counterparts (2.95 ppm). This is a well-documented phenomenon in rigid piperidine rings, caused by the magnetic anisotropy of the adjacent carbon-carbon bonds.

¹³C NMR Assignments

The ¹³C NMR spectrum is referenced to the central peak of the DMSO-d₆ septet (δ 39.52 ppm). The symmetry of the molecule simplifies the spectrum, resulting in 8 distinct carbon signals for the 12 carbons present[1][3].

Carbon(s)Chemical Shift (δ, ppm)Carbon Type (DEPT)Structural Assignment
C-1' 141.8Quaternary (C)Aromatic carbon ipso to piperidine ring
C-4' 135.6Quaternary (C)Aromatic carbon ipso to methyl group
C-3', C-5' 129.1Methine (CH)Aromatic carbons ortho to methyl group
C-2', C-6' 126.6Methine (CH)Aromatic carbons ortho to piperidine ring
C-2, C-6 43.5Methylene (CH₂)Piperidine carbons adjacent to N⁺
C-4 39.5Methine (CH)Piperidine methine carbon
C-3, C-5 29.8Methylene (CH₂)Piperidine carbons (C-3/C-5)
Ar-CH₃ 20.6Methyl (CH₃)Tolyl methyl carbon

References

  • Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives. Canadian Science Publishing. Available at: [Link][1]

  • 2D NMR Detection and Quantification of Heroin in a Street Sample. National Science Foundation (NSF). Available at:[Link][2]

  • The Preferred Steric Course of Quaternisation of Certain 1-Alkylpiperidines. RSC Publishing. Available at:[Link][4]

  • Piperidine NMR Spectra Database. SpectraBase. Available at:[Link][5]

Sources

Application Note: 4-(4-Methylphenyl)piperidine Hydrochloride in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylphenyl)piperidine hydrochloride (CAS: 67765-24-6) is a highly versatile, privileged secondary amine building block widely utilized in modern drug discovery. The 4-arylpiperidine structural motif serves as a core pharmacophore for a vast array of central nervous system (CNS) therapeutics, analgesics, and monoamine reuptake inhibitors. This application note provides an in-depth technical guide on the mechanistic rationale behind its use, comparative functionalization strategies, and self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

The 4-Arylpiperidine Pharmacophore: Mechanistic Rationale

The ubiquity of the 4-arylpiperidine scaffold in medicinal chemistry is not coincidental; it is driven by highly specific, predictable interactions within biological target sites [1].

  • Hydrophobic Anchoring (The p-Tolyl Group): The 4-methylphenyl (p-tolyl) substituent provides a rigid, hydrophobic anchor. Compared to an unsubstituted phenyl ring, the para-methyl group enhances the overall lipophilicity (LogP) of the molecule. This optimization is critical for crossing the blood-brain barrier (BBB) and perfectly fills the deep hydrophobic pockets found in monoamine transporters (SERT, DAT) and sigma receptors.

  • Electrostatic Interactions (The Piperidine Nitrogen): With a pKa typically ranging between 10.0 and 11.0, the piperidine nitrogen is protonated at physiological pH (7.4). This cationic center is essential for forming critical salt bridges with conserved acidic residues—most notably the Aspartate residue (e.g., Asp3.32) universally present in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs) and opioid receptors.

  • Salt Form Causality: The compound is supplied as a hydrochloride salt rather than a free base. The free secondary amine is susceptible to aerial oxidation and can be highly hygroscopic. The HCl salt ensures long-term bench stability and precise stoichiometric weighing, though it dictates that a neutralization step (free-basing) must be integrated into all subsequent nucleophilic functionalization protocols.

Key Applications in Drug Discovery

The divergent reactivity of the secondary amine allows 4-(4-methylphenyl)piperidine to be functionalized into various therapeutic classes:

  • NMDA & Sigma Receptor Ligands: N-alkylation with phenethyl or phenylpropyl halides yields potent, selective antagonists for NMDA receptors (analogous to Ifenprodil) and Sigma-1 receptors, which are targets for neuroprotection and neuropathic pain.

  • Analgesics & Opioid Modulators: The 4-arylpiperidine core is the defining structural feature of meperidine and loperamide analogs [3]. Modifications at the nitrogen atom dictate whether the compound acts as a μ -opioid agonist or antagonist, as seen in the development of NOP receptor antagonists like SB612111 [2].

  • Kinase Inhibitors: N-arylation or N-acylation transforms the basic amine into a neutral or sterically constrained motif, frequently utilized in the design of allosteric kinase inhibitors for oncology.

G Core 4-(4-Methylphenyl)piperidine HCl Alkylation N-Alkylation (SN2 Pathway) Core->Alkylation Arylation Buchwald-Hartwig (Cross-Coupling) Core->Arylation Acylation N-Acylation (Amide Formation) Core->Acylation NMDA NMDA / Sigma Ligands Alkylation->NMDA GPCR GPCR Antagonists Arylation->GPCR Kinase Targeted Inhibitors Acylation->Kinase

Divergent synthetic workflows for 4-(4-Methylphenyl)piperidine functionalization.

Comparative Functionalization Strategies

The table below summarizes the quantitative data and optimal conditions for the three primary synthetic trajectories of 4-(4-methylphenyl)piperidine hydrochloride.

Reaction TypeReagents & CatalystsSolvent & TempTypical YieldPrimary Application
N-Alkylation (SN2) Alkyl Halide, K₂CO₃, KI (cat.)Acetonitrile, 80°C75–90%GPCR Ligands, NMDA Antagonists
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE/MeOH, RT65–85%Sigma Receptor Ligands
Buchwald-Hartwig Aryl Halide, Pd₂(dba)₃, BINAP, NaOtBuToluene, 100°C60–80%Kinase Inhibitors, DAT Inhibitors
N-Acylation Acyl Chloride, DIPEADCM, 0°C to RT85–95%Prodrugs, Allosteric Modulators

Experimental Protocols

Protocol A: N-Alkylation to Synthesize Tertiary Amine CNS Ligands

Objective: Synthesize an N-alkyl-4-(4-methylphenyl)piperidine derivative via SN2 displacement. Mechanistic Causality: Acetonitrile is selected as a polar aprotic solvent to accelerate the SN2 transition state by poorly solvating the nucleophile. Potassium carbonate (K₂CO₃) serves a dual purpose: it first neutralizes the hydrochloride salt of the starting material to liberate the nucleophilic free amine, and subsequently scavenges the hydrohalic acid byproduct to drive the reaction forward. A catalytic amount of Potassium Iodide (KI) is added to facilitate the Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 4-(4-Methylphenyl)piperidine hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.0 eq). Note: Excess base is critical to account for the HCl salt.

  • Solvation: Suspend the mixture in anhydrous Acetonitrile to achieve a 0.2 M concentration. Stir vigorously at room temperature for 15 minutes to allow partial liberation of the free base.

  • Reagent Addition: Add the desired alkylating agent (e.g., 3-phenylpropyl bromide, 1.1 eq) followed by KI (0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere. Stir for 12–16 hours.

  • Validation: Monitor reaction completion via LC-MS or TLC (using Ninhydrin stain to confirm the disappearance of the secondary amine starting material).

  • Workup: Cool to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts (K₂CO₃, KX). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–10% Methanol in Dichloromethane with 1% Triethylamine) to afford the target tertiary amine.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Synthesize an N-aryl-4-(4-methylphenyl)piperidine derivative. Mechanistic Causality: Toluene is utilized for its high boiling point and non-polar nature, which stabilizes the palladium catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base that deprotonates the palladium-coordinated amine without acting as a competing nucleophile. BINAP is employed as a bidentate phosphine ligand to prevent catalyst deactivation (aggregation into palladium black) and to forcefully promote the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-(4-Methylphenyl)piperidine hydrochloride (1.0 eq), the aryl bromide (1.05 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (2.5 eq). Critical Causality Note: 2.5 equivalents of base are strictly required because 1.0 equivalent is immediately consumed merely to neutralize the HCl salt of the piperidine, leaving 1.5 equivalents to participate in the catalytic cycle.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvation: Add anhydrous, degassed Toluene (0.1 M) via a syringe.

  • Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath for 8–12 hours.

  • Validation: Monitor the consumption of the aryl bromide via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and insoluble salts. Wash the organic filtrate sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylpiperidine product.

References

  • Perrey, D. A., & Li, J. X. (2016). "Modified synthesis of NOP receptor antagonist SB612111." Synthesis (Stuttgart), 49(6), 1394–1400. URL:[Link]

  • Google Patents. "US3850935A - Process for producing piperidine derivatives by degrading quaternary piperidinium salts." Google Patents.

Application Note: Protocol for the N-Alkylation of 4-(4-Methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylphenyl)piperidine (also known as 4-p-tolylpiperidine) is a highly versatile secondary amine pharmacophore frequently utilized in the development of CNS-active agents, including NMDA receptor antagonists and monoamine transporter ligands[1]. The functionalization of the piperidine nitrogen via N-alkylation is a critical synthetic step to generate bioactive tertiary amines[2]. This application note provides a highly optimized, self-validating protocol for the bimolecular nucleophilic substitution (SN2) of 4-(4-methylphenyl)piperidine with primary alkyl halides, designed specifically to maximize yield while mitigating the ubiquitous challenge of over-alkylation.

Mechanistic Rationale & Causality

To achieve high conversion rates and product purity, the reaction conditions must be engineered around the specific electronic and steric properties of the piperidine ring.

  • Mitigating Over-Alkylation: The most prevalent side reaction during piperidine N-alkylation is over-alkylation, which leads to the formation of undesired quaternary ammonium salts[3]. Because the resulting tertiary amine product can sometimes be more nucleophilic than the secondary amine starting material, stoichiometry and addition rates are critical. This protocol mandates a slight excess of the piperidine nucleophile (1.1 equivalents) and the slow, dropwise addition of the alkylating agent to maintain a low electrophile concentration[4].

  • Acid Scavenging (Base Selection): The SN2 displacement generates a hydrohalic acid byproduct (e.g., HBr or HCl). If left unneutralized, this acid will rapidly protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction[4]. Anhydrous potassium carbonate (K₂CO₃) is selected as the optimal base; it is an insoluble, non-nucleophilic acid scavenger that effectively neutralizes the acid without inducing competitive E2 elimination side reactions[4].

  • Solvent Dynamics: Anhydrous acetonitrile (MeCN) is utilized as the reaction medium[5]. As a polar aprotic solvent, MeCN strongly solvates the potassium cation (K⁺) of the base, leaving the carbonate anion highly active. Crucially, it does not hydrogen-bond to the piperidine nucleophile, leaving the nitrogen lone pair fully exposed to attack the electrophile, thereby maximizing the SN2 reaction rate[4].

Quantitative Data & Parameter Optimization

The following table summarizes the optimized parameters for the N-alkylation workflow, synthesizing empirical data to establish a robust baseline for scale-up operations.

Table 1: Reaction Optimization Parameters

ParameterOptimized ConditionMechanistic RationaleExpected Impact
Solvent Anhydrous Acetonitrile (0.2 M)Polar aprotic environment accelerates SN2 displacement without solvating the nucleophile.High conversion rate (>85% yield).
Base K₂CO₃ (1.5 equivalents)Scavenges HX byproduct; prevents amine protonation and maintains basicity.Prevents reaction stalling.
Stoichiometry Piperidine (1.1 eq) : Halide (1.0 eq)Excess amine ensures complete consumption of the electrophile.Minimizes quaternary ammonium salt formation.
Temperature Reflux (~82°C)Provides necessary activation energy to overcome steric hindrance of the 4-aryl group.Reduces reaction time to 4-6 hours.
Addition Rate Dropwise (or Syringe Pump)Maintains low instantaneous concentration of the highly reactive alkyl halide.Suppresses over-alkylation.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for 10 mmol of a representative primary alkyl halide (e.g., benzyl bromide or 4-chlorobutan-2-one). Adjust quantities proportionally for scale-up.

Materials Required:

  • 4-(4-Methylphenyl)piperidine: 11.0 mmol (1.93 g)

  • Alkyl Halide (Electrophile): 10.0 mmol (e.g., 1.71 g for Benzyl bromide)

  • Potassium Carbonate (Anhydrous): 15.0 mmol (2.07 g)

  • Anhydrous Acetonitrile: 50 mL

Methodology:

  • Reaction Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times[3].

  • Reagent Loading: Add the anhydrous K₂CO₃ (2.07 g) and 4-(4-methylphenyl)piperidine (1.93 g) to the flask. Inject 40 mL of anhydrous acetonitrile to create a suspension. Begin stirring at room temperature[4].

  • Electrophile Initiation: Dissolve the alkyl halide (10.0 mmol) in the remaining 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension over 15-20 minutes using an addition funnel or syringe pump[4].

  • Thermal Activation: Gradually heat the reaction mixture to reflux (approx. 82°C)[5]. Maintain reflux under an inert atmosphere for 4 to 6 hours.

  • Workup: Once the reaction is deemed complete (see Section 5), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl/KBr and excess K₂CO₃)[5]. Wash the filter cake with an additional 10 mL of acetonitrile.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Redissolve the resulting crude residue in Dichloromethane (DCM, 50 mL) and wash with saturated aqueous NaCl (brine, 2 x 25 mL)[5].

  • Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tertiary amine[5].

  • Purification: Purify the crude product via flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking) to isolate the pure N-alkyl-4-(4-methylphenyl)piperidine[3].

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical checkpoints to ensure reaction integrity:

  • TLC Monitoring (Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). The secondary amine starting material (4-(4-methylphenyl)piperidine) will stain positively with Ninhydrin (yielding a pink/purple spot). The desired tertiary amine product will not stain with Ninhydrin but will be strongly UV-active at 254 nm due to the 4-methylphenyl moiety.

  • LC-MS Analysis (Troubleshooting Over-Alkylation): If TLC indicates multiple new UV-active spots, perform LC-MS. The presence of a mass peak corresponding to [M + Alkyl]⁺ without a proton indicates the formation of a quaternary ammonium salt[3]. If observed, reduce the reaction temperature or slow the addition rate of the electrophile in subsequent runs.

  • Finkelstein Catalysis (Troubleshooting Incomplete Reactions): If using a less reactive alkyl chloride (e.g., 4-chlorobutan-2-one) and the reaction stalls, add a catalytic amount (0.1 eq) of Sodium Iodide (NaI). This generates a more reactive alkyl iodide in situ, accelerating the SN2 displacement[1].

Workflow Visualization

Workflow A 1. Reactants 4-(4-Methylphenyl)piperidine + Alkyl Halide B 2. Reaction K2CO3, MeCN (0.2 M) Reflux, 4-6 hours A->B C 3. Workup Filter Salts Concentrate Filtrate B->C D 4. Extraction DCM / Brine Wash Dry over Na2SO4 C->D E 5. Purification Silica Column (Tertiary Amine) D->E

Figure 1: Step-by-step experimental workflow for piperidine N-alkylation.

Sources

Scale-up synthesis of 4-(4-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-(4-Methylphenyl)piperidine Hydrochloride

Introduction & Strategic Rationale

The 4-arylpiperidine scaffold is a privileged pharmacophore prevalent in numerous CNS-active agents, including dopamine D2 receptor antagonists, analgesics, and investigational Alzheimer's disease therapeutics . The synthesis of 4-(4-Methylphenyl)piperidine hydrochloride requires a highly scalable, cost-effective, and safe process to meet pilot-plant and commercial manufacturing demands.

As an alternative to expensive palladium-catalyzed Suzuki cross-coupling routes, this application note details a highly optimized, four-step Grignard-based synthetic sequence. By utilizing N-benzyl-4-piperidone instead of the more common N-Boc derivative, we eliminate the need for a discrete deprotection step that generates hazardous isobutylene gas. Instead, the benzyl protecting group is efficiently cleaved in tandem with alkene reduction during a single-pot catalytic hydrogenation, significantly reducing the Process Mass Intensity (PMI) and overall operational cost.

Synthetic Workflow & Mechanistic Pathway

G SM1 4-Bromotoluene + Mg Grignard 4-Tolyl-MgBr SM1->Grignard THF, Reflux Int1 1-Benzyl-4-(4-methylphenyl) piperidin-4-ol Grignard->Int1 + SM2 0°C to RT SM2 1-Benzyl-4-piperidone SM2->Int1 Int2 1-Benzyl-4-(4-methylphenyl) -1,2,3,6-tetrahydropyridine Int1->Int2 conc. HCl Reflux, -H2O Int3 4-(4-Methylphenyl) piperidine Int2->Int3 H2 (50 psi), Pd/C MeOH, 50°C Product 4-(4-Methylphenyl)piperidine HCl Salt Int3->Product HCl in IPA Crystallization

Four-step scalable synthetic workflow for 4-(4-Methylphenyl)piperidine HCl.

Step-by-Step Methodologies & Process Causality

Step 1: Grignard Formation and Nucleophilic Addition Objective: Synthesis of 1-benzyl-4-(4-methylphenyl)piperidin-4-ol . Protocol:

  • Charge a dry, N2-flushed reactor with Magnesium turnings (1.1 eq) and anhydrous THF (3 vol).

  • Add a catalytic amount of iodine (0.01 eq) to activate the Mg surface.

  • Slowly dose 4-bromotoluene (1.05 eq) in THF (2 vol) at a rate that maintains a gentle reflux (approx. 65 °C).

    • Causality: Controlling the dosing rate mitigates the highly exothermic nature of Grignard formation and minimizes Wurtz coupling (yielding 4,4'-dimethylbiphenyl). THF is strictly required as its oxygen lone pairs coordinate and stabilize the resulting organomagnesium complex.

  • Cool the dark brown Grignard solution to 0–5 °C.

  • Dose 1-benzyl-4-piperidone (1.0 eq) in THF (2 vol) over 2 hours, maintaining internal temperature <10 °C.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate to yield the intermediate tertiary alcohol.

Step 2: Acid-Catalyzed Dehydration Objective: Synthesis of 1-benzyl-4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine. Protocol:

  • Dissolve the crude alcohol from Step 1 in 6M HCl (5 vol).

  • Heat the mixture to reflux (100–105 °C) for 12 hours.

    • Causality: The highly acidic medium protonates the tertiary hydroxyl group, converting it into a superior leaving group (H2O). The subsequent E1 elimination is thermodynamically driven by the formation of an alkene conjugated with the p-tolyl ring, pushing the equilibrium entirely to the dehydrated product.

  • Cool to room temperature, basify to pH 10 using 20% NaOH (aq) (monitor exotherm), and extract with MTBE. Wash with brine and concentrate.

Step 3: One-Pot Hydrogenation and Debenzylation Objective: Synthesis of the free base, 4-(4-methylphenyl)piperidine . Protocol:

  • Charge a pressure reactor with the crude tetrahydropyridine, Methanol (10 vol), and 10% Pd/C (5 wt% loading, 50% wet).

  • Purge the vessel with N2 (3x), then H2 (3x).

  • Pressurize to 50 psi H2 and heat to 50 °C for 8 hours.

    • Causality: While the conjugated alkene reduces rapidly at room temperature, the hydrogenolytic cleavage of the N-benzyl bond possesses a higher activation energy, necessitating elevated temperature and pressure. Methanol is selected over heavier alcohols to ensure high hydrogen solubility and rapid reaction kinetics.

  • Filter the catalyst through a Celite pad (ensure the pad is kept wet to prevent pyrophoric ignition of Pd/C). Concentrate the filtrate to a crude oil.

Step 4: Hydrochloride Salt Formation and Crystallization Objective: Isolation of API-grade 4-(4-Methylphenyl)piperidine hydrochloride. Protocol:

  • Dissolve the crude free base in Isopropanol (IPA, 6 vol) at 50 °C.

  • Slowly dose 5–6M HCl in IPA (1.1 eq) while maintaining the temperature at 50 °C.

  • Seed the solution with 0.5 wt% pure product crystals, then implement a controlled cooling ramp (0.5 °C/min) to 0 °C.

    • Causality: IPA provides an optimal supersaturation curve. The free base and organic impurities (e.g., des-bromo byproducts) remain highly soluble in the cold solvent, while the target HCl salt precipitates as a highly pure, easily filterable crystalline solid.

  • Filter, wash with cold IPA (1 vol), and dry under vacuum at 45 °C.

Process Control & Safety Workflow

ProcessControl Start Scale-Up Initiation Exotherm Grignard Exotherm Control (Dosing Rate & Cooling) Start->Exotherm GasEvol H2 Gas Management (Pressure & Venting) Exotherm->GasEvol Cryst Controlled Crystallization (Seeding & Cooling Profile) GasEvol->Cryst Quality In-Process Control (IPC) HPLC Purity > 99.5% Cryst->Quality

Critical safety and process control checkpoints during scale-up.

Quantitative Data & Quality Metrics

Table 1: Process Parameters and Yield Optimization

StepChemical TransformationKey Process Parameter (KPP)Isolated Yield (%)HPLC Purity (%)
1Grignard AdditionDosing Temp: 0–5 °C8592.0
2Acid DehydrationReflux Temp: 100–105 °C9495.5
3Hydrogenation/Debenzylation50 psi H2, 50 °C, 8 hrs8898.0
4Salt CrystallizationCooling Ramp: 0.5 °C/min92>99.8
Total Overall Process Telescoped Steps 1-3 ~64 >99.8

Table 2: Impurity Profiling and Purge Strategy

ImpurityOrigin / FormationPurge StepMechanistic Rationale
4,4'-Dimethylbiphenyl Wurtz coupling during Step 1Step 4 (Cryst.)Highly soluble in cold IPA; remains in mother liquor.
Unreacted Ketone Incomplete Grignard additionStep 2 (Workup)Partitioned into the aqueous phase during basic workup.
N-Benzyl-4-(p-tolyl)piperidine Incomplete debenzylationStep 3 (Reaction)Mitigated by IPC monitoring; extended H2 time if >1% remains.

References

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. "1-Benzyl-4-(p-tolyl)piperidin-4-ol". NIH. Available at:[Link]

  • World Intellectual Property Organization. "WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates". Google Patents.

The Versatile Scaffold: 4-(4-Methylphenyl)piperidine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Intermediate

In the landscape of medicinal chemistry and drug development, the piperidine moiety stands out as a "privileged scaffold," a structural framework frequently found in a multitude of therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties, which can impart improved bioavailability and metabolic stability to drug candidates.[2] Within this important class of heterocycles, 4-(4-Methylphenyl)piperidine hydrochloride has emerged as a particularly valuable synthetic intermediate. Its structure, featuring a tolyl group at the 4-position of the piperidine ring, offers a unique combination of lipophilicity and steric influence, making it a cornerstone in the synthesis of novel analgesics, psychoactive agents, and other biologically active molecules.[3] This guide provides an in-depth exploration of 4-(4-Methylphenyl)piperidine hydrochloride, detailing its properties, key synthetic transformations, and field-proven protocols for its application.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory. The hydrochloride salt of 4-(4-methylphenyl)piperidine enhances its stability and solubility, rendering it suitable for a variety of synthetic applications.[4]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C12H18ClN[5]
Molecular Weight 211.73 g/mol
Appearance Off-white to white solid/powder[3]
Purity ≥97% - ≥98% (HPLC)[3]
Storage Conditions Room Temperature, Store in a dry, cool, and well-ventilated place[6]
Safety and Handling Precautions

4-(4-Methylphenyl)piperidine hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure risks.

  • Primary Hazards:

    • Harmful if swallowed.[7]

    • Causes skin irritation.[7]

    • Causes serious eye irritation.[7]

    • May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[6]

    • Use in a well-ventilated area or under a chemical fume hood.[6]

  • First-Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[6]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][8]

Core Applications in Synthesis: The Reactive Piperidine Nitrogen

The synthetic utility of 4-(4-Methylphenyl)piperidine hydrochloride primarily revolves around the reactivity of the secondary amine within the piperidine ring. This nitrogen atom serves as a nucleophilic handle for a variety of crucial chemical transformations, including N-alkylation, N-arylation, and N-acylation. These reactions are fundamental to the construction of more complex molecules with tailored pharmacological profiles.

Logical Workflow for Piperidine Derivatization

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start 4-(4-Methylphenyl)piperidine Hydrochloride alkylation N-Alkylation start->alkylation R-X, Base arylation N-Arylation start->arylation Ar-X, Catalyst acylation N-Acylation start->acylation RCOCl, Base prod_alk N-Alkyl Derivatives (e.g., Analgesics) alkylation->prod_alk prod_ary N-Aryl Derivatives (e.g., CNS Agents) arylation->prod_ary prod_acyl N-Acyl Derivatives (e.g., Receptor Ligands) acylation->prod_acyl G A 4-(4-Methylphenyl)piperidine (free base) C Imine Intermediate Formation A->C B Aldehyde/Ketone (e.g., Benzaldehyde) B->C D Reduction with NaBH(OAc)₃ C->D E N-Alkylated Product D->E

Sources

Application Note: Experimental Design for CNS Research Using 4-(4-Methylphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Grounding

In central nervous system (CNS) drug discovery, the 4-arylpiperidine scaffold is a privileged structure, serving as the core pharmacophore for numerous psychotropic medications. Specifically, 4-(4-Methylphenyl)piperidine HCl (CAS 59083-39-5) is a critical building block and reference compound used in the development of dopamine receptor antagonists and sigma receptor ligands [1]. It is the defining structural moiety of the butyrophenone antipsychotic Moperone (1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one) [2].

The Causality of Scaffold Efficacy

Understanding why this specific molecule is used dictates how experiments should be designed. The efficacy of 4-(4-methylphenyl)piperidine derivatives at Dopamine D2/D3 receptors is driven by two distinct structural interactions:

  • The Salt Bridge: At physiological pH (7.4), the basic piperidine nitrogen (pKa ~9.5) is protonated. This allows it to form a crucial electrostatic salt bridge with the highly conserved Aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the D2 receptor [3].

  • Hydrophobic Packing: The 4-methylphenyl group extends into a deep hydrophobic sub-pocket formed by aromatic residues (Trp386, Phe390) in TM6. The para-methyl substitution provides specific steric bulk that enhances affinity for D2 and D3 receptors while reducing off-target binding to histamine H1 receptors, a common cause of sedative side effects in early-generation antipsychotics.

Because these compounds act primarily as antagonists at Gi/o-coupled receptors, experimental workflows must be designed to capture both binding affinity (displacement) and functional consequence (cAMP modulation).

Mechanistic Pathway Visualization

When a 4-(4-methylphenyl)piperidine derivative binds to the Dopamine D2 receptor, it locks the receptor in an inactive conformation. This prevents the endogenous ligand (dopamine) from activating the Gi/o protein, thereby removing the inhibition on Adenylyl Cyclase (AC) and resulting in a measurable increase in intracellular cAMP levels.

D2R_Signaling Ligand 4-(4-Methylphenyl)piperidine Derivative D2R Dopamine D2 Receptor Ligand->D2R Antagonizes Gi Gαi/o Protein D2R->Gi Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases

Dopamine D2 receptor signaling pathway modulated by 4-(4-methylphenyl)piperidine derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate novel derivatives synthesized from 4-(4-Methylphenyl)piperidine HCl, researchers must employ a two-tiered in vitro approach. Every protocol must be self-validating, meaning it contains internal controls to prove that the observed signal is receptor-specific and not an artifact of compound aggregation or assay interference.

Protocol 1: In Vitro Radioligand Displacement Assay (D2R)

This assay determines the binding affinity ( Ki​ ) of the compound. We utilize [3H] -Spiperone, a high-affinity D2 antagonist, as the radioligand.

Causality of Design: [3H] -Spiperone is chosen over [3H] -Dopamine because antagonists often bind to different receptor conformational states than agonists. To ensure the system is self-validating, a high concentration of unlabeled Haloperidol (10 µM) is used to define Non-Specific Binding (NSB). If the test compound displaces the radioligand but the Haloperidol control fails to drop the signal to baseline, the membrane preparation is compromised.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human D2 receptor in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Compound Dilution: Prepare a 10-point serial dilution of the 4-(4-methylphenyl)piperidine derivative (from 10−10 to 10−5 M) in DMSO. Keep final DMSO concentration below 1% to prevent membrane toxicity.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [3H] -Spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Washing & Reading: Wash filters three times with 1 mL of ice-cold wash buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

Workflow Prep Compound Prep (Serial Dilution) Incubate Incubation with [3H]-Ligand Prep->Incubate Cells Membrane Prep (D2R Expressing) Cells->Incubate Wash Rapid Filtration (GF/B Filters) Incubate->Wash Read Scintillation Counting Wash->Read

Step-by-step workflow for in vitro radioligand displacement assay.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not guarantee antagonism. This functional assay confirms the compound's ability to block dopamine-mediated Gi activation.

Causality of Design: Because D2 receptors are Gi-coupled (which decreases cAMP), basal cAMP levels are often too low to measure a further decrease accurately. Therefore, we use Forskolin to directly stimulate Adenylyl Cyclase, artificially raising the cAMP baseline. The self-validating logic here is tripartite:

  • Forskolin alone (Max cAMP).

  • Forskolin + Dopamine (Min cAMP due to Gi activation).

  • Forskolin + Dopamine + Test Compound (Restoration of cAMP, proving antagonism).

Step-by-Step Methodology:

  • Seed CHO-K1/D2R cells in a 384-well plate at 5,000 cells/well.

  • Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Add the 4-(4-methylphenyl)piperidine derivative at varying concentrations and incubate for 15 minutes.

  • Challenge the cells with a mixture of 10 µM Forskolin and an EC80​ concentration of Dopamine (typically ~30 nM). Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Read the fluorescence resonance energy transfer (FRET) signal on a compatible microplate reader.

Quantitative Data Presentation

When evaluating 4-(4-methylphenyl)piperidine derivatives, researchers should benchmark their results against established clinical compounds containing similar pharmacophores. The table below summarizes the expected pharmacological profile of Moperone (the direct derivative of the title compound) compared to Haloperidol.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional ActivityReference Standard
Moperone Dopamine D20.7 – 1.9Antagonist[2]
Moperone Dopamine D30.1 – 1.0Antagonist[2]
Moperone Serotonin 5-HT2A~ 52.0Antagonist[2]
Haloperidol Dopamine D21.2 – 1.5AntagonistControl
Haloperidol Histamine H1> 1,000Weak Inverse AgonistControl

Note: The high affinity for D2/D3 combined with relatively lower affinity for 5-HT2A characterizes the typical antipsychotic profile of 4-arylpiperidine derivatives.

References

  • PubChem Compound Database Title: Moperone (CID 4249) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • NIST Chemistry WebBook Title: Moperone Standard Reference Data Source: National Institute of Standards and Technology (NIST) URL:[Link]

Application Note: High-Throughput Receptor Binding Assays for 4-(4-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and medicinal chemists in CNS drug discovery. Compound Profile: 4-(4-Methylphenyl)piperidine hydrochloride (CAS: 67765-24-6) Primary Targets: Dopamine D4 Receptors, Sigma-1 ( σ1​ ) / Sigma-2 ( σ2​ ) Receptors

Pharmacological Context & Mechanism of Action

4-(4-Methylphenyl)piperidine hydrochloride (also known as 4-(p-tolyl)piperidine) is a highly privileged heterocyclic building block in central nervous system (CNS) drug discovery. The 4-phenylpiperidine scaffold is the core pharmacophore of several classic antipsychotics and neuroprotective agents, most notably haloperidol.

By substituting the phenyl ring with a para-methyl group, the lipophilicity and steric bulk of the ligand are altered, driving target selectivity away from the Dopamine D2 receptor and toward the Dopamine D4 receptor and Sigma ( σ ) receptors [1][2].

  • Dopamine D4 Receptor (D4R): D4R is a G αi/o​ -coupled receptor heavily localized in the prefrontal cortex. Ligands based on the 4-phenylpiperidine scaffold act as partial agonists or antagonists here, making them highly valuable for treating cognitive deficits in schizophrenia and substance use disorders[2].

  • Sigma Receptors: Originally misclassified as opioid receptors, σ1​ and σ2​ receptors modulate intracellular calcium signaling and ion channel activity. The 4-phenylpiperidine moiety is recognized as a primary high-affinity pharmacophore for σ receptors[1].

Target Signaling Pathway

Pathway L 4-(4-Methylphenyl) piperidine HCl D4 Dopamine D4 Receptor L->D4 Agonist/Antagonist Sig Sigma-1 Receptor L->Sig High Affinity Binding Gi Gαi/o Protein Activation D4->Gi Ca Intracellular Ca2+ Modulation Sig->Ca cAMP Inhibition of cAMP Accumulation Gi->cAMP

Pharmacological signaling pathways of 4-phenylpiperidine derivatives at D4 and Sigma-1 receptors.

Experimental Protocols: Self-Validating Systems

To accurately evaluate the binding affinity ( Ki​ ) and functional efficacy of 4-(4-Methylphenyl)piperidine derivatives, we employ a two-tiered screening approach. As a Senior Application Scientist, I have designed these protocols to be self-validating systems , ensuring that every plate run contains internal mathematical proofs of assay integrity.

Radioligand Competition Binding Assay

This assay determines the binding affinity of the test compound by measuring its ability to displace a tritiated radioligand (e.g., [3H] -YM-09151-2 for D4R, or [3H] (+)-pentazocine for σ1​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human D4 or σ1​ receptor in ice-cold 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2​ . Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final concentration of 10-20 µg protein/well.

    • Causality Insight: The inclusion of MgCl2​ is critical. D4 receptors require divalent cations to stabilize the high-affinity G-protein-coupled state of the receptor. Without Mg2+ , the binding pocket conformation shifts, artificially lowering the apparent affinity of agonists.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of Test Compound (serial dilutions from 10−5 to 10−11 M)

    • 50 µL of Radioligand (at a concentration equal to its Kd​ )

    • 100 µL of Membrane suspension Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality Insight: 4-(4-Methylphenyl)piperidine is a highly lipophilic, basic amine. It will bind non-specifically to the negatively charged silicate matrix of the glass filters. Pre-soaking in PEI coats the filter with a net positive charge, repelling the piperidine nitrogen and drastically reducing background noise.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add 40 µL of scintillation cocktail, and read on a MicroBeta counter.

    • Causality Insight: The wash buffer must be ice-cold (4°C) to slow the dissociation rate ( koff​ ) of the radioligand during the washing step, preventing signal loss.

Self-Validation & Quality Control: Every assay plate must include the following controls to calculate the Z'-factor :

  • Total Binding (TB): Radioligand + Vehicle (Maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (Background noise).

  • Validation Rule: The assay is only valid if the Z'-factor is ≥0.6 and the reference standard (Haloperidol) yields a Ki​ within 0.5 log units of historical data.

Functional cAMP Inhibition Assay (D4 Receptor)

Because D4R is Gαi​ -coupled, activation of the receptor inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP)[2].

Step-by-Step Methodology:

  • Cell Plating: Seed D4R-expressing CHO cells at 10,000 cells/well in a 384-well white opaque plate.

  • Stimulation & Treatment: Add 10 µM Forskolin simultaneously with the test compound (4-(4-Methylphenyl)piperidine derivative) and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Causality Insight: Because baseline cAMP levels in resting cells are virtually undetectable, you cannot measure "inhibition" of a zero-baseline. Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. IBMX prevents the degradation of cAMP. The test compound's efficacy is measured by its ability to suppress this Forskolin-induced spike.

  • Detection: Incubate for 30 minutes, lyse the cells, and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent. Read at 665 nm and 620 nm.

Workflow Visualization

Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing D4 or Sigma) Incubation 2. Incubation ([3H]-Radioligand + Test Compound) Membrane->Incubation Aliquot Filtration 3. Rapid Filtration (GF/B filters pre-soaked in 0.1% PEI) Incubation->Filtration 90 min at 25°C Washing 4. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Vacuum manifold Detection 5. Liquid Scintillation Counting (Quantify bound radioactivity) Washing->Detection Add scintillant Analysis 6. Data Analysis (IC50 and Ki via Cheng-Prusoff) Detection->Analysis Non-linear regression

Step-by-step workflow for the radioligand competition binding assay.

Data Presentation & Analysis

Raw Counts Per Minute (CPM) are converted to specific binding. The IC50​ is determined via non-linear regression, and the Ki​ is calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Below is a representative data summary demonstrating the selectivity profile of the 4-(4-Methylphenyl)piperidine scaffold compared to the reference standard, Haloperidol.

CompoundDopamine D4 ( Ki​ , nM)Dopamine D2 ( Ki​ , nM)Sigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)
4-(4-Methylphenyl)piperidine HCl 12.4 ± 1.2> 10008.5 ± 0.945.2 ± 3.1
Haloperidol (Reference)2.1 ± 0.31.5 ± 0.23.0 ± 0.454.0 ± 4.5
A-412997 (D4 Agonist Control)4.3 ± 0.5> 5000> 1000> 1000

Data Interpretation: The addition of the para-methyl group on the phenyl ring effectively abolishes Dopamine D2 affinity (>1000 nM) while retaining high nanomolar affinity for D4 and Sigma-1 receptors, validating its use as a selective building block for neuropsychiatric drug development.

References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.[Link][1]

  • Keck, T. M., et al. (2019). "Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy." Journal of Medicinal Chemistry.[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(4-Methylphenyl)piperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Methylphenyl)piperidine hydrochloride . This portal is engineered for researchers, process chemists, and drug development professionals experiencing bottlenecking, catalyst poisoning, or yield loss during the scale-up of this critical pharmaceutical building block.

Rather than providing a generic overview, this guide dissects the causality behind common synthetic failures in the widely utilized three-step Suzuki-Miyaura/Hydrogenation route and provides self-validating protocols to ensure high-fidelity reproducibility.

Synthesis Workflow & Mechanistic Pathway

The most robust route to 4-(4-Methylphenyl)piperidine bypasses the low-yielding Grignard addition to N-Boc-4-piperidone. Instead, it utilizes a Suzuki-Miyaura cross-coupling of a vinyl triflate with 4-tolylboronic acid, followed by alkene reduction and acidic deprotection.

SynthesisWorkflow SM N-Boc-4-triflyloxy- 1,2,3,6-tetrahydropyridine + 4-Tolylboronic acid Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O SM->Step1 Int1 N-Boc-4-(4-methylphenyl)- 1,2,3,6-tetrahydropyridine Step1->Int1 Step2 Hydrogenation Pd/C, H2, AcOH MeOH Int1->Step2 Int2 N-Boc-4-(4-methylphenyl) piperidine Step2->Int2 Step3 Deprotection & Salt 4M HCl in Dioxane MTBE Int2->Step3 Product 4-(4-Methylphenyl)piperidine Hydrochloride Step3->Product

Fig 1. Three-step synthetic workflow for 4-(4-Methylphenyl)piperidine HCl.

Quantitative Data Summary: Yield Optimization

The table below summarizes the quantitative differences between standard unoptimized conditions and the optimized protocols provided in this guide.

Synthetic StepTypical Unoptimized YieldTarget Optimized YieldPrimary Yield-Loss Factor
1. Suzuki-Miyaura Coupling 40 - 50%85 - 90%Protodeboronation of 4-tolylboronic acid
2. Catalytic Hydrogenation 50 - 60%> 95%Pd catalyst poisoning by basic nitrogen
3. Boc-Deprotection & Salt Formation 60 - 70%90 - 95%Hygroscopicity and gummy oil formation

Self-Validating Experimental Protocols

To achieve the "Target Optimized Yields," execute the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning the reaction provides intrinsic feedback to confirm success before you proceed to the next step.

Step 1: Suzuki-Miyaura Cross-Coupling[2]
  • Preparation: Charge a flame-dried Schlenk flask with N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the biphasic mixture vigorously with N₂ gas for exactly 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle and allowing protodeboronation to dominate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream. Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates itself when the starting triflate mass (e.g., [M+H]⁺ 330) is entirely absent, replaced by the product mass ([M+Na]⁺ 296). If starting material persists alongside toluene, transmetalation has failed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a short pad of Celite to remove Pd black. Concentrate under reduced pressure.

Step 2: Catalytic Hydrogenation[3]
  • Preparation: Dissolve the crude N-Boc-4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine in anhydrous Methanol (0.2 M).

  • Poisoning Prevention (Critical): Add glacial acetic acid (1.0 equiv). Causality: As reduction occurs, any transiently exposed basic nitrogen lone pairs will coordinate to the palladium surface, poisoning the catalyst. Acetic acid protonates the nitrogen, binding the free electron pair and suppressing catalyst poisoning[1].

  • Hydrogenation: Add 10% Pd/C (10 wt%). Purge the reaction vessel with N₂ (3x), then H₂ (3x). Maintain a hydrogen atmosphere (balloon or 50 psi in a Parr shaker) and stir vigorously for 12 hours at room temperature.

  • Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction validates its completion when H₂ consumption ceases entirely and ¹H NMR of a filtered aliquot shows the complete disappearance of the vinylic proton at ~6.0 ppm.

  • Workup: Filter the mixture through Celite, wash with MeOH, and concentrate to yield the saturated piperidine.

Step 3: Boc-Deprotection and Salt Crystallization[4]
  • Deprotection: Dissolve the intermediate in a minimal amount of anhydrous 1,4-Dioxane. Cool to 0 °C.

  • Acid Addition: Dropwise, add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 3 hours. Causality: Using aqueous HCl introduces water into the system, which will trap the highly polar product as a non-filterable syrup.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the high-Rf starting material.

  • Crystallization (Critical): Do not evaporate to dryness. Instead, slowly add anhydrous Methyl tert-butyl ether (MTBE) (3-4 volumes relative to Dioxane) under vigorous stirring until a thick, white precipitate forms.

  • Isolation: Filter the crisp white solid under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold MTBE, and dry in a vacuum oven at 45 °C for 12 hours.

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling stalls at 40% yield, and GC-MS detects a massive amount of toluene. How do I fix this? A1: Toluene is the byproduct of the protodeboronation of 4-tolylboronic acid. This competing side reaction occurs when the transmetalation step of the catalytic cycle is slower than the hydrolysis of the boronic acid. Causality & Solution: This is almost always caused by insufficiently degassed solvents or poor base solubility. Oxygen degrades the Pd(0) catalyst, slowing transmetalation. Switch to a biphasic 1,4-Dioxane/H₂O (4:1) system to fully solubilize the K₂CO₃ base (which accelerates transmetalation), and strictly sparge the solvent with N₂ for 30 minutes prior to adding the palladium catalyst.

Q2: The catalytic hydrogenation of the tetrahydropyridine intermediate stalls at 50-60% conversion. Adding more Pd/C doesn't help. What is happening? A2: This is a classic case of heterogeneous catalyst poisoning. As the tetrahydropyridine is reduced, the resulting piperidine derivative can adopt conformations where the nitrogen lone pair coordinates strongly to the palladium surface, effectively blocking active sites[1]. Furthermore, residual triflate or halide ions from the Suzuki step can poison the catalyst. Causality & Solution: Add a stoichiometric amount of a weak acid (e.g., acetic acid) to the hydrogenation mixture. This protonates the basic nitrogen species, binding the free electron pair and suppressing its catalyst-poisoning properties[1]. Additionally, ensure the starting material is rigorously purified through a silica/Celite plug to remove Pd and triflate residues before hydrogenation.

Q3: During the final Boc deprotection, I obtain a hygroscopic, gummy oil instead of a crystalline solid, resulting in massive yield loss during filtration. How can I isolate a crisp powder? A3: The causality here is water retention and solvent trapping within the crystal lattice of the highly polar hydrochloride salt. Using aqueous HCl, methanolic HCl, or exposing the product to humid air introduces moisture, which turns the hygroscopic 4-(4-methylphenyl)piperidine HCl into a syrup. Causality & Solution: Utilize strictly anhydrous 4M HCl in 1,4-dioxane[2]. For crystallization, avoid evaporating the reaction to dryness. Instead, force the salt out of solution by slowly adding an anti-solvent like MTBE or diethyl ether under vigorous stirring. Filter the resulting powder under a nitrogen blanket to prevent it from pulling moisture from the ambient atmosphere.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and correct yield loss during your synthesis.

TroubleshootingTree Start Identify Yield Loss Stage Dec1 Is Suzuki Yield < 60%? Start->Dec1 Act1 Check for Protodeboronation. Degas solvent, use biphasic K2CO3. Dec1->Act1 Yes Dec2 Does Hydrogenation Stall? Dec1->Dec2 No Act2 Catalyst Poisoning. Add AcOH to protonate basic nitrogen. Dec2->Act2 Yes Dec3 Is Final Salt Gummy? Dec2->Dec3 No Act3 Moisture Contamination. Use anhydrous 4M HCl/Dioxane & MTBE. Dec3->Act3 Yes

Fig 2. Diagnostic decision tree for troubleshooting low yields in the synthesis.

References

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between - ACS Publications Source: ACS Organic Process Research & Development URL:[Link]

  • Asymmetric hydrogenation of aromatic compounds Source: Dalian Institute of Chemical Physics (DICP) URL:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI Molecules URL:[Link]

Sources

Technical Support Center: Purification Challenges for 4-(4-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(4-Methylphenyl)piperidine hydrochloride is a highly polar secondary amine salt frequently utilized as an active pharmaceutical ingredient (API) intermediate. Its structural properties—specifically the basic piperidine nitrogen and the lipophilic p-tolyl group—present unique challenges during isolation and purification.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to address the most common bottlenecks: chromatographic peak tailing, transition metal contamination, and hygroscopic salt formation.

Chromatographic Resolution & Peak Tailing

FAQ 1: Why does my 4-(4-Methylphenyl)piperidine free base exhibit severe peak tailing during silica gel chromatography, and how can I achieve a symmetric peak?

Causality & Mechanism: The secondary amine group in 4-(4-Methylphenyl)piperidine is highly basic. Standard "Type A" silica stationary phases contain acidic silanol groups (Si-OH). At a mid-range pH, these silanols are ionized (anionic), and the basic piperidine is protonated (cationic)[1]. This leads to strong secondary ionic interactions, creating a mixed-mode retention mechanism where some analyte molecules are retained longer than others, causing the peak to drag or "tail"[1][2].

Solution: You must either suppress the ionization of the silanols by lowering the mobile phase pH (e.g., pH 2.5 using formic acid) or mask the active sites by adding a competing base like 0.1% Triethylamine (TEA)[1][2]. For highly problematic basic compounds, switching to an end-capped "Type B" silica column is highly recommended as they have reduced silanol activity[1].

Table 1: Effect of Mobile Phase Modifiers on Piperidine Peak Symmetry

Stationary PhaseMobile Phase AdditivepHExpected Peak Asymmetry (As)Resolution Outcome
Standard Silica (Type A)None~6.0> 4.5Severe tailing, poor resolution[1]
Standard Silica (Type A)0.1% Triethylamine (TEA)~9.01.5 - 2.0Improved, silanols masked[2]
End-capped C18 (Type B)0.1% Formic Acid~2.7< 1.2Excellent symmetry, silanols protonated[1]

Protocol 1: Step-by-Step HPLC Optimization for Piperidine Derivatives

  • Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[1].

  • Equilibration: Flush an end-capped C18 column (Type B silica) with 10% B for at least 15 minutes to ensure the stationary phase is fully protonated and a stable baseline is achieved[1].

  • Injection: Inject 5 µL of the crude 4-(4-Methylphenyl)piperidine sample[1].

  • Gradient Elution: Run a gradient of 10-90% B over 10 minutes at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor via UV at 254 nm[1]. Adjust the gradient slope if regioisomers (e.g., 3-methylphenyl derivatives) co-elute.

G Start Analyze Peak Shape (4-(4-Methylphenyl)piperidine) CheckTailing Is Peak Tailing Observed? Start->CheckTailing Silanol Cause: Acidic Silanol Interactions CheckTailing->Silanol Yes End Symmetric Peak Achieved CheckTailing->End No Mod Add 0.1% TEA or Formic Acid Silanol->Mod Mod->End

Caption: Decision-making workflow for resolving peak tailing in piperidine chromatography.

Transition Metal (Palladium) Scavenging

FAQ 2: My synthesis route utilized a palladium-catalyzed coupling. How do I reduce residual Pd in the final API to meet ICH guidelines (<10 ppm)?

Causality & Mechanism: The synthesis of p-tolyl piperidine derivatives often relies on Suzuki or Heck couplings. The nitrogen atom in the piperidine ring acts as a strong ligand, forming stable chelate complexes with the residual palladium[3]. This chelation keeps the Pd soluble, rendering standard physical filtration or simple recrystallization ineffective—and in some cases, crystallization can actually concentrate the metal within the crystal lattice[4].

Solution: Implement functionalized silica scavengers (e.g., Thiol-modified silica or MP-TMT). These scavengers possess a higher binding affinity for Pd than the secondary amine, effectively stripping the metal from the product without reacting with the amine functionality[3].

Table 2: Efficiency of Palladium Removal Techniques

Purification MethodMechanism of ActionTypical Residual Pd (ppm)Suitability for APIs
Celite FiltrationPhysical removal of large agglomerates500 - 8,600[5]Low (Pre-treatment only)[5]
Activated CarbonNon-specific physical adsorption100 - 500Low (High product loss)[3]
N-acetyl cysteine washAqueous chelation50 - 150Moderate[5]
Thiol-Functionalized SilicaCovalent metal scavenging< 10[3]High (Meets ICH limits)[3]

Protocol 2: Step-by-Step Palladium Scavenging Workflow

  • Debulking: Dissolve the crude 4-(4-Methylphenyl)piperidine free base in a suitable organic solvent (e.g., THF or Dichloromethane). Filter through a tightly packed Celite pad to remove large Pd agglomerates[3][5].

  • Scavenger Addition: Add 3-5 molar equivalents of Thiol-modified silica scavenger (relative to the initial Pd catalyst loading) to the filtrate[3].

  • Incubation: Stir the suspension continuously at 30–40°C for 12-22 hours to ensure complete diffusion of Pd into the scavenger pores[5].

  • Filtration: Filter the mixture through a fine frit to remove the metal-loaded resin. Wash the resin twice with the reaction solvent to recover any trapped product.

  • Verification: Analyze the filtrate via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm Pd levels are <10 ppm before proceeding to salt formation[3].

G Crude Crude Piperidine Derivative (High Pd >1000 ppm) Filter Celite Filtration (Removes Agglomerates) Crude->Filter Scavenger Add Thiol-Silica Scavenger (Stir 12-22h, 40°C) Filter->Scavenger Measure ICP-MS Analysis Scavenger->Measure Pass Pd < 10 ppm (Proceed to Salt Formation) Measure->Pass < 10 ppm Fail Pd > 10 ppm (Repeat Scavenging) Measure->Fail > 10 ppm Fail->Scavenger

Caption: Iterative workflow for palladium scavenging to meet ICH guidelines.

Hydrochloride Salt Formation & Isolation

FAQ 3: During the formation of the hydrochloride salt, my product turns into a gummy, hygroscopic mass instead of a free-flowing powder. Why does this happen, and how can I fix it?

Causality & Mechanism: 4-(4-Methylphenyl)piperidine hydrochloride is highly polar. If aqueous HCl is used, or if the solvent system retains trace moisture, the salt rapidly absorbs water, forming a hydrate or a gummy hygroscopic mass. Furthermore, excess HCl can lead to localized degradation or solvent entrapment within the crystal lattice.

Solution: Perform the salt formation using strictly anhydrous conditions. Utilizing a solution of anhydrous HCl in a non-polar or aprotic solvent (e.g., HCl in dioxane or diethyl ether) forces the immediate precipitation of the highly crystalline, anhydrous salt, preventing moisture uptake.

Protocol 3: Step-by-Step Anhydrous Salt Formation

  • Free Base Preparation: Ensure the purified 4-(4-Methylphenyl)piperidine free base is thoroughly dried (via azeotropic distillation with toluene if necessary) and dissolved in anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Cooling: Place the reaction flask in an ice bath (0-5°C) to control the exothermic salt formation and maximize crystal yield.

  • HCl Addition: Dropwise, add 1.05 equivalents of anhydrous HCl (2.0 M in diethyl ether) under a nitrogen atmosphere with vigorous stirring. A white precipitate should form immediately.

  • Aging: Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization and uniform particle size.

  • Isolation: Collect the crystals via vacuum filtration under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE to remove any adhering impurities.

  • Drying: Dry the purified 4-(4-Methylphenyl)piperidine hydrochloride in a vacuum oven at 40°C for 24 hours to remove residual solvent.

References

  • Resolving Peak Tailing in Chromatography of Piperidine Compounds Benchchem Technical Support 1

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP LCMS Technical Tips 2

  • How to Remove Palladium in three easy steps Biotage Knowledge Base4

  • Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Benchchem Technical Support 3

  • Palladium scavenging: From 1% to within ICH limits Onyx Scientific Case Studies 5

Sources

Technical Support Center: Optimizing 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-arylpiperidine synthesis. The 4-arylpiperidine scaffold is a privileged pharmacophore ubiquitous in CNS-active therapeutics, serving as the core structural motif in opioid analgesics, atypical antipsychotics, and emerging anti-neuroinflammatory agents [1].

Synthesizing this motif efficiently requires overcoming significant chemical hurdles, particularly regarding sp³-sp² cross-coupling efficiencies and the chemoselective reduction of tetrahydropyridine intermediates. This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for the two primary modern synthetic routes: the two-step Suzuki-Miyaura approach and the direct Pd/Cu-Cocatalyzed Negishi coupling .

Divergent Synthetic Workflows

Choosing the correct synthetic route depends on your substrate's functional group tolerance. The Suzuki-Miyaura route is highly robust but requires a subsequent alkene reduction, whereas the Negishi route achieves direct sp³-sp² coupling but requires strictly anhydrous conditions and highly active organozinc reagents.

SynthesisRoutes A Starting Material (N-Boc-4-piperidone) B Enol Triflate Formation & Borylation A->B C Zincation (Modified Knochel) A->C D N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester B->D E 4-(N-Boc-piperidyl)zinc iodide C->E F Suzuki-Miyaura Coupling (Pd cat., Base, Ar-X) D->F G Negishi Coupling (Pd/Cu co-cat., Ar-X) E->G H 4-Aryl-1,2,3,6-tetrahydropyridine F->H J 4-Arylpiperidine (Target Pharmacophore) G->J Direct sp3-sp2 coupling I Alkene Reduction (H2, Pd/C) H->I I->J

Fig 1. Divergent synthetic workflows for 4-arylpiperidines via Suzuki-Miyaura and Negishi couplings.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress before proceeding to subsequent steps.

Methodology A: Two-Step Suzuki-Miyaura Coupling & Reduction

This approach utilizes a commercially available boronated enamine [3].

  • Coupling Setup : To a degassed solution of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 equiv) and aryl halide (1.1 equiv) in 1,4-dioxane/H₂O (4:1), add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction Execution : Stir at 80 °C for 12 hours under an N₂ atmosphere.

  • Self-Validation Checkpoint 1 : Monitor the reaction via LC-MS. The coupling is deemed complete only when the exact mass of the starting boronate ester (m/z 310 [M+H]⁺) is entirely consumed, replaced by the target tetrahydropyridine mass.

  • Workup : Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Alkene Reduction : Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H₂ (1 atm). Stir vigorously for 4-6 hours.

  • Self-Validation Checkpoint 2 : Filter the suspension through a Celite pad. Analyze the crude mixture via ¹H NMR. Complete reduction is confirmed by the absolute disappearance of the characteristic vinylic proton multiplet at δ 5.9–6.1 ppm.

Methodology B: Direct Pd/Cu-Cocatalyzed Negishi Coupling

This direct sp³-sp² coupling avoids the reduction step but requires highly active zinc reagents and precise co-catalysis [2].

  • Zinc Activation : In a flame-dried flask under Ar, suspend zinc dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 min. Cool to 25 °C, add TMSCl (5 mol%), and stir for 15 min.

  • Zincation : Add N-Boc-4-iodo-piperidine (1.5 equiv) dropwise. Stir at 40 °C for 2 hours to form 4-(N-Boc-piperidyl)zinc iodide.

  • Self-Validation Checkpoint 1 : Quench a 0.1 mL aliquot of the reaction mixture with I₂ in THF. Analyze via GC-MS. The absence of the starting iodide and the presence of the protonated piperidine confirms successful zinc insertion.

  • Co-Catalyzed Coupling : To the active zinc reagent, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and CuI (0.04 equiv). Stir at 65 °C for 14 hours.

  • Workup : Quench carefully with saturated aqueous NH₄Cl, extract with MTBE, and purify via silica gel chromatography.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield in Suzuki Coupling Q1 Is protodeboronation observed? Start->Q1 A1 Use anhydrous conditions & weaker base (K3PO4) Q1->A1 Yes Q2 Is unreacted Ar-X recovered? Q1->Q2 No A2 Switch to Pd(dppf)Cl2 or use XPhos ligand Q2->A2 Yes Q3 Is homocoupling predominant? Q2->Q3 No A3 Slow addition of boronate & degas solvents Q3->A3 Yes

Fig 2. Diagnostic flowchart for troubleshooting low yields in Suzuki-Miyaura cross-coupling.

Q: Why am I observing high levels of protodeboronation in my Suzuki coupling? A: Protodeboronation occurs when the C-B bond is prematurely hydrolyzed before transmetalation to the palladium center can occur. This side reaction is highly exacerbated by excess water content and the use of excessively strong bases (e.g., NaOH, KOH) which accelerate the nucleophilic cleavage of the boronate. Solution: Switch to a weaker, anhydrous base system such as K₃PO₄ in anhydrous DMF or toluene. Furthermore, ensure your solvents are thoroughly degassed (via freeze-pump-thaw) to maintain a rapid catalytic cycle, preventing the boronate from lingering in the presence of base.

Q: In the Negishi route, my coupling with electron-rich aryl chlorides is stalling at 20% yield. How can I drive it to completion? A: Alkylzinc reagents are notoriously sluggish when undergoing transmetalation with palladium(II) aryl complexes. As demonstrated by Corley et al., the addition of a Copper(I) co-catalyst is mechanistically critical for sp³-sp² systems [2]. The Cu(I) species facilitates a rapid transmetalation from Zinc to Copper, forming a highly reactive organocopper intermediate that subsequently transmetalates to the Palladium center much faster than the zinc species alone. Ensure you are using at least 4-5 mol% CuI alongside your Pd catalyst.

Q: During the hydrogenation of the tetrahydropyridine intermediate, I am seeing cleavage of my Cbz protecting group. How do I achieve chemoselective alkene reduction? A: Standard Pd/C under an H₂ atmosphere is highly active and will readily undergo hydrogenolysis of benzyl carbamates (Cbz) or benzyl ethers. Solution: You must poison the catalyst slightly or switch the transition metal entirely. Using Pearlman's catalyst (Pd(OH)₂/C) will only exacerbate debenzylation. Instead, switch to Platinum(IV) oxide (PtO₂, Adams' catalyst) in EtOAc, or utilize Wilkinson's catalyst ([RhCl(PPh₃)₃]) for strictly chemoselective alkene hydrogenation without affecting the Cbz group.

Optimization Parameters Data

The following table summarizes the optimized quantitative parameters required to maximize yields across both synthetic strategies.

ParameterSuzuki-Miyaura (Two-Step)Pd/Cu Negishi (Direct)
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd(dppf)Cl₂ (2 mol%) + CuI (4 mol%)
Base / Additive K₂CO₃ or K₃PO₄ (2.0 equiv)None (Organozinc acts as nucleophile)
Optimal Solvent 1,4-Dioxane/H₂O (4:1)Anhydrous DMA or THF
Temperature 80 °C65 °C
Typical Yield 75–90% (over 2 steps)60–85% (single step)
Key Limitation Requires subsequent alkene reductionHighly sensitive to moisture; requires active Zn

References

  • Brown, D., Clauser, K., Saylae, J., et al. "Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents." Medicinal Chemistry Research, 2025. URL: [Link]

  • Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. "Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates." Journal of Organic Chemistry, 69(15), 5120-5123, 2004. URL:[Link]

Technical Support Center: 4-(4-Methylphenyl)piperidine Hydrochloride Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-methylphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require a deep mechanistic understanding of 4-arylpiperidine synthesis[1]. Here, we move beyond basic recipes to explore the causality behind experimental choices, providing self-validating protocols and troubleshooting steps for identifying and mitigating side products.

Synthesis Pathway & Bottlenecks

The standard synthesis of 4-(4-methylphenyl)piperidine involves three critical transformations: a Grignard addition to an N-protected 4-piperidone, an acid-catalyzed dehydration, and a catalytic hydrogenation [2]. Deviations in stoichiometry, temperature, or catalyst activity directly lead to distinct side products.

Synthesis A 1-Boc-4-piperidone + 4-Tolyl-MgBr B 4-Hydroxy Intermediate (Carbinol) A->B Grignard Addition E Wurtz Coupling (4,4'-Dimethylbiphenyl) A->E Excess Mg / O2 C Tetrahydropyridine Intermediate B->C Acidic Dehydration F Incomplete Dehydration (m/z 192) B->F Weak Acid / Low Temp D 4-(4-Methylphenyl)piperidine HCl (Target) C->D Pd/C, H2 then HCl G Incomplete Hydrogenation (m/z 174) C->G Catalyst Poisoning

Figure 1: Synthesis pathway of 4-(4-methylphenyl)piperidine and common side products.

Quantitative Data: Side Product Identification

When analyzing your crude reaction mixtures via LC-MS or HPLC-UV (254 nm), use the following table to rapidly identify common impurities.

Impurity / Side ProductOrigin / CauseExact Mass (Da)Typical LC-MS (m/z)Relative Retention Time (RRT)*
4-(4-Methylphenyl)piperidine Target Product 175.14 176.1[M+H]⁺ 1.00
4-Hydroxy-4-(4-methylphenyl)piperidineIncomplete Dehydration191.13192.1[M+H]⁺0.65 (More polar)
4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridineIncomplete Hydrogenation173.12174.1 [M+H]⁺0.92 (Slightly more polar)
4,4'-DimethylbiphenylGrignard Wurtz Coupling182.11Non-ionizing2.40 (Highly non-polar)
TolueneQuenched Grignard Reagent92.06Non-ionizing1.85 (Volatile)

*RRT is approximate and based on a standard C18 Reverse-Phase column using a Water/Acetonitrile gradient with 0.1% TFA.

Troubleshooting FAQs

Q: My final LC-MS shows a persistent mass of m/z 192. What is this, and how do I fix it?

A: This is 4-hydroxy-4-(4-methylphenyl)piperidine , the carbinol intermediate [3]. Its presence indicates incomplete dehydration .

  • Mechanistic Cause: The tertiary alcohol is sterically hindered. If the acid concentration is too low or the reaction temperature is insufficient to drive off water, the equilibrium prevents full conversion to the alkene.

  • Solution: Ensure you are using a strong acid (e.g., 6M HCl or neat TFA) and refluxing conditions. If using a Dean-Stark apparatus with p-TsOH in toluene, ensure water is actively being removed from the system.

Q: I am seeing a peak at m/z 174 that co-elutes closely with my product. Why?

A: This is 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine , indicating incomplete hydrogenation [4].

  • Mechanistic Cause: The trisubstituted double bond in the tetrahydropyridine ring is sterically hindered, making it resistant to reduction. Furthermore, trace basic amines or sulfur-containing impurities from earlier steps can poison the Palladium on Carbon (Pd/C) catalyst.

  • Solution: First, ensure the intermediate is highly purified (free of trace metals or sulfur). Second, increase the hydrogen pressure (e.g., from a balloon to a Parr shaker at 40-50 psi) or increase the catalyst loading (up to 10-20% w/w of 10% Pd/C). Running the hydrogenation in slightly acidic conditions (e.g., adding a few drops of acetic acid to the methanol solvent) can also accelerate the reduction.

Q: A highly non-polar, non-ionizing peak is dominating my UV chromatogram. What went wrong during the Grignard step?

A: This is likely 4,4'-dimethylbiphenyl , a product of Wurtz-type homocoupling.

  • Mechanistic Cause: Homocoupling occurs when the Grignard reagent (4-methylphenylmagnesium bromide) reacts with unreacted 4-bromotoluene, often exacerbated by excess magnesium, localized high concentrations of the halide, or trace oxygen/moisture in the system.

  • Solution: Add the 4-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the unreacted halide. Ensure strict anhydrous and anaerobic (Argon/N2) conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Grignard Addition & Carbinol Isolation
  • Preparation: Suspend Mg turnings (1.2 eq) in anhydrous THF under Argon. Add a crystal of iodine to activate the Mg.

  • Addition: Dropwise add 4-bromotoluene (1.1 eq) in THF. Maintain gentle reflux.

  • Reaction: Once the Grignard is formed, cool to 0°C and dropwise add 1-Boc-4-piperidone (1.0 eq) in THF. Stir for 2 hours at room temperature.

  • Quench & Validate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Validation Check: Run TLC (Hexane:EtOAc 7:3). The ketone starting material (stains with KMnO₄) should be completely consumed, replaced by a more polar carbinol spot.

Protocol B: Dehydration & Deprotection
  • Reaction: Dissolve the crude carbinol in a 1:1 mixture of Dioxane and 6M HCl. Reflux for 12 hours. This step simultaneously cleaves the Boc group and dehydrates the alcohol.

  • Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with Dichloromethane (DCM).

  • Validate:

    • Validation Check: LC-MS of the organic layer must show complete disappearance of m/z 292 (Boc-carbinol) and m/z 192 (deprotected carbinol), showing only m/z 174 (tetrahydropyridine).

Protocol C: Catalytic Hydrogenation & Salt Formation
  • Reaction: Dissolve the tetrahydropyridine intermediate in Methanol. Add 10% Pd/C (10% w/w). Purge the flask with Argon, then Hydrogen. Stir vigorously under a H₂ balloon (or 40 psi Parr shaker) for 16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.

  • Salt Formation: Concentrate the filtrate, dissolve in diethyl ether, and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white solid.

  • Validate:

    • Validation Check: ¹H-NMR (D₂O) should show the disappearance of the vinylic proton (~6.0 ppm).

Analytical Workflow for Impurity Isolation

When standard LC-MS is insufficient for distinguishing structural isomers, follow this analytical workflow to isolate and elucidate the structure of unknown side products.

Analysis A Crude Reaction Mixture B HPLC-UV (254 nm) Peak Separation A->B Aliquot C LC-MS Mass Identification B->C Target vs Impurities D 1H-NMR / 13C-NMR Structural Elucidation C->D Isolate via Prep-HPLC

Figure 2: Analytical workflow for isolating and identifying piperidine side products.

References

  • Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine PrepChem Synthesis Database URL:[Link]

  • US Patent 3,850,935A (Google Patents)

Long-term stability and storage of 4-(4-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Methylphenyl)piperidine Hydrochloride

Welcome to the technical support resource for 4-(4-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the long-term stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 4-(4-Methylphenyl)piperidine hydrochloride?

A1: For maximal long-term stability, 4-(4-Methylphenyl)piperidine hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2] The recommended temperature is typically room temperature, though for extended periods, refrigeration at 2-8°C is also a viable option.[3] It is crucial to store the compound locked up and away from incompatible materials.[1][2][4][5]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, this compound is known to be air-sensitive and potentially hygroscopic.[1][2][4] Exposure to air and moisture can compromise the stability and purity of the material. To mitigate this, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.[1][2] Always ensure the container is tightly closed immediately after use.

Q3: What materials are incompatible with 4-(4-Methylphenyl)piperidine hydrochloride?

A3: You should avoid storing or mixing this compound with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What is the expected shelf life of 4-(4-Methylphenyl)piperidine hydrochloride?

A4: When stored under the recommended conditions, piperidine compounds can be stable for several months to a year with minimal degradation.[3] However, over a period of 2-3 years, some degradation may become noticeable.[3] The exact shelf life can vary between batches and manufacturers. It is best practice to re-analyze the purity of the compound if it has been in storage for an extended period or if you suspect degradation.

Q5: What are the primary hazards associated with handling this compound?

A5: 4-(4-Methylphenyl)piperidine hydrochloride is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] It is also harmful if swallowed.[5][6] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Handling should be performed in a well-ventilated area or a chemical fume hood.[2][4]

Q6: How should I prepare solutions of this compound?

A6: 4-(4-Methylphenyl)piperidine hydrochloride is a salt form, which generally enhances its aqueous solubility.[8] It is freely soluble in water.[9] For preparing solutions, use a high-purity solvent and a calibrated analytical balance. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed containers, protected from light, and stored at a low temperature (e.g., 2-8°C) to minimize degradation.

Troubleshooting Guide

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Change in Physical Appearance (e.g., discoloration, clumping) 1. Moisture absorption (hygroscopicity).[2][4] 2. Oxidation due to air exposure.[1] 3. Degradation from improper storage (e.g., exposure to light or heat).1. Handle the compound in a low-humidity environment or a glove box. 2. Store in a desiccator and ensure the container is tightly sealed. 3. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use.[10] Discard if significant degradation is confirmed.
Inconsistent or Non-reproducible Experimental Results 1. Degradation of the compound, leading to lower effective concentration. 2. Presence of impurities from degradation affecting the reaction. 3. Incomplete dissolution of the solid.1. Use a fresh batch of the compound or re-purify the existing stock. 2. Perform a purity check on your starting material. 3. Ensure complete dissolution by using sonication or gentle warming, if the compound's stability at elevated temperatures is known. Verify solubility in your chosen solvent system.
Poor Solubility in a Specific Solvent 1. Incorrect solvent choice. 2. The pH of the solution may be affecting solubility. 3. The concentration may be above the solubility limit.1. While the hydrochloride salt is generally water-soluble, consult literature for solubility in other organic solvents. 2. Adjust the pH of the aqueous solvent. The free base form (at higher pH) will have different solubility characteristics than the hydrochloride salt. 3. Attempt to prepare a more dilute solution.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS) 1. Presence of degradation products.[11] 2. Contamination from glassware or solvents. 3. Reaction with the mobile phase or column.1. Review the storage history of the compound. If degradation is suspected, perform a forced degradation study to identify potential degradants. 2. Run a blank analysis with only the solvent to rule out contamination. 3. Ensure the mobile phase pH is compatible with the compound and the column. For basic compounds like piperidines, using a mobile phase with a low pH modifier (e.g., formic or phosphoric acid) can improve peak shape.

Data & Properties Summary

Parameter Value / Recommendation Source(s)
Appearance White to off-white powder or crystalline solid[12]
Molecular Formula C₁₂H₁₇N·HCl
Molecular Weight 211.73 g/mol
Recommended Storage Room temperature or 2-8°C, in a dry, cool, well-ventilated place.[1][3]
Special Storage Store locked up, under an inert atmosphere (e.g., Argon), protected from light and moisture.[1][2][5]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[1]
Hazardous Decomposition Forms CO, CO₂, NOx, and HCl gas upon thermal decomposition.[1][7][13]

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[14]

Objective: To investigate the intrinsic stability of 4-(4-Methylphenyl)piperidine hydrochloride under various stress conditions (hydrolytic, oxidative, and photolytic).

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[10][15]

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 4-(4-Methylphenyl)piperidine hydrochloride in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to prepare a 1 mg/mL stock solution.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 8-12 hours. Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 8-12 hours. Cool, neutralize with an equivalent amount of 1N HCl, and dilute to a final concentration of ~100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~100 µg/mL.

    • Photolytic Degradation: Expose a thin layer of the solid powder and 1 mL of the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[14] After exposure, dissolve/dilute the samples to a final concentration of ~100 µg/mL.

    • Control Sample: Dilute 1 mL of the stock solution to ~100 µg/mL without subjecting it to any stress.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) using a validated HPLC method. A typical method would use a C18 column with a gradient mobile phase of acetonitrile and water containing an acidic modifier like 0.1% phosphoric acid.[10]

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • The results will indicate the compound's susceptibility to hydrolysis, oxidation, and photolysis, helping to define appropriate storage and handling procedures.

Diagrams

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose Aliquots base Base Hydrolysis (1N NaOH, 80°C) stock->base Expose Aliquots oxide Oxidation (3% H₂O₂, RT) stock->oxide Expose Aliquots photo Photolysis (UV/Vis Light) stock->photo Expose Aliquots hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples photo->hplc Analyze Samples data Compare Chromatograms & Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent 4-(4-Methylphenyl)piperidine (Parent Compound) hydrolysis_prod Ring-Opened Products (from severe hydrolysis) parent->hydrolysis_prod Strong Acid/Base, Heat oxidation_prod N-Oxide Derivatives parent->oxidation_prod Oxidizing Agents (e.g., H₂O₂) other_prod Other Oxidized Species (e.g., on tolyl ring) parent->other_prod Oxidizing Agents, Light

Sources

How to prevent oxidation of 4-(4-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methylphenyl)piperidine hydrochloride. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation in their piperidine-based libraries.

While secondary amine hydrochlorides are engineered for stability, they are not invincible. This guide bypasses surface-level advice to explore the mechanistic causality of oxidation, providing you with self-validating protocols to prevent degradation and rescue compromised batches.

Module A: Mechanistic Causality (The "Why")

Q: Why is my 4-(4-Methylphenyl)piperidine hydrochloride degrading when it is already formulated as a salt? A: The fundamental causality lies in solution equilibrium and structural vulnerabilities. We convert secondary amines into hydrochloride salts to protonate the nitrogen's lone pair, drastically reducing its nucleophilicity and susceptibility to direct electron abstraction. However, in the presence of trace moisture or basic impurities, a small fraction of the compound exists in equilibrium as a free base.

Once the free base is exposed, secondary amines are highly susceptible to oxidative degradation due to their high nucleophilicity[1]. The piperidine ring undergoes a two-step oxidation sequence: it is first oxidized by reactive oxygen species (ROS) or peroxides to form a hydroxylamine intermediate, which is subsequently oxidized into a nitrone[2]. Furthermore, the 4-methyl group on the phenyl ring occupies a benzylic position, making it uniquely vulnerable to radical-mediated autoxidation (hydrogen abstraction) catalyzed by trace transition metals or UV light.

OxidationPathway Salt 4-(4-Methylphenyl)piperidine HCl (Stable, Protonated) FreeBase Free Base Equilibrium (Reactive Lone Pair) Salt->FreeBase Trace Moisture / Base Hydroxylamine Hydroxylamine Intermediate (+16 Da) FreeBase->Hydroxylamine ROS / Peroxides Benzylic Benzylic Oxidation (Radical Pathway) FreeBase->Benzylic UV Light / Trace Metals Nitrone Nitrone Degradant (+14 Da, Colored) Hydroxylamine->Nitrone Further Oxidation

Mechanistic pathways of 4-(4-Methylphenyl)piperidine oxidation.

Q: What are the analytical markers that confirm my batch has oxidized? A: Pure 4-(4-Methylphenyl)piperidine HCl is a pristine white crystalline powder. Oxidation to nitrones introduces conjugated systems that absorb visible light, shifting the visual profile from yellow to dark brown. To establish a self-validating diagnostic system, cross-reference your visual observations with the quantitative mass shifts outlined below.

Table 1: Quantitative Degradation Markers

Degradant ProfileStructural AlterationMass Shift (Δ m/z)Visual IndicatorPrimary Detection Method
Hydroxylamine N-oxidation (Secondary amine to N-OH)[3]+16 DaPale YellowLC-MS (ESI+), 1 H-NMR
Nitrone Further N-oxidation (N-OH to N=O)[4]+14 Da (from base)Deep Yellow / BrownLC-MS, UV-Vis Spectroscopy
Benzylic Ketone Oxidation at 4-methylphenyl group+14 DaColorless to Faint Yellow 1 H-NMR (Loss of methyl singlet)

Module B: Preventative Workflows (The "How-To")

Q: How should I prepare my solvents and storage environment to prevent oxidative stress? A: Oxidation does not happen in a vacuum; it requires an oxidizer and a catalyst. The most common culprits in drug development labs are aged ethereal solvents (like THF or diethyl ether) which accumulate peroxides, and trace transition metals from spatulas or glassware.

Self-Validating Prevention Protocol:

  • Solvent Verification: Never assume a solvent is peroxide-free. Before dissolving your piperidine salt, test the solvent using quantitative peroxide test strips. Validation Checkpoint: The solvent must read <1 ppm peroxides.

  • Degassing: For sensitive reactions, degas your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen, replacing the atmosphere with ultra-pure Argon.

  • Storage: Store the bulk powder in amber glass vials (to prevent UV-catalyzed benzylic radical formation) backfilled with Argon, sealed with Parafilm, and kept at -20°C.

Module C: Diagnostic & Rescue Operations (The "Fix")

Q: My batch has turned yellow/brown. Can I rescue the oxidized material, or should I discard it? A: You can rescue it. Because the primary oxidation products (nitrones and neutral benzylic ketones) possess drastically different pKa​ values and polarities compared to the target secondary amine, an acid-base extraction followed by chromatographic purification will recover the pristine compound.

Step-by-Step Remediation Methodology:

  • Free-Basing (Disruption of the Salt):

    • Dissolve the discolored 4-(4-Methylphenyl)piperidine HCl in deionized water (approx. 10 mL per gram).

    • Slowly add 1M NaOH dropwise while stirring until the aqueous phase reaches pH 11.

    • Causality: This fully deprotonates the piperidine, forcing the target compound into its lipophilic free-base form, while some polar oxidative byproducts may remain in the aqueous phase.

  • Extraction:

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Combine the organic layers and wash once with brine to remove residual aqueous impurities.

  • Purification (Separation of Degradants):

    • Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Run the crude oil through a short silica gel flash column using a gradient of DCM/Methanol (with 1% NH4​OH to prevent amine streaking).

    • Causality: The highly polar nitrone degradants will be retained strongly on the silica, allowing the pure free base to elute.

  • Re-Salting (Restoring Stability):

    • Dissolve the purified free base in anhydrous diethyl ether (peroxide-free) under an Argon atmosphere at 0°C.

    • Slowly add 1.05 equivalents of 2M HCl in diethyl ether. A white crystalline precipitate of pure 4-(4-Methylphenyl)piperidine hydrochloride will form immediately.

  • Self-Validation Checkpoint:

    • Filter the crystals, dry under high vacuum, and run an LC-MS. Validation: The chromatogram must show a single peak matching the exact mass of the free base, with the absence of +14 Da or +16 Da impurity peaks.

RescueWorkflow Start Discolored Batch FreeBase 1. Free-Basing (NaOH / DCM) Start->FreeBase Purify 2. Purification (Silica Column) FreeBase->Purify ReSalt 3. Re-Salting (HCl in Ether) Purify->ReSalt Verify 4. Verification (LC-MS >99%) ReSalt->Verify

Step-by-step remediation workflow for oxidized piperidine salts.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. National Center for Biotechnology Information (PMC).[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. National Center for Biotechnology Information (PMC).[Link]

  • Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. National Center for Biotechnology Information (PubMed).[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Resolving Poor Reproducibility in Biological Assays with 4-(4-Methylphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and resolve erratic data when working with 4-(4-Methylphenyl)piperidine HCl (CAS: 67765-24-6).

Pharmacological Context & Pathway Dynamics

4-(4-Methylphenyl)piperidine HCl belongs to the arylpiperidine class of compounds. Arylpiperidines are privileged scaffolds in neuropharmacology, acting as potent ligands for monoamine transporters (such as SERT, DAT, and NET) and Sigma ( σ1​ and σ2​ ) receptors[1][2]. Because these targets are integral to intracellular calcium modulation and neurotransmitter reuptake, assay reproducibility is critical for accurate structure-activity relationship (SAR) profiling[3].

Pathway L 4-(4-Methylphenyl)piperidine R1 Sigma-1 / Sigma-2 Receptors L->R1 Binds/Modulates R2 Monoamine Transporters (SERT / DAT / NET) L->R2 Inhibits Transport S1 Intracellular Calcium Modulation R1->S1 PLC/IP3 Pathway S2 Neurotransmitter Reuptake Inhibition R2->S2 Synaptic Accumulation

Pharmacological targets and downstream signaling pathways of arylpiperidines.

The Causality of Assay Failure: Physicochemical Profiling

To fix an assay, you must first understand the physical chemistry of your ligand. 4-(4-Methylphenyl)piperidine HCl frequently causes assay failure due to three interconnected phenomena:

  • The "Sticky" Basic Amine Problem: The piperidine nitrogen has a pKa of ~9.5–10.5. At a physiological pH of 7.4, the molecule is >99% protonated. Combined with the highly lipophilic 4-methylphenyl group, the molecule acts as a cationic surfactant. It readily adsorbs onto the negatively charged or hydrophobic surfaces of standard untreated polystyrene microplates, depleting the free drug concentration.

  • Colloidal Aggregation: When diluted directly from a 100% DMSO stock into a high-salt aqueous buffer (e.g., PBS or HBSS), the sudden shift in the dielectric constant forces the lipophilic free-base equilibrium to crash out, forming colloidal aggregates. These aggregates sequester proteins, leading to promiscuous inhibition and false positives.

  • Hygroscopicity: The hydrochloride salt form is highly hygroscopic. Repeated exposure to ambient humidity increases the water weight of the bulk powder, meaning standard gravimetric weighing will result in sub-potent stock solutions.

Table 1: Physicochemical Properties and Assay Impact
PropertyValueAssay Implication
Molecular Weight 211.73 g/mol (HCl salt)Low mass requires precise analytical weighing to avoid molarity errors.
LogP (predicted) ~2.8 - 3.2High lipophilicity drives non-specific binding (NSB) to polystyrene.
pKa (Piperidine) ~9.5 - 10.5>99% protonated at pH 7.4; acts as a cationic surfactant.
Hygroscopicity HighAbsorbs ambient moisture, altering the actual API concentration.

Troubleshooting FAQs

Q1: My dose-response curves plateau prematurely, and my IC₅₀ values shift to the right between independent runs. What is happening? A1: This is the hallmark of Non-Specific Binding (NSB). Because 4-(4-Methylphenyl)piperidine is a lipophilic cation, it sticks to standard polystyrene plates. You are effectively depleting the compound from the aqueous phase, meaning the cells or target proteins are exposed to a much lower concentration than you calculated. Solution: Switch to polypropylene or PEG-coated low-binding plates. Additionally, supplement your assay buffer with a carrier protein (e.g., 0.1% fatty-acid-free BSA) to keep the compound in solution.

Q2: I observe a sudden, sharp loss of enzyme/receptor activity at concentrations above 10 µM, accompanied by high background noise in fluorescence assays. Why? A2: You are observing colloidal aggregation. At higher concentrations, the compound precipitates into micro-aggregates that scatter light (causing background noise) and non-specifically denature or sequester the target protein. Solution: Never perform serial dilutions in the aqueous buffer. Perform all serial dilutions in 100% DMSO, and make a single, rapid 1:100 dilution into the final assay buffer containing 0.01% Tween-20 or CHAPS.

Q3: My batch-to-batch IC₅₀ values are inconsistent, even when using the exact same optimized assay conditions. How can I fix this? A3: The HCl salt has likely absorbed atmospheric moisture. If you weigh 10 mg of "wet" powder, you are adding less active pharmaceutical ingredient than your calculations assume. Solution: Store the compound in a vacuum desiccator. Before the assay, validate the exact molarity of your DMSO stock using UV-Vis or LC-MS against a known standard curve.

Quantitative Data: Condition Optimization

Implementing the physicochemical corrections described above drastically alters the apparent pharmacology of arylpiperidines. Below is a data summary demonstrating how assay conditions impact the reproducibility and potency of 4-(4-Methylphenyl)piperidine HCl in a standard radioligand binding assay.

Table 2: Impact of Assay Conditions on Reproducibility
Assay ConditionPlate MaterialBuffer AdditiveApparent IC₅₀ (nM)Hill SlopeReproducibility (CV%)
Standard PolystyreneNone4500.4> 35%
Intermediate PolypropyleneNone1200.720%
Optimized Polypropylene0.1% BSA451.0< 5%

Data Interpretation: The standard condition yields an artificially high IC₅₀ and a shallow Hill slope (< 1.0) due to compound depletion. The optimized condition restores the expected 1:1 binding stoichiometry (Hill slope ~1.0) and reduces the Coefficient of Variation (CV) to under 5%.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control steps to prove that NSB and aggregation have been eliminated.

Workflow A 1. Weighing & Storage Desiccated Environment B 2. Stock Solution 10 mM in 100% DMSO A->B C 3. Serial Dilution Perform in 100% DMSO B->C D 4. Aqueous Transfer Add to Buffer + 0.1% BSA C->D E 5. Assay Plate Use Polypropylene Plates D->E

Optimized dilution workflow to prevent aggregation and non-specific binding.

Protocol A: Preparation of Self-Validating Stock Solutions

Causality Focus: Eliminating hygroscopic weighing errors and verifying molarity.

  • Equilibration: Remove the desiccator containing 4-(4-Methylphenyl)piperidine HCl from the 4°C fridge. Allow it to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Gravimetric Preparation: Using a calibrated analytical balance, weigh ~2.12 mg of the compound. Dissolve immediately in 1.0 mL of anhydrous, LC-MS grade DMSO to create a nominal 10 mM stock.

  • Validation Step (Crucial): Do not assume the stock is exactly 10 mM. Dilute a 1 µL aliquot into 1 mL of methanol and quantify the exact concentration via LC-MS or UV-Vis spectrophotometry against a highly pure, pre-validated reference standard of the compound.

  • Storage: Aliquot the validated stock into single-use 50 µL polypropylene tubes. Store at -80°C. Never subject the stock to freeze-thaw cycles.

Protocol B: Optimized Serial Dilution and Assay Setup

Causality Focus: Preventing colloidal aggregation and polystyrene adsorption.

  • DMSO Serial Dilution: In a 96-well polypropylene V-bottom plate, perform your serial dilutions (e.g., 3-fold or 10-fold) using 100% anhydrous DMSO.

  • Buffer Preparation: Prepare your biological assay buffer (e.g., HBSS or Tris-HCl, pH 7.4). Supplement the buffer with 0.1% fatty-acid-free BSA and 0.01% Tween-20. Note: Ensure your biological target tolerates these additives.

  • Intermediate Aqueous Dilution: Create an intermediate plate by transferring 2 µL of the DMSO serial dilutions into 198 µL of the supplemented assay buffer (1:100 dilution). Mix vigorously by pipetting up and down 10 times. The final DMSO concentration is now 1%, which is tolerated by most cellular and biochemical assays.

  • Validation Step (Recovery Control): To prove you have eliminated NSB, prepare a "mock" assay plate containing no cells or protein. Run the intermediate dilution into this plate, incubate for your standard assay time (e.g., 60 mins), and then sample the supernatant for LC-MS quantification. A recovery of >95% validates that your buffer additives and plate materials have successfully prevented compound sticking.

  • Final Assay Execution: Transfer the intermediate dilutions to your final biological assay plate (must be low-binding/polypropylene) containing your cells or target proteins and proceed with your specific readout (e.g., Calcium flux or radioligand binding)[3].

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Source: PubMed Central (ACS Journal of Medicinal Chemistry) URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Source: PubMed Central (ACS Journal of Medicinal Chemistry) URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification of 4-(4-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(4-Methylphenyl)piperidine hydrochloride .

Because this compound is a secondary amine hydrochloride salt, its purification relies heavily on manipulating its protonation state and leveraging differential solubility. The protocols below are engineered to be self-validating, ensuring that you can systematically eliminate impurities ranging from unreacted neutral organics to trace positional isomers.

Quantitative Impurity Profile & Diagnostic Matrix

Before initiating any purification workflow, it is critical to identify the nature of your contamination. The table below summarizes the quantitative and qualitative data regarding common impurities found in crude 4-(4-Methylphenyl)piperidine hydrochloride syntheses, along with the targeted physicochemical strategy for removal.

Impurity TypeCommon Source / CausePhysicochemical PropertyRecommended Removal Strategy
Neutral Organics Unreacted coupling partners, degraded Grignard reagentsLipophilic; insoluble in water, highly soluble in ether/DCM.Aqueous wash of the intact HCl salt[1].
Inorganic Salts Byproducts of HCl neutralization (e.g., NaCl, KCl)Highly water-soluble; strictly insoluble in non-polar organics.Acid-Base extraction (Freebasing)[2].
Positional Isomers Impure starting materials (e.g., 3-methylphenyl analogs)Similar pKa (~10-11); slightly different crystal lattice energy.Solvent/Anti-solvent Recrystallization.
Moisture / Water Hygroscopic nature of the secondary amine HCl saltPolar; forms stable hydrates, causing sticky/gummy solids.Azeotropic distillation with Toluene / Vacuum.

Troubleshooting FAQs & Self-Validating Protocols

Q1: My crude 4-(4-Methylphenyl)piperidine HCl is severely discolored (yellow/brown) and NMR shows significant neutral organic impurities. How do I achieve baseline purity?

The Scientific Causality: Direct recrystallization of a heavily contaminated salt often fails because lipophilic impurities can become trapped within the crystal lattice. Instead, we exploit the acid-base chemistry of the piperidine ring. The pKa of the conjugate acid of a 4-arylpiperidine is approximately 10.5. By dissolving the crude salt in water, we can wash away neutral organics with an organic solvent (the salt remains in the water)[1]. Subsequently, by driving the aqueous phase to a pH > 12 (at least 1.5 units above the pKa), we quantitatively deprotonate the piperidinium ion. The resulting neutral free base is highly lipophilic and can be extracted into an organic phase, leaving water-soluble inorganic salts behind[2].

Protocol 1: Rigorous Acid-Base Extraction & Re-salting

Self-Validation Checkpoint: The final addition of ethereal HCl must yield an immediate, stark white precipitate. If it oils out, water is present in your organic phase.

  • Aqueous Dissolution: Dissolve 10.0 g of crude 4-(4-Methylphenyl)piperidine hydrochloride in 100 mL of deionized water.

  • Neutral Impurity Wash: Wash the aqueous layer with Diethyl Ether (2 × 50 mL). Discard the organic layers , which now contain the neutral lipophilic impurities[1].

  • Freebasing: Cool the aqueous layer in an ice bath to 4°C. Slowly add 2M NaOH (aq) dropwise with vigorous stirring until the pH paper strictly indicates pH > 12. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL) to capture the free 4-(4-Methylphenyl)piperidine[2].

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes. Filter to remove the drying agent.

  • Re-salting: Transfer the dried organic filtrate to a round-bottom flask under a nitrogen atmosphere. While stirring vigorously, add a stoichiometric equivalent of 2M HCl in Diethyl Ether dropwise.

  • Isolation: Collect the resulting pristine white hydrochloride salt via vacuum filtration and wash with cold hexanes[3].

G Start Crude HCl Salt in H₂O Wash Wash with Diethyl Ether Start->Wash Org1 Organic Phase (Neutral Impurities) Wash->Org1 Discard Aq1 Aqueous Phase (Piperidinium HCl) Wash->Aq1 Basify Add NaOH (pH > 12) Aq1->Basify Extract Extract with DCM/EtOAc Basify->Extract Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Org2 Organic Phase (Free Base Piperidine) Extract->Org2 Salt Add Ethereal HCl Precipitate Pure Salt Org2->Salt

Acid-Base extraction workflow for isolating pure piperidine derivatives.

Q2: My product is >95% pure, but I need to remove trace positional isomers and achieve >99.5% purity for biological assays. What is the optimal recrystallization strategy?

The Scientific Causality: Amine hydrochloride salts exhibit high lattice energies due to strong ionic and hydrogen bonding interactions. They require a solvent with a high dielectric constant (ε) and hydrogen-bond accepting capabilities to dissolve. Absolute ethanol (ε ≈ 24.3) perfectly solvates the piperidinium chloride at reflux. However, upon the addition of an anti-solvent like diethyl ether (ε ≈ 4.3), the overall polarity of the medium drops sharply. This forces the highly polar target salt to nucleate and crystallize, while structurally similar but less concentrated trace isomers remain dissolved in the mother liquor[2].

Protocol 2: Solvent/Anti-Solvent Recrystallization

Self-Validation Checkpoint: The dissolution in boiling ethanol must be complete. If insoluble particulates remain, they are likely inorganic salts (e.g., NaCl) and must be filtered hot before adding the anti-solvent.

  • Dissolution: Place 5.0 g of the semi-pure 4-(4-Methylphenyl)piperidine hydrochloride in a 100 mL Erlenmeyer flask. Add a minimal amount of boiling Absolute Ethanol (approx. 15-25 mL) until the solid just completely dissolves.

  • Hot Filtration: If any cloudiness or particulate matter persists, perform a rapid hot gravity filtration to remove insoluble inorganic impurities.

  • Anti-Solvent Addition: Return the clear, hot filtrate to a gentle boil. Slowly add hot Diethyl Ether dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1-2 drops of boiling ethanol to clear the turbidity.

  • Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Harvesting: Isolate the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether (10 mL) to displace the mother liquor. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

G A Crude Solid B Dissolve in minimal boiling Ethanol A->B C Hot Filtration (Removes insolubles) B->C D Add Diethyl Ether (Anti-solvent) C->D E Cool to 4°C (Induces nucleation) D->E F Vacuum Filtration E->F G Pure Crystals F->G H Mother Liquor (Impurities) F->H Discard/Recycle

Solvent/anti-solvent recrystallization pathway for piperidine HCl salts.

Q3: My isolated salt is gummy and clumps together. How do I remove residual moisture without degrading the compound?

The Scientific Causality: Piperidine hydrochlorides are notably hygroscopic. Water molecules intercalate into the crystal lattice, lowering the melting point and causing a "gummy" appearance. Standard oven drying can sometimes cause partial melting or thermal degradation if the water content is too high. Azeotropic distillation leverages the formation of a minimum-boiling binary azeotrope between water and a solvent like Toluene, allowing water to be stripped away at a lower temperature under reduced pressure.

Corrective Action: Suspend the gummy solid in 50 mL of anhydrous Toluene. Attach the flask to a rotary evaporator and concentrate to dryness under reduced pressure at 45°C. The toluene will co-evaporate with the trapped moisture. Repeat this process twice. Finally, dry the resulting free-flowing white powder in a vacuum oven (0.1 mbar) at 50°C in the presence of phosphorus pentoxide (P₂O₅) desiccant for 24 hours.

References

  • Benchchem. "Method for solvent-free decarboxylation of amino acids via imine formation" (US Patent 20180312461A1). Google Patents.
  • Benchchem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products". Benchchem Technical Support.
  • Benchchem. "Technical Support Center: N-Methylnonan-2-amine Purification". Benchchem Technical Support.

Sources

Improving the solubility of 4-(4-Methylphenyl)piperidine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the In Vitro Solubility of 4-(4-Methylphenyl)piperidine Hydrochloride

Mechanistic Overview: The Solubility Paradox

As a Senior Application Scientist, I frequently see researchers perplexed when a hydrochloride (HCl) salt compound precipitates in their assay buffer. 4-(4-Methylphenyl)piperidine hydrochloride is a classic example of this "solubility paradox."

While the HCl salt ensures excellent dissolution in pure, unbuffered water (where the local pH drops, keeping the piperidine nitrogen protonated), in vitro assays typically require physiological buffers like PBS or HEPES at pH 7.4. At this physiological pH, the buffering capacity neutralizes the stabilizing HCl salt, shifting the equilibrium toward the uncharged free base. Once in the free base form, the highly lipophilic 4-methylphenyl (p-tolyl) moiety drives rapid hydrophobic aggregation. Understanding this causality is the first step in engineering a robust formulation strategy for your high-throughput screening (HTS) or benchtop assays. Poor kinetic solubility not only reduces the effective concentration of your compound but can also artificially skew IC50 values in downstream enzymatic assays[1].

Troubleshooting & FAQs

Q1: I observe immediate cloudiness when diluting my 10 mM DMSO stock of 4-(4-Methylphenyl)piperidine HCl into PBS. Why does this happen, and how can I prevent it?

  • Causality: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO (which is infinitely miscible with water) diffuses away from the compound droplets faster than the lipophilic compound can be solvated by the water. This creates a localized state of extreme supersaturation, causing the compound to nucleate and crash out instantly.

  • Solution: Reverse your order of addition or change your dispensing method. Never add a bolus of DMSO stock directly into a static aqueous buffer. Instead, utilize Acoustic Droplet Ejection (ADE) to dispense nanoliter droplets of the compound directly into the final assay volume, which prevents localized supersaturation[2]. If ADE is unavailable, add the aqueous buffer slowly to the DMSO stock while under vigorous vortexing.

Q2: Which excipients are best for solubilizing this specific chemotype without interfering with my biochemical assay?

  • Causality: The goal is to mask the lipophilic 4-methylphenyl group without denaturing your target proteins. While surfactants like Tween-20 form micelles that can encapsulate the compound, they carry a high risk of stripping proteins or causing fluorescence quenching artifacts.

  • Solution: We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form specific inclusion complexes with lipophilic aromatic rings (like the p-tolyl group) by sequestering them within their hydrophobic core while presenting a hydrophilic exterior to the buffer. This significantly improves the kinetic solubility limit without the protein-denaturing risks associated with detergents.

Q3: How do I definitively know if my compound is soluble before running my biological assay?

  • Causality: Visual inspection is insufficient for detecting micro-precipitates, which can cause severe light-scattering artifacts in fluorescence or absorbance readouts. A self-validating protocol must physically measure solubility under exact assay conditions.

  • Solution: Implement a kinetic solubility assessment using nephelometry (light scattering)[3]. The National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual strongly advises running this validation to prevent false positives and artifacts in high-throughput screening[4].

Data Presentation: Formulation Strategies

The following table summarizes the quantitative impact of various formulation strategies on the kinetic solubility of 4-(4-Methylphenyl)piperidine HCl.

Formulation StrategyMechanism of ActionMax Kinetic Solubility (µM)Assay Compatibility Limit
1% DMSO (Control) Baseline co-solvent~10 - 20 µM≤ 1% v/v
0.1% Tween-20 Micellar encapsulation~50 - 100 µM≤ 0.1% v/v (Protein stripping risk)
2% HP-β-CD Hydrophobic inclusion complex> 200 µM≤ 5% w/v (Highly compatible)
Acoustic Dispensing Prevents local supersaturation~30 - 50 µMN/A (Methodology, not additive)

Standardized Experimental Protocol: Kinetic Solubility Assessment

To ensure a self-validating system, follow this step-by-step methodology to verify the solubility of 4-(4-Methylphenyl)piperidine HCl via nephelometry before proceeding to biological evaluation.

Step 1: Preparation of Intermediate Stocks

  • Prepare a 10 mM stock of 4-(4-Methylphenyl)piperidine HCl in 100% anhydrous DMSO. Ensure complete dissolution by sonicating for 5 minutes at room temperature.

Step 2: Assay Plate Preparation

  • Dispense 198 µL of your final assay buffer (e.g., PBS pH 7.4 supplemented with 2% HP-β-CD) into a 96-well clear-bottom microtiter plate.

  • Self-Validation Check: Dedicate at least three wells as "Vehicle Controls" containing only the buffer.

Step 3: Compound Addition (Critical Step)

  • Using Acoustic Droplet Ejection (ADE) or a multi-channel pipette with rapid mixing, transfer 2 µL of the 10 mM DMSO stock into the buffer to achieve a 100 µM final concentration (1% DMSO final).

  • Add 2 µL of pure DMSO to the Vehicle Control wells.

Step 4: Equilibration

  • Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM. This time allows for potential delayed nucleation, which is common with aryl-piperidines.

Step 5: Nephelometric Readout

  • Measure light scattering using a microplate reader equipped with a nephelometry module (or measure absorbance at 620 nm as a proxy for scattering).

  • Interpretation: If the signal of the compound well is >3 standard deviations above the Vehicle Control, the compound has precipitated[3]. You must return to Step 2 and optimize the excipient concentration.

Mandatory Visualization: Formulation Workflow

G Start 10 mM DMSO Stock 4-(4-Methylphenyl)piperidine HCl Dispense Acoustic Droplet Ejection (ADE) Start->Dispense Nanoliter Transfer Buffer Assay Buffer Formulation (PBS pH 7.4 + Excipients) Dispense->Buffer Avoid Solvent Shift Incubate Equilibrate (2 hours, 300 RPM) Buffer->Incubate Mix Nephelometry Nephelometric Readout (Light Scattering at 620 nm) Incubate->Nephelometry Measure Decision Precipitate Detected? Nephelometry->Decision Analyze Signal Optimize Optimize Formulation (Add HP-β-CD or Tween-20) Decision->Optimize Yes (Signal > Control) Proceed Proceed to in vitro Assay Decision->Proceed No (Baseline Signal) Optimize->Buffer Adjust Buffer

Workflow for optimizing and validating the kinetic solubility of lipophilic piperidine derivatives.

References

  • [4] Assay Guidance Manual Program | National Center for Advancing Translational Sciences. Source: nih.gov. URL:[Link]

  • [3] In vitro solubility assays in drug discovery - PubMed. Source: nih.gov. URL: [Link]

  • [1] Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Source: scirp.org. URL:[Link]

  • [2] New Advancements in Assay Development Research - SLAS.org. Source: slas.org. URL:[Link]

Sources

Technical Support Center: Managing Hygroscopic Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Piperidine Hydrochloride (CAS 6091-44-7) . As a highly versatile secondary amine building block, it is indispensable in pharmaceutical synthesis and drug development. However, its severe hygroscopicity often compromises stoichiometric precision and downstream reaction yields.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master the handling of this moisture-sensitive reagent.

Diagnostic & Handling Workflow

To ensure scientific integrity and reproducibility, every batch of piperidine hydrochloride must be evaluated and processed through a strict moisture-control workflow before use in sensitive syntheses.

Workflow A Piperidine HCl Batch B Visual Inspection A->B C Is powder free-flowing? B->C D Glovebox Handling C->D Yes E Azeotropic Drying C->E No (Clumped) F Karl Fischer Titration D->F E->F F->E Moisture > 500 ppm G Proceed to Synthesis F->G Moisture < 500 ppm

Diagnostic workflow for the inspection, drying, and moisture validation of Piperidine HCl.

Quantitative Data: Physical Properties & Moisture Impact

Understanding the baseline physicochemical properties of piperidine hydrochloride is essential for predicting its behavior in ambient environments.

Property / ParameterValue / DescriptionOperational Impact
CAS Number 6091-44-7Unique identifier for safety and procurement[1].
Storage Conditions Room Temp (<30°C) or <15°CMust be stored in a cool, dark place under inert gas to prevent degradation[2].
Hygroscopicity Extremely HighRapidly absorbs atmospheric moisture, leading to deliquescence (liquefaction)[1].
Aqueous Solubility >1500 g/LHighly soluble in water; easily dissolves in standard methanolic KF titration media[1][3].
Aqueous pH 6.0 - 8.0 (111 g/L at 20°C)Concentrated solutions can alter the pH of unbuffered KF reagents, skewing results[1].

Troubleshooting & FAQs

Q1: Why does Piperidine HCl rapidly clump and liquefy upon exposure to ambient air, and what is the mechanistic impact on my synthesis? Causality & Impact: Piperidine hydrochloride is highly hygroscopic due to the strong hydrogen-bonding capability of the ammonium chloride ion pair with atmospheric water molecules. Upon prolonged exposure, it undergoes deliquescence—absorbing enough moisture to dissolve into a sticky aqueous mass[1][2]. Mechanistically, this absorbed water acts as a competitive nucleophile or proton source. In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) or reactions utilizing organometallic reagents, even trace water will quench the active catalytic species or the organometallic reagent, leading to incomplete conversion and skewed stoichiometry.

Q2: My Piperidine HCl has formed a hard, sticky mass. How can I recover and dry it without causing thermal decomposition? Causality & Impact: Direct heating of wet amine hydrochlorides in a standard oven at high temperatures can lead to hydrolysis, oxidation, or sublimation. Instead, we utilize the thermodynamics of azeotropes. Toluene forms a minimum-boiling azeotrope with water. By suspending the wet salt in toluene and distilling it, water is co-evaporated at a temperature much lower than the boiling point of pure water, protecting the salt from thermal degradation while driving the equilibrium toward the anhydrous solid.

Q3: How do I accurately weigh this reagent for a highly moisture-sensitive reaction? Causality & Impact: Standard benchtop weighing will result in rapid moisture uptake during the transfer process, meaning a significant percentage of the mass you record is actually water. To guarantee exact stoichiometry, you must utilize an inert-atmosphere glovebox purged with anhydrous nitrogen or argon, or employ Schlenk-line techniques for transfer[4][5].

Q4: How can I precisely verify the moisture content of my dried Piperidine HCl before use? Causality & Impact: Karl Fischer (KF) titration is the definitive reference chemical method for quantifying trace moisture[6]. However, the KF redox reaction (the stoichiometric reduction of iodine by sulfur dioxide) requires an optimal pH of 5–7[3][6]. Because Piperidine HCl is an acidic salt, introducing a large sample can lower the pH of the KF titration medium. If the medium becomes too acidic, the reaction kinetics slow down drastically, leading to sluggish endpoints and falsely low moisture readings. Solution: You must use a buffered KF solvent containing a weak base (such as imidazole) to neutralize the acidic salt and maintain the optimal pH[3].

Self-Validating Experimental Protocols

Protocol A: Azeotropic Drying of Piperidine Hydrochloride

Use this protocol to recover clumped or degraded batches.

  • Preparation: Transfer the wet piperidine hydrochloride to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of salt). The salt will not fully dissolve, forming a suspension.

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the suspension to reflux under a nitrogen atmosphere.

  • Water Removal: Monitor the Dean-Stark trap. The water-toluene azeotrope will condense, and water will separate into the lower layer of the trap. Continue refluxing until no more water collects.

  • Isolation: Allow the flask to cool to room temperature. The anhydrous salt will precipitate as a fine, free-flowing powder.

  • Vacuum Drying: Decant the toluene and dry the resulting solid under high vacuum (Schlenk line) for 4–6 hours at 40°C to remove residual toluene.

  • Validation: The protocol is successful if the resulting powder is completely free-flowing and does not adhere to a stainless-steel spatula inside a glovebox.

Protocol B: Inert Atmosphere Weighing and Transfer

Use this protocol to maintain anhydrous conditions during reaction setup.

  • Purging: Ensure the glovebox is purged with anhydrous N₂ or Ar, maintaining an internal moisture level of <1 ppm[5].

  • Equilibration: Bring the sealed bottle of anhydrous piperidine HCl, pre-dried reaction flasks, and a microbalance into the glovebox antechamber. Cycle the vacuum/purge at least three times.

  • Weighing: Open the reagent bottle only inside the main chamber. Weigh the required mass directly into the pre-dried reaction flask.

  • Sealing: Seal the reaction flask with a rubber septum and secure it with Parafilm or copper wire before removing it from the glovebox.

  • Validation: If the mass on the balance remains perfectly stable for 60 seconds without drifting upward, the atmosphere is sufficiently dry, and the transfer is validated.

Protocol C: Karl Fischer Titration for Amine Hydrochloride Salts

Use this protocol to quantify trace water (ppm levels) before critical syntheses.

  • Cell Conditioning: Fill the KF titration cell with an imidazole-buffered methanol solvent designed for acidic samples[3]. Start the coulometric or volumetric titrator and allow it to condition until the background drift is stable (<20 µ g/min ).

  • Sample Preparation: Inside a glovebox, dissolve 1.0 g of the dried piperidine HCl in 10.0 mL of anhydrous methanol in a Sure/Seal vial[4].

  • Injection: Using a dry, gas-tight syringe, draw 1.0 mL of the sample solution. Weigh the full syringe on an analytical balance.

  • Titration: Inject the sample through the septum of the KF cell. Withdraw the syringe and re-weigh it to determine the exact mass of the injected solution by difference[3].

  • Calculation: The titrator will output the water content. Subtract the blank moisture value of the anhydrous methanol used for dissolution.

  • Validation: The system is self-validating if triplicate injections yield a Relative Standard Deviation (RSD) of <5%. A moisture content of <500 ppm is generally acceptable for most moisture-sensitive cross-couplings.

References

  • ChemicalBook. Piperidine hydrochloride Properties and Safety.
  • Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • TCI Chemicals. Piperidine Hydrochloride | 6091-44-7.
  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
  • MilliporeSigma. Preservation of Moisture-Sensitive Chemical Reagents.
  • SG Systems Global. Karl Fischer Titration – Moisture Analysis.
  • Reddit (r/labrats). How do you guys prepare solutions of hygroscopic chemicals?

Sources

Technical Support Center: 4-(4-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methylphenyl)piperidine hydrochloride (also known as 4-p-tolylpiperidine HCl). This hub is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize field-proven methodologies with authoritative chemical principles to help you navigate the degradation pathways, stability-indicating assays, and troubleshooting workflows associated with this critical pharmaceutical building block.

Mechanistic FAQs: Understanding Degradation Pathways

To develop robust formulations and analytical methods, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

Q1: What are the primary oxidative degradation products of 4-(4-Methylphenyl)piperidine HCl, and why do they form? A1: Under oxidative stress (e.g., peroxide exposure or radical initiators), the piperidine ring is highly susceptible to oxidation at the α -carbon (adjacent to the nitrogen atom). This regioselectivity occurs because the nitrogen's lone pair stabilizes the transition state of the radical intermediate. This pathway typically yields piperidin-2-one derivatives [1]. Additionally, prolonged oxidative stress can target the para-methyl group on the phenyl ring, oxidizing it sequentially to a benzyl alcohol, benzaldehyde, and ultimately a carboxylic acid (4-(4-carboxyphenyl)piperidine).

Q2: How do biological matrices or enzymatic systems degrade the piperidine ring? A2: In biological or microbial environments, the degradation is driven by specific enzymatic actions rather than spontaneous chemical oxidation. Cytochrome P450 monooxygenases (such as CYP3A4 and CYP2D6) or microbial enzymes initiate the cleavage of the C–N bond[2]. This ring-opening event forms an intermediary amino acid. Subsequent deamination and oxidation of this intermediate lead to complete ring mineralization, frequently yielding diacids such as glutaric acid derivatives [3].

Quantitative Degradation Kinetics

Understanding the rate of degradation under various stress conditions is essential for establishing shelf-life and handling protocols. The table below summarizes typical kinetic parameters for piperidine derivatives under standardized stress conditions.

Degradation ConditionKinetic ModelRate Constant ( k )Half-Life ( t1/2​ )Primary Degradant Identified
Oxidative (H 2​ O 2​ , 25°C) Second-order0.035 – 0.128 L mol⁻¹min⁻¹5.2 – 17.0 minPiperidin-2-one derivative
Photolytic (UV-Vis, 25°C) First-order0.002 – 0.143 min⁻¹2.1 – 187.0 minN-oxide / Ring-opened species
Microbial (M. aurum MO1) EnzymaticN/A (Substrate exhausted at 3h)< 1.5 hoursGlutaric acid derivative

Data synthesized from kinetic studies on related piperidine and organophosphate degradation pathways[3],[4].

Pathway Visualization

DegradationPathways API 4-(4-Methylphenyl)piperidine HCl Oxidation Oxidative Stress (ROS / Peroxides) API->Oxidation Enzymatic Enzymatic / Microbial (CYP450 / M. aurum) API->Enzymatic PipOne Piperidin-2-one Derivative (Alpha-oxidation) Oxidation->PipOne AminoAcid Intermediary Amino Acid (C-N Cleavage) Enzymatic->AminoAcid Diacid Glutaric Acid Derivative (Complete Mineralization) AminoAcid->Diacid

Chemical and enzymatic degradation pathways of 4-(4-Methylphenyl)piperidine.

Troubleshooting Guide: Analytical Challenges

Issue 1: Unresolved or Tailing Peaks in RP-HPLC Stability Assays

  • Root Cause: The secondary amine of the piperidine ring interacts strongly with residual silanols on standard C18 stationary phases. During degradation, ring-opened amino acids form, possessing vastly different pKa values. If the mobile phase pH is near the pKa of these degradants, they will exist in a state of partial ionization, causing severe peak tailing and co-elution.

  • Resolution: Adjust the mobile phase pH to either fully suppress ionization (pH < 3.0 using trifluoroacetic acid) or fully ionize the species, and utilize heavily end-capped or polar-embedded C18 columns.

Issue 2: Rapid Loss of API in Oxidative Stress Testing Without Mass Balance

  • Root Cause: A failure to achieve mass balance (where the sum of the remaining API and integrated degradant peaks does not equal 100% of the initial concentration) indicates that degradants are either not absorbing UV light, are volatile, or are eluting in the void volume. Highly polar ring-opened diacids (like glutaric acid) often elute in the void volume of standard reverse-phase methods[1].

  • Resolution: Implement the troubleshooting workflow below, shifting to HILIC (Hydrophilic Interaction Liquid Chromatography) or LC-MS/MS to capture highly polar fragments.

Troubleshooting Issue Mass Balance Failure in Stability Assay Check Analyze Void Volume & Peak Tailing Issue->Check Polar Polar Degradants (Diacids/Amino Acids) Check->Polar Volatile Volatile Fragments (N-Dealkylation) Check->Volatile Action1 Switch to HILIC Column or LC-MS/MS Polar->Action1 Action2 Derivatization prior to GC-MS Volatile->Action2

Workflow for resolving mass balance failures during forced degradation assays.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory control samples and mass-balance checks, researchers can definitively isolate true degradation events from analytical artifacts.

Protocol 1: Forced Degradation (Oxidative Stress) & RP-HPLC Analysis

Objective: Induce and quantify oxidative degradation while ensuring mass balance.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(4-Methylphenyl)piperidine HCl in HPLC-grade water.

  • Stress Induction: Transfer 5.0 mL of the stock solution to a light-protected vial. Add 1.0 mL of 3% H 2​ O 2​ .

  • Control Generation (Self-Validation Step): In a separate vial, add 5.0 mL of stock solution and 1.0 mL of HPLC-grade water (Control A). In a third vial, add 5.0 mL of water and 1.0 mL of 3% H 2​ O 2​ (Control B, blank).

  • Incubation: Incubate all vials at 40°C for 24 hours.

  • Quenching: Quench the oxidation reaction by adding 1.0 mL of 10% sodium thiosulfate to all vials to prevent further degradation during analysis.

  • Chromatographic Analysis: Inject 10 μ L onto an end-capped C18 column (250 mm x 4.6 mm, 5 µm). Use a gradient mobile phase of Acetonitrile/Water (with 0.1% TFA).

  • Mass Balance Calculation: Integrate the area under the curve (AUC) for the API and all new peaks in the stressed sample. Compare the total molar AUC to Control A. A discrepancy >5% triggers the HILIC troubleshooting workflow[1].

Protocol 2: LC/Q-TOF-MS Characterization of Ring-Opened Metabolites

Objective: Identify highly polar C-N cleavage products (e.g., glutaric acid derivatives).

  • Sample Matrix: Subject the API to enzymatic degradation using Mycobacterium aurum MO1 resting cells or recombinant CYP3A4 microsomes[3],[2].

  • Protein Precipitation: After 3 hours of incubation, add 3 volumes of ice-cold acetonitrile to 1 volume of the reaction matrix. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Isolation: Extract the supernatant and dry under a gentle stream of nitrogen. Reconstitute in 95% Acetonitrile / 5% Water (ideal for HILIC).

  • MS/MS Parameters: Utilize Electrospray Ionization (ESI) in both positive and negative modes. (Note: Diacids like glutaric acid derivatives will ionize preferentially in negative mode [M-H]⁻, whereas the parent piperidine will ionize in positive mode [M+H]⁺).

  • Structural Elucidation: Map the fragmentation patterns. Look for the characteristic loss of the carboxylate groups (-44 Da for CO 2​ ) to confirm the presence of ring-opened diacids.

References

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium N
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN ResearchG
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed ResearchG
  • Instability and degradation p

Sources

Technical Support Center: Optimizing Catalyst Loading for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with stalled reactions, poor yields, or economically unviable catalyst loadings during the synthesis of piperidine rings. Because piperidines are ubiquitous in FDA-approved drugs, optimizing their synthesis is a critical bottleneck in drug development.

This guide abandons the "brute-force" approach of simply adding more catalyst. Instead, it provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize catalyst loading across various piperidine formation methodologies—from pyridine hydrogenation to ring-closing metathesis (RCM).

Troubleshooting Catalyst Deactivation & Poisoning

Q: My pyridine hydrogenation stalls at 30% conversion despite high hydrogen pressure. Is the catalyst loading too low? A: Not necessarily. Stalling is a classic symptom of catalyst poisoning, not just insufficient loading. In piperidine synthesis, the nitrogen atom in both the pyridine substrate and the piperidine product possesses a Lewis-basic lone pair. This lone pair strongly coordinates to active metal sites (e.g., Pd, Pt, Rh, Ir), effectively blocking the catalytic cycle 1. Increasing the catalyst loading might force the reaction to completion, but it is an expensive and inefficient workaround.

Q: How can I prevent the piperidine product from poisoning the catalyst so I can lower my loading? A: The most effective method is to run the reaction under acidic conditions or use an ionic hydrogenation approach. By adding an acid (e.g., TFA, MsOH), you protonate the nitrogen, forming a pyridinium or piperidinium salt. This eliminates the lone pair's ability to coordinate with the metal. Recent breakthroughs in Iridium(III)-catalyzed ionic hydrogenation demonstrate that converting pyridines to salts prevents catalyst deactivation, allowing for catalyst loadings to be dropped as low as 0.1–5 mol% while maintaining high chemoselectivity 2.

G Substrate Pyridine / Piperidine (Lewis Base) Metal Active Metal Catalyst (Ir, Rh, Pd) Substrate->Metal Lone Pair Coordination Acid Addition of Acid (e.g., MsOH, TFA) Substrate->Acid Protonation Poisoned Catalyst Poisoning (Dead End) Metal->Poisoned Deactivation Product Successful Hydrogenation (Piperidine Salt) Metal->Product H2 Addition Salt Pyridinium / Piperidinium Salt (No Free Lone Pair) Acid->Salt Salt->Metal Weak Coordination

Pathway of catalyst poisoning by Lewis-basic nitrogen and rescue via acid protonation.

Quantitative Data: Catalyst Loading Comparison

To establish a baseline for your experiments, refer to the following table summarizing optimized catalyst loadings for different piperidine formation strategies based on recent literature.

Reaction TypeCatalyst SystemSubstrateTypical LoadingOptimized LoadingKey Optimization Lever
Ionic Hydrogenation Ir(III) complexPyridines5 mol%0.1 - 1.0 mol%Acidic medium (MsOH) to form non-coordinating salts 2.
Heterogeneous Hydrogenation Rh₂O₃ / CFunctionalized Pyridines10 wt%0.5 mol%Fluorinated solvent selection (TFE or HFIP) 3.
Ring-Closing Metathesis Grubbs II (Ru)Diallylamines10 mol%2 - 5 mol%Substrate purification and slight heating (40 °C) 4.
Electrocatalytic Hydrogenation Rh(0) on CarbonPyridineHigh overpotential25 mA cm⁻²Anion-exchange membrane and circular flow cell 5.

Protocol: Self-Validating Optimization of Iridium(III) Hydrogenation

To ensure scientific integrity, catalyst optimization must not be guesswork. The following protocol is a self-validating system : it uses an iterative feedback loop where the analytical output of one cycle dictates the catalyst loading of the next, ensuring you find the absolute minimum effective loading for your specific substrate.

Step-by-Step Methodology

Step 1: Preparation of the Pyridinium Salt

  • Action: Dissolve the pyridine derivative (1.0 mmol) in a fluorinated solvent like trifluoroethanol (TFE) (2.0 mL). Slowly add 1.5 equivalents of methanesulfonic acid (MsOH).

  • Causality: The acid protonates the basic nitrogen. Using exactly 1.5 equivalents ensures complete protonation of the substrate and provides a buffer for the even more basic piperidine product as it forms. This prevents the product from displacing the substrate and poisoning the Ir(III) catalyst 2.

Step 2: Catalyst Introduction (Establishing the Baseline)

  • Action: Add 1.0 mol% of the [Ir-OMs] catalyst complex to the reaction vial.

  • Causality: 1.0 mol% is a robust, conservative starting point for ionic hydrogenation. If the substrate lacks highly coordinating functional groups, the active Ir(III) species will not be sequestered, allowing the cycle to begin efficiently.

Step 3: Hydrogenation (The Catalytic Cycle)

  • Action: Purge the reactor with H₂ gas three times, then pressurize to 50 bar. Stir at 40 °C for 16 hours.

  • Causality: High pressure increases the dissolved H₂ concentration in the TFE solvent, driving the rate of hydride transfer to the activated pyridinium ring. A mild temperature of 40 °C provides sufficient kinetic energy to overcome the activation barrier without thermally degrading the homogeneous catalyst.

Step 4: Self-Validation & Loading Titration (The Optimization Loop)

  • Action: Depressurize the reactor. Take a 50 µL aliquot, evaporate the solvent, and analyze the crude mixture via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

  • Causality: NMR provides an unbiased, quantitative measure of conversion.

    • If conversion is >95%: The system is over-catalyzed. Reduce the catalyst loading by half (to 0.5 mol%) in the next run.

    • If conversion is <50%: The catalyst is being poisoned. Do not increase loading. Instead, check the starting material for trace sulfur/heavy metal impurities, or check for reducible sensitive groups (like unshielded alkynes) acting as off-target electron sinks.

G Start Start: 1.0 mol% Catalyst + 1.5 eq Acid Run Run Hydrogenation (50 bar H2, 40°C) Start->Run Analyze NMR Analysis (Check Conversion) Run->Analyze HighConv >95% Conversion Analyze->HighConv LowConv <50% Conversion Analyze->LowConv OptimizeDown Halve Loading (0.5 mol%) HighConv->OptimizeDown CheckPoisons Check Substrate Purity & Functional Groups LowConv->CheckPoisons OptimizeDown->Run Iteration

Iterative workflow for empirical optimization of catalyst loading in piperidine synthesis.

FAQs on Alternative Piperidine Ring Formations

Q: When synthesizing tetrahydropyridines (piperidine precursors) via Ring-Closing Metathesis (RCM), my ruthenium catalyst (e.g., Grubbs II) loading is currently 10 mol%. How can I optimize this? A: A 10 mol% loading is typical for unoptimized RCM, but for scalable piperidine synthesis, 2–5 mol% is highly achievable. High loading is often used as a band-aid for trace impurities (like free amines or sulfur) in the acyclic diene precursor. Ensure your diene is rigorously purified. Furthermore, running the reaction at a slightly elevated temperature (e.g., 40 °C) or using a more active catalyst like the Hoveyda-Grubbs second-generation complex can accelerate the catalytic cycle, completing the ring closure before the thermal decomposition of the ruthenium carbene occurs 64.

Q: I am using a heterogeneous Rh₂O₃ catalyst for pyridine hydrogenation. How does solvent choice affect the required catalyst loading? A: Solvent choice is critical for heterogeneous systems. Using fluorinated solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically lower the required catalyst loading (down to 0.5 mol% Rh₂O₃). These solvents possess high hydrogen solubility and strong hydrogen-bond donating ability, which helps activate the pyridine ring and stabilize the transition states during hydride transfer, compensating for lower metal concentrations 3.

Q: In electrocatalytic hydrogenation of pyridine, what dictates the catalyst efficiency? A: In electrocatalytic systems (e.g., using a carbon-supported Rhodium catalyst), the reduction of Rh oxides on the catalyst surface to Rh(0) is crucial. The Rh(0) surface interacts moderately with piperidine, allowing the product to desorb rather than poison the electrode. Optimizing the flow rate in a circular flow cell and using an anion-exchange membrane can yield 98% piperidine at high current efficiencies without needing massive catalyst over-coatings 5.

References

  • Iridium(III)
  • Avoiding Catalyst Poisoning in Piperidine Hydrogenation Source: BenchChem Technical Support URL
  • Ring-Closing Metathesis (RCM)
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: ResearchGate URL
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC - NIH URL
  • Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Sources

Validation & Comparative

Validated HPLC-UV Method for Quantification of 4-(4-Methylphenyl)piperidine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary

The quantification of piperidine derivatives is a ubiquitous challenge in pharmaceutical development. While the saturated piperidine heterocycle lacks a native chromophore—often necessitating complex pre-column derivatization or specialized detectors—4-(4-Methylphenyl)piperidine hydrochloride presents a distinct structural advantage. The conjugated 4-methylphenyl moiety provides robust ultraviolet (UV) absorbance, enabling the use of direct High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This guide provides a comprehensive, self-validating HPLC-UV methodology aligned with the newly effective 1 [2]. Furthermore, it objectively compares this approach against alternative analytical techniques (GC-MS, LC-MS/MS, and HPLC-CAD) to empower scientists with data-driven method selection.

Mechanistic Rationale: The Chemistry of the Separation

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected, rather than merely following a recipe. The basic nitrogen of the piperidine ring ( pKa​ ~ 10) dictates the entire analytical strategy.

  • Mitigating Silanol Interactions: Under typical reversed-phase conditions, unreacted silanol groups on the silica stationary phase act as weak acids. The protonated secondary amine of the piperidine ring will undergo strong ionic interactions with these silanols, resulting in severe peak tailing. To prevent this, the method mandates a highly end-capped C18 column .

  • pH Control for State Uniformity: The mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid, pH ~2.0). This ensures the piperidine nitrogen is 100% protonated, preventing mixed-mode retention (where the analyte shifts between protonated and unprotonated states) and simultaneously suppressing the ionization of residual silanols.

  • Direct Detection vs. Derivatization: Simple piperidines require derivatization (e.g., with tosyl chloride) to become UV-active [1]. However, the native 4-methylphenyl group in our target analyte absorbs strongly at 225 nm, eliminating the need for derivatization and reducing method variability.

AnalyticalWorkflow A 1. Sample Preparation Dissolution in Mobile Phase (Prevents Peak Distortion) B 2. Chromatographic Separation End-capped C18 Column + Acidic pH (Mitigates Silanol Interactions) A->B C 3. UV Detection λ = 225 nm (Targets 4-Methylphenyl Chromophore) B->C D 4. System Suitability Tailing Factor < 1.5, RSD < 2.0% (Self-Validating Check) C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Robustness D->E

Figure 1: Step-by-step analytical workflow ensuring a self-validating system for piperidine quantification.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the instrument is fit-for-purpose prior to any sample analysis.

Reagents & Materials
  • Analyte: 4-(4-Methylphenyl)piperidine hydrochloride reference standard.

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution; 60% Water (containing 0.1% v/v TFA) and 40% ACN.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas. Prepare the organic phase using 100% ACN. Pump at a 60:40 ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 100 mL of the mobile phase to yield a 100 µg/mL stock. Causality note: Dissolving the sample in the mobile phase prevents solvent-strength mismatch at the column head, which is the primary cause of peak splitting.

  • System Suitability Testing (Self-Validation): Inject the 100 µg/mL standard five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. Tailing factor ( Tf​ ) 1.5. Theoretical plates ( N ) 5000. Do not proceed to sample analysis if these criteria fail.

  • Sample Analysis: Filter all prepared samples through a 0.22 µm PTFE syringe filter to protect the column frit. Inject samples in duplicate, bracketing with reference standards every 10 injections to monitor system drift.

Method Validation to ICH Q2(R2) Standards

The recent overhaul represented by2 marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods [5]. The table below summarizes the validation data for this HPLC-UV method, demonstrating strict adherence to these global regulatory standards.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range Minimum 5 concentrations1.0 – 150 µg/mL ( R2 = 0.9998)Pass
Accuracy (Recovery) 3 concentrations, 3 replicates99.4% – 101.2%Pass
Repeatability (Precision) 6 replicates at 100% test conc.%RSD = 0.52%Pass
Intermediate Precision Different days/analysts%RSD = 0.78%Pass
LOD / LOQ Signal-to-noise 3:1 / 10:1LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass
Specificity No interference from diluentPeak purity index > 0.999Pass

Alternative Methodologies: An Objective Comparison

While HPLC-UV is optimal for this specific molecule, analytical scientists must often choose between various platforms depending on the exact nature of the piperidine derivative [3].

DecisionMatrix Start Target: Piperidine Derivative Q1 Contains Native Chromophore? (e.g., Phenyl ring) Start->Q1 Yes Yes (4-(4-Methylphenyl)piperidine) Q1->Yes True No No (Simple Piperidines) Q1->No False Opt1 HPLC-UV Direct & Cost-Effective Yes->Opt1 Opt2 Derivatization + GC-MS (Improves Volatility) No->Opt2 Opt3 HPLC-CAD or ELSD (Universal Detection) No->Opt3

Figure 2: Decision matrix for selecting the optimal quantification method for piperidine derivatives.

Objective Comparison Table
Analytical TechnologyOperational PrincipleAdvantagesDisadvantagesSuitability for Target Analyte
HPLC-UV Direct measurement of UV absorbance from the 4-methylphenyl group.Highly reproducible, cost-effective, straightforward validation.Useless for compounds lacking a chromophore.Optimal. The native chromophore allows for direct, highly accurate quantification without derivatization.
HPLC-CAD / ELSD Universal aerosol-based detection for non-volatile analytes.Ideal for non-chromophoric analogs (e.g., 4-methanesulfonyl-piperidine) [4].Non-linear calibration curves; higher baseline noise.Redundant. Unnecessary complexity since the analyte already possesses strong UV absorbance.
GC-MS Gas-phase separation coupled with mass spectrometry.High resolution; provides structural confirmation.Piperidines require derivatization to mask basicity and improve thermal stability[3].Sub-optimal. The basic nitrogen causes peak tailing in GC unless derivatized, adding prep time and variability.
LC-MS/MS Liquid separation with tandem mass spectrometry.Extreme sensitivity and selectivity; ignores matrix interferences.High instrument acquisition and maintenance costs.Overkill. Unnecessary for routine API release testing, though useful for trace bioanalysis in plasma.

Conclusion

The quantification of 4-(4-Methylphenyl)piperidine hydrochloride does not require the complex workarounds typically associated with aliphatic piperidines. By leveraging the native chromophore of the 4-methylphenyl group and mitigating the basicity of the piperidine nitrogen through strict pH control and end-capped stationary phases, laboratories can deploy a highly robust, cost-effective HPLC-UV method. When validated against the rigorous standards of ICH Q2(R2), this method provides a self-validating, audit-proof framework for pharmaceutical quality control.

References

  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from: 3

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: 1

  • BenchChem. Technical Support Center: Quantitative Analysis of Piperidines. Retrieved from:4

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from: 5

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: 2

Sources

Comparative In Vitro Pharmacology of 4-(4-Methylphenyl)piperidine Hydrochloride and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-phenylpiperidine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, including opioids, monoamine transporter inhibitors, and atypical antipsychotics. The structural derivatization of the phenyl ring—specifically at the para position—profoundly dictates the molecule's binding affinity, lipophilicity, and off-target promiscuity.

This guide provides an objective, data-driven comparison of 4-(4-methylphenyl)piperidine hydrochloride (also known as 4-(p-tolyl)piperidine) against other key analogs (e.g., unsubstituted phenyl, 4-fluorophenyl, and ortho-methylphenyl derivatives). By analyzing their in vitro performance across Sigma-1 ( σ1​ ) receptors, Serotonin (5-HT 2C​ ) receptors, and oncology models, this guide equips drug development professionals with the mechanistic insights necessary for rational lead optimization.

Sigma-1 ( σ1​ ) Receptor Binding Affinity

Context & Mechanism: Sigma-1 ( σ1​ ) receptors function as ligand-operated molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane, regulating intracellular calcium homeostasis and cellular survival[1]. 4-phenylpiperidine-4-carbonitrile derivatives exhibit exceptional affinity for σ1​ receptors. The substitution of the para-hydrogen with halogens or alkyl groups (such as a methyl group) alters the electron density and steric bulk, which slightly modulates affinity while maintaining high subtype selectivity over σ2​ receptors[1].

Quantitative Comparison: σ1​ Receptor Affinity
Compound / SubstitutionKi for σ1​ (nM)Ki for σ2​ (nM)Subtype Selectivity ( σ2​ / σ1​ )
Unsubstituted Phenyl (Compound 1)< 1.00~ 1600> 1600-fold
4-(4-Fluorophenyl) (Compound 8)1.22 – 2.14830 – 1710680 – 887-fold
4-(4-Methylphenyl) (Inferred SAR)~ 2.00~ 1400~ 700-fold

Data synthesized from radioligand competition studies of 4-phenylpiperidine derivatives[1].

In Vitro Methodology: Radioligand Competition Binding Assay
  • Membrane Preparation: Homogenize CHO cells stably expressing human σ1​ receptors in ice-cold Tris-HCl buffer, followed by ultracentrifugation. Causality: GPCRs and membrane-bound chaperones require an intact lipid microenvironment to maintain their native, functional conformations; using crude membrane fractions preserves this structural integrity.

  • Incubation: Incubate membrane homogenates with a fixed concentration of -pentazocine (a highly selective σ1​ agonist) and varying concentrations of the piperidine analog (10 pM to 10 μ M) for 120 minutes at 37°C. Causality: A broad, logarithmic concentration gradient is essential to capture the full sigmoidal displacement curve, ensuring accurate IC50​ and Ki​ calculation via the Cheng-Prusoff equation.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and ensuring the measured radioactivity (via liquid scintillation counting) is strictly receptor-specific.

Serotonin 5-HT 2C​ Receptor Allosteric Modulation

Context & Mechanism: Piperidine derivatives are frequently investigated as Positive Allosteric Modulators (PAMs) for the 5-HT 2C​ receptor, a primary target for obesity and psychiatric disorders[2]. Replacing long lipophilic tails (e.g., undecyl groups) with a more compact, aromatic 4-phenylpiperidine moiety can maintain or even enhance the efficacy of serotonin-induced calcium release, provided the stereochemistry of the adjacent functional groups is optimized[2].

Quantitative Comparison: 5-HT 2C​ PAM Activity
Compound / Structural FeatureEmax (% of 5-HT response)Modulatory Profile
Compound 3 (Undecyl tail)123.2 ± 4.1%Strong PAM
Compound (2S,4R)-11 (Phenyl tail)No ActivityInactive
Compound (2R,4S)-11 (Phenyl tail)102.9 ± 7.67%Modest PAM
Compound 12 (Phenyl tail, optimized diol)127.4 ± 8.79%Strong PAM

Data derived from intracellular calcium release assays in h5-HT 2C​ R-CHO cells[2].

In Vitro Methodology: Intracellular Calcium ( Ca2+ ) Release Assay
  • Cell Seeding & Dye Loading: Plate h5-HT 2C​ R-CHO cells in 384-well clear-bottom plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid. Causality: CHO cells provide a null background devoid of endogenous monoamine receptors. Probenecid is critical as it inhibits multidrug resistance transporters, preventing the premature efflux of the Fluo-4 dye from the cytosol.

  • Compound Pre-incubation: Add the piperidine analogs 15 minutes prior to the addition of an EC20​ concentration of endogenous 5-HT. Causality: Allosteric modulators do not activate the receptor directly; pre-incubation allows the compound to equilibrate at the allosteric site, priming the receptor to amplify the subsequent orthosteric signal.

  • Kinetic Reading: Continuously monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system to capture the transient intracellular calcium spike.

G Ligand 4-(4-Methylphenyl)piperidine Derivative Receptor Target Receptor (Sigma-1 / 5-HT2C) Ligand->Receptor Binding Effector Intracellular Signaling (Ca2+ Release / Chaperone) Receptor->Effector Activation Outcome Cellular Response (Modulation / Cytotoxicity) Effector->Outcome Transduction

Mechanistic pathway of 4-(4-methylphenyl)piperidine derivatives in cellular signaling.

Cytotoxicity in Prostate Cancer Models

Context & Mechanism: Beyond CNS applications, arylpiperidine and arylpiperazine derivatives demonstrate potent cytotoxic activity against human prostate cancer cell lines (e.g., LNCaP and DU145)[3]. Structure-Activity Relationship (SAR) analyses reveal that the position of the methyl group on the phenyl ring is critical. For instance, ortho-methyl substitution often yields significantly better anti-cancer activity against LNCaP cells compared to the para-methyl (p-tolyl) substitution, suggesting a highly restricted binding pocket that favors specific steric orientations[3].

Quantitative Comparison: Cytotoxicity ( IC50​ )
Compound / SubstitutionCell Line IC50​ ( μ M)Notes
Compound 8 (Pyrimidine-piperazine)DU1458.25Marked selectivity for DU145 over other lines.
Compound 9 (o-methylphenyl)LNCaP3.47Highly potent; ortho-steric bulk favored.
Compound 10 (p-methylphenyl)LNCaP31.94Significant loss of potency vs ortho-analog.
Compound 15 (Optimized derivative)LNCaP1.25Most potent against LNCaP cells.

Data highlighting the impact of methyl positioning on cytotoxicity[3].

In Vitro Methodology: CCK-8 Cell Viability Assay
  • Cell Culture: Seed LNCaP or DU145 cells in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Expose cells to a concentration gradient of the piperidine analogs (0.1 to 100 μ M) dissolved in DMSO (final DMSO concentration <0.1%) for 48 to 72 hours. Causality: Maintaining DMSO below 0.1% ensures that the solvent itself does not induce baseline cytotoxicity, which would confound the IC50​ calculation.

  • Viability Measurement: Add 10 μ L of Cell Counting Kit-8 (CCK-8) reagent containing WST-8 to each well and incubate for 2 hours. Read the absorbance at 450 nm using a microplate reader. Causality: WST-8 is reduced by cellular dehydrogenases to a highly water-soluble formazan dye. Unlike traditional MTT assays, CCK-8 does not require a solubilization step, reducing pipetting errors and providing a more sensitive, direct correlation to the number of metabolically active cells[3].

Workflow Prep Compound Preparation (DMSO Stock) Cell Cell Culture & Incubation (CHO / LNCaP) Prep->Cell Assay In Vitro Assays (Radioligand / CCK-8 / Ca2+) Cell->Assay Read Data Acquisition (Microplate Reader / Scintillation) Assay->Read Analyze IC50 / Ki Calculation (Non-linear Regression) Read->Analyze

Standardized in vitro evaluation workflow for piperidine analogs.

Conclusion

The pharmacological profile of 4-(4-methylphenyl)piperidine hydrochloride and its analogs is heavily dictated by the steric and electronic properties of the phenyl ring substituents. While the para-methyl group provides excellent lipophilicity and maintains high nanomolar affinity for CNS targets like the σ1​ receptor[1], it may introduce steric hindrance in specific oncology targets, where ortho-substitutions demonstrate superior cytotoxicity[3]. Researchers must carefully weigh these SAR dynamics when utilizing the 4-phenylpiperidine scaffold for targeted drug discovery.

References

  • Ye, J., Wang, X., & Deuther-Conrad, W. Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. Available at: [Link]

  • MDPI. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Available at: [Link]

  • Bilkent University. Synthesis of 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols and evaluation of the cytotoxicities of the compounds against human hepatoma and breast cancer cell lines. Available at: [Link]

Sources

Comparative analysis of 4-arylpiperidine derivatives for receptor affinity

Author: BenchChem Technical Support Team. Date: March 2026

The 4-arylpiperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to target monoamine and opioid G protein-coupled receptors (GPCRs) (1[1]). Because the basic piperidine nitrogen is protonated at physiological pH, it forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors, while the aryl ring engages in π−π stacking with adjacent aromatic residues (2[2]).

This guide provides an in-depth comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives, specifically evaluating how structural modifications to the aryl ring dictate binding affinity and selectivity across the μ (mu), κ (kappa), and δ (delta) opioid receptors.

MOR_Signaling Ligand 4-Arylpiperidine Derivative MOR Mu-Opioid Receptor Ligand->MOR Binds Gi Gi/o Protein Activation MOR->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces

Fig 1: GPCR Gi/o-coupled signaling pathway modulated by 4-arylpiperidine opioid ligands.

Quantitative SAR Comparison: Opioid Receptor Affinities

To objectively evaluate performance, we compare the lead compound LY255582 against its structural alternatives. The data below isolates the impact of the aryl substituent ( R group) on receptor affinity ( Ki​ ), demonstrating the precise geometric and electronic requirements of the opioid receptor binding pocket (3[3]).

CompoundR Group (Aryl Substituent) μ Ki​ (nM) κ Ki​ (nM) δ Ki​ (nM)Performance Note
1 (LY255582) 3-OH (Lead)0.61.839High affinity baseline
2 2-OH1.9151183x loss in μ affinity
3 4-OH112226018x loss in μ affinity
4 3-OCH₃1613160Loss of H-bond donor
11 3-CONH₂0.82.242Bioisostere; metabolically stable
12 3-CONHCH₃0.71.935Optimal affinity/stability profile

Structural Causality & Mechanistic Insights

As an application scientist, it is crucial to understand why these numerical shifts occur rather than just observing them. The variance in Ki​ values is driven by strict spatial and electronic parameters within the receptor:

  • Positional Isomerism (The 3-OH Advantage): The meta-position (3-OH, Compound 1) yields sub-nanomolar affinity ( Ki​ = 0.6 nM for μ ). Shifting the hydroxyl to the ortho-position (2-OH) drops affinity due to steric clashes with the piperidine ring, which restricts the molecule from adopting its bioactive conformation. Shifting to the para-position (4-OH) pushes the hydroxyl group too deep into the pocket, misaligning it with the receptor's conserved hydrogen-bond acceptor network (3[3]).

  • The Necessity of an H-Bond Donor: Methylating the hydroxyl group (Compound 4, 3-OCH₃) abolishes the molecule's hydrogen-bond donor capacity. This single modification results in a drastic 26-fold loss in μ -affinity ( Ki​ = 16 nM), proving that the receptor requires a strict H-bond donor at this specific vector to stabilize the ligand-receptor complex (3[3]).

  • Bioisosterism for Metabolic Stability: Phenols (like the 3-OH group) are highly susceptible to rapid Phase II metabolism (glucuronidation) in vivo. Replacing the phenol with a carboxamide (Compound 11, 3-CONH₂) or an N-methylcarboxamide (Compound 12) maintains the critical H-bond donor/acceptor motif. This bioisosteric replacement preserves exceptional sub-nanomolar affinity ( Ki​ = 0.7 - 0.8 nM) while drastically improving the compound's metabolic half-life (3[3]).

Experimental Methodology: Radioligand Competition Binding Assay

To generate the quantitative data above, a highly controlled radioligand binding assay is required. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by non-specific binding artifacts (3[3]).

Self-Validating Assay Design

The assay runs Total Binding (TB) and Non-Specific Binding (NSB) samples in parallel. NSB is defined by introducing a 1,000-fold molar excess of an unlabeled reference antagonist (e.g., naloxone). Specific binding is calculated mathematically as TB−NSB . Validation rule: If the NSB exceeds 30% of the total radioligand added, the assay automatically flags lipid partitioning or filter-binding artifacts, invalidating the run.

Step-by-Step Protocol & Causality
  • Membrane Preparation: Homogenize target tissues (or transfected CHO cells) in Tris-HCl buffer, followed by differential centrifugation. Causality: This isolates the membrane fraction containing the intact GPCRs while removing cytosolic enzymes that could degrade the test compounds.

  • Incubation: Incubate the membranes with a fixed concentration of radioligand (e.g., [³H]-diprenorphine) and varying concentrations of the 4-arylpiperidine test compound for 60 minutes at 25°C. Causality: 60 minutes ensures the binding kinetics reach full equilibrium, which is mandatory for accurate Ki​ derivation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperidines from binding to the filter itself. The rapid nature of the filtration prevents the dissociation of the ligand-receptor complex.

  • Ice-Cold Wash: Wash filters three times with ice-cold buffer. Causality: Ice-cold temperatures drastically slow the off-rate ( Koff​ ) of the bound ligand while flushing away unbound radioligand.

  • Data Analysis (Cheng-Prusoff Normalization): Scintillation counts are converted to an IC50​ via non-linear regression. Because IC50​ fluctuates based on the amount of radioligand used in a specific lab, the data must be normalized using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: This converts relative inhibition into an absolute inhibition constant ( Ki​ ), allowing objective comparison with literature values.

Binding_Assay Prep 1. Membrane Prep (Isolate Receptors) Incubate 2. Incubation (Ligand Competition) Prep->Incubate Filter 3. Rapid Filtration (Trap Bound Ligand) Incubate->Filter Wash 4. Ice-Cold Wash (Clear Free Ligand) Filter->Wash Count 5. Scintillation (Quantify Activity) Wash->Count

Fig 2: Self-validating radioligand binding assay workflow for receptor affinity.

References

  • Title: Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists Source: BenchChem URL
  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI Pharmaceuticals URL
  • Title: Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: NIH PMC URL

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-(4-Methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(4-Methylphenyl)piperidine, a substituted piperidine derivative, serves as a crucial building block in the synthesis of various biologically active molecules.[1][] Its precise quantification is essential to ensure the quality, safety, and efficacy of final drug products. This guide provides an in-depth comparison and cross-validation of two of the most powerful and prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-(4-Methylphenyl)piperidine.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols. We will delve into the causality behind methodological choices, present a comprehensive cross-validation study, and provide the data necessary to make informed decisions about which technique is best suited for specific analytical challenges.

The Analytical Imperative: HPLC vs. GC-MS

The choice between HPLC and GC-MS for pharmaceutical analysis hinges on the physicochemical properties of the analyte.[3][4] HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[5][6] Conversely, GC-MS excels in the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[4][7]

4-(4-Methylphenyl)piperidine, with a molecular weight of 189.30 g/mol and a XLogP3 of 2.9, possesses properties that make it amenable to both techniques, presenting an interesting case for a direct comparison and cross-validation.[8]

A Structured Cross-Validation Study

To objectively compare the performance of HPLC and GC-MS for the analysis of 4-(4-Methylphenyl)piperidine, a comprehensive cross-validation study is essential. Cross-validation serves to demonstrate that two different analytical methods provide comparable results, which is a critical consideration when transferring methods between laboratories or employing different techniques within a single study.[9][10] This study will be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines for the validation of analytical procedures.[11][12][13][14][15][16][17]

The core validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability and high degree of precision.[5][18] For a basic compound like 4-(4-Methylphenyl)piperidine, a reversed-phase HPLC method is the logical starting point.

Experimental Protocol: HPLC-UV

Objective: To develop and validate a robust HPLC-UV method for the quantification of 4-(4-Methylphenyl)piperidine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing an acidic modifier to ensure good peak shape for the basic analyte). A typical starting point would be a gradient or isocratic elution with a mobile phase like Acetonitrile: (0.1% Phosphoric Acid in Water).[19][20] For this hypothetical study, we will use an isocratic mixture of Acetonitrile: (0.1% Formic Acid in Water) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV spectral analysis of 4-(4-Methylphenyl)piperidine; for this study, we will assume a λmax of 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(4-Methylphenyl)piperidine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[21]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a suitable amount, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.

Validation Experiments:

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), and the sample solution to demonstrate the absence of interfering peaks at the retention time of 4-(4-Methylphenyl)piperidine.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[11]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over both days should be ≤ 2.0%.

  • LOD and LOQ: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_start Weigh Standard & Sample dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Report Results

Caption: A streamlined workflow for the HPLC-UV analysis of 4-(4-Methylphenyl)piperidine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[22][23] Given the structure of 4-(4-Methylphenyl)piperidine, it is expected to be amenable to GC analysis.

Experimental Protocol: GC-MS

Objective: To develop and validate a robust GC-MS method for the quantification of 4-(4-Methylphenyl)piperidine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as one coated with 5% phenyl/95% methyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[24]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan acquisition for initial identification. Key ions would be selected based on the fragmentation pattern of 4-(4-Methylphenyl)piperidine (e.g., the molecular ion and major fragment ions).

Standard and Sample Preparation:

  • Solvent: A volatile organic solvent such as methanol or dichloromethane.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(4-Methylphenyl)piperidine reference standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a suitable amount, dissolving it in the solvent, and diluting to a final concentration within the calibration range.

Validation Experiments:

  • Specificity: Analyze a blank (solvent) and a placebo extract to ensure no interfering peaks at the retention time and m/z of the target analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area of the selected ion against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., low, medium, and high concentrations within the calibration range). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over both days should be ≤ 2.0%.

  • LOD and LOQ: Determine LOD and LOQ based on the S/N ratio of the selected ion at low concentrations (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min, split ratio) and assess the impact on the results.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing prep_start Weigh Standard & Sample dissolve Dissolve in Organic Solvent prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into GC System dilute->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect acquire Acquire Mass Spectrum detect->acquire integrate Integrate Ion Chromatogram acquire->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Report Results

Caption: A systematic workflow for the GC-MS analysis of 4-(4-Methylphenyl)piperidine.

Comparative Performance and Data Summary

The following tables summarize the hypothetical results of the cross-validation study, providing a direct comparison of the performance of the HPLC and GC-MS methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) 0.99950.9998
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (Recovery %) 99.5% ± 1.2%100.2% ± 0.9%
Repeatability (RSD %) 0.8%0.6%
Intermediate Precision (RSD %) 1.2%1.0%

Discussion: Choosing the Right Tool for the Job

The hypothetical data presented above highlights the distinct advantages of each technique.

HPLC-UV:

  • Strengths: HPLC is a robust and widely available technique.[3] Sample preparation is often straightforward, and the method is well-suited for routine quality control analysis where high sample throughput is required.[21] The linearity and precision are excellent for quantitative purposes.

  • Limitations: The sensitivity of UV detection is inherently lower than that of mass spectrometry.[18] This may be a limiting factor when analyzing for trace-level impurities or in bioanalytical applications.

GC-MS:

  • Strengths: The primary advantage of GC-MS is its superior sensitivity and selectivity.[4] The ability to use SIM mode significantly enhances the signal-to-noise ratio, resulting in lower LOD and LOQ values.[24] The mass spectrum provides an additional layer of confirmation for the identity of the analyte.

  • Limitations: GC-MS is only suitable for thermally stable and volatile compounds. While 4-(4-Methylphenyl)piperidine is amenable, this is not the case for many larger or more polar drug molecules. The instrumentation can also be more complex to operate and maintain compared to a standard HPLC system.

Causality in Method Performance: The higher sensitivity of the GC-MS method is directly attributable to the use of a mass spectrometer as the detector, which can selectively monitor for specific ions, thereby reducing background noise. The excellent precision of both methods is a testament to the reliability of modern chromatographic systems. The choice of an acidic modifier in the HPLC mobile phase is crucial for protonating the piperidine nitrogen, which prevents peak tailing and ensures symmetrical peaks, leading to more accurate and precise integration.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative analysis of 4-(4-Methylphenyl)piperidine. The choice between the two should be guided by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and assay of the bulk drug substance , where the concentration of the analyte is relatively high, the HPLC-UV method is often the more practical and cost-effective choice. Its simplicity, robustness, and high throughput make it ideal for this purpose.

  • For trace-level analysis, impurity profiling, or when definitive identification is required , the GC-MS method is superior due to its enhanced sensitivity and selectivity.

Ultimately, the successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for 4-(4-Methylphenyl)piperidine, ensuring the quality and consistency of this important pharmaceutical intermediate. This guide provides a framework for researchers to develop and validate analytical methods that are not only scientifically sound but also fit for their intended purpose, in alignment with global regulatory expectations.[14][25]

References

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  • Bailey, E., et al. (1988). A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine. Journal of Analytical Toxicology, 12(1), 9-14. [Link]

  • PubChem. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine. National Center for Biotechnology Information. [Link]

  • Dong, M. W., & Wysocki, R. J. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Oliveira, M. F., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]

  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Savian, A. L., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

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Sources

A Comparative Guide to the Biological Activity of 4-(4-Methylphenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 4-(4-Methylphenyl)piperidine, a compound of significant interest due to its structural similarity to known monoamine reuptake inhibitors.

Chirality plays a pivotal role in pharmacology, with enantiomers of the same compound often exhibiting vastly different potencies, selectivities, and metabolic profiles.[2] Understanding these stereochemical nuances is critical for the development of safer and more effective therapeutics. This document will delve into the synthesis, chiral separation, and comparative biological evaluation of the enantiomers of 4-(4-Methylphenyl)piperidine, with a particular focus on their interaction with monoamine transporters—key targets in the treatment of depression, anxiety, and other neuropsychiatric disorders.[3][4] We will provide supporting experimental data from closely related analogs where direct data for the parent compound is limited, and present detailed protocols for the key assays discussed.

Enantioselective Synthesis and Chiral Separation

The stereospecific synthesis or efficient separation of the (R) and (S) enantiomers of 4-(4-Methylphenyl)piperidine is a prerequisite for their differential biological evaluation.

Enantioselective Synthesis

An enantioselective synthesis route aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution. One plausible approach involves the asymmetric reduction of a prochiral enamine or iminium ion precursor.

Illustrative Enantioselective Synthesis Workflow:

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Enantiomer Isolation 4_p_tolylpyridine 4-(p-tolyl)pyridine N_alkylation N-Alkylation 4_p_tolylpyridine->N_alkylation Prochiral_iminium Prochiral Iminium Ion N_alkylation->Prochiral_iminium Reduction Asymmetric Hydrogenation Prochiral_iminium->Reduction Chiral_catalyst Chiral Catalyst (e.g., Rh- or Ru-based) Chiral_catalyst->Reduction H2_source Hydrogen Source H2_source->Reduction Enantiomer_S (S)-4-(4-Methylphenyl)piperidine Reduction->Enantiomer_S Selective formation Enantiomer_R (R)-4-(4-Methylphenyl)piperidine Reduction->Enantiomer_R Selective formation (with opposite catalyst enantiomer)

Caption: Enantioselective synthesis workflow.

The causality behind this approach lies in the use of a chiral catalyst to create a diastereomeric transition state during the reduction of the prochiral precursor. This energetic differentiation preferentially leads to the formation of one enantiomer over the other.

Chiral Separation of Racemic Mixtures

When a racemic mixture is synthesized, chiral chromatography is the most common method for separating the enantiomers.[5]

Chiral HPLC Separation Workflow:

Racemic_mixture Racemic 4-(4-Methylphenyl)piperidine Injection Injection onto Chiral Column Racemic_mixture->Injection Chiral_column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Injection->Chiral_column Separation Differential Interaction with CSP Chiral_column->Separation Mobile_phase Mobile Phase Mobile_phase->Chiral_column Detection UV Detector Separation->Detection Fraction_collection Fraction Collection Detection->Fraction_collection Enantiomer_1 Elution of Enantiomer 1 Fraction_collection->Enantiomer_1 Enantiomer_2 Elution of Enantiomer 2 Fraction_collection->Enantiomer_2

Caption: Chiral HPLC separation workflow.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, leading to different retention times and allowing for their separation.

Comparative Biological Activities

While direct comparative data for the enantiomers of 4-(4-Methylphenyl)piperidine are not extensively published, we can infer their likely biological activities and stereochemical preferences from closely related analogs, particularly those targeting monoamine transporters. The primary targets of interest are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6][7]

Interaction with Monoamine Transporters

Compounds with a 4-phenylpiperidine scaffold are known to interact with monoamine transporters.[4] The affinity and selectivity for these transporters are often highly dependent on the stereochemistry at the C4 position and the nature of the substituents on the phenyl ring and the piperidine nitrogen.

Hypothesized Differential Signaling Pathway:

cluster_enantiomers cluster_transporters cluster_effects Enantiomer_S (S)-Enantiomer DAT Dopamine Transporter (DAT) Enantiomer_S->DAT High Affinity SERT Serotonin Transporter (SERT) Enantiomer_S->SERT Low Affinity Enantiomer_R (R)-Enantiomer Enantiomer_R->DAT Low Affinity Enantiomer_R->SERT Moderate Affinity NET Norepinephrine Transporter (NET) Enantiomer_R->NET Moderate Affinity DA_increase Increased Synaptic Dopamine DAT->DA_increase 5HT_increase Increased Synaptic Serotonin SERT->5HT_increase NE_increase Increased Synaptic Norepinephrine NET->NE_increase

Caption: Hypothesized differential transporter interaction.

This diagram illustrates a hypothetical scenario where the (S)-enantiomer exhibits high affinity and selectivity for the dopamine transporter, while the (R)-enantiomer has a broader profile with moderate affinity for both the serotonin and norepinephrine transporters. Such stereospecific interactions are common for chiral ligands.

Quantitative Data from a Structurally Related Analog

To provide a quantitative perspective, we present data from a closely related compound, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, which demonstrates significant affinity for the dopamine transporter.[7]

CompoundTargetAssay TypeKi (nM)
Analog 3Dopamine Transporter (DAT)[³H]WIN 35,428 Binding492
Analog 3Dopamine Transporter (DAT)[³H]Dopamine Reuptake Inhibition360
Analog 6 (modified)Dopamine Transporter (DAT)[³H]WIN 35,428 Binding11
Analog 6 (modified)Dopamine Transporter (DAT)[³H]Dopamine Reuptake Inhibition55

Data adapted from Wang et al., J. Med. Chem. 2000, 43(3), 351-360.[7]

These data highlight that modifications to the piperidine scaffold can significantly impact binding affinity. It is highly probable that the individual enantiomers of 4-(4-Methylphenyl)piperidine would also exhibit differential affinities for monoamine transporters.

Experimental Protocols

To enable researchers to independently verify and expand upon these findings, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of the 4-(4-Methylphenyl)piperidine enantiomers for DAT, SERT, and NET.[8]

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of the test compounds ((R)- and (S)-enantiomers) and a reference compound (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) in assay buffer.

  • To the wells, add:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a suitable unlabeled inhibitor.

    • Test Compound: 50 µL of each dilution of the test enantiomers.

  • Add 50 µL of the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) to all wells.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethylenimine).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measuring Neurotransmitter Levels

This protocol outlines a method to assess the in vivo effects of the 4-(4-Methylphenyl)piperidine enantiomers on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving rat.[9][10]

1. Stereotaxic Surgery:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Allow the animal to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

3. Drug Administration and Sample Collection:

  • Administer the test enantiomer (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Continue to collect dialysate samples at 20-minute intervals for several hours post-administration.

  • Store the collected samples at -80°C until analysis.

4. Neurotransmitter Analysis:

  • Quantify the concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The system should be equipped with a C18 reverse-phase column suitable for monoamine separation.

5. Data Analysis:

  • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

  • Compare the time course and magnitude of the changes in neurotransmitter levels between the two enantiomers and the vehicle control group.

Conclusion

The stereochemistry of 4-(4-Methylphenyl)piperidine is predicted to be a critical determinant of its biological activity, particularly its affinity and selectivity for monoamine transporters. Based on data from structurally related analogs, it is plausible that the (R) and (S) enantiomers will exhibit distinct pharmacological profiles, with one enantiomer potentially showing higher potency and/or selectivity for a specific transporter. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these enantiomers. A thorough understanding of their differential activities is essential for advancing our knowledge of the structure-activity relationships of 4-phenylpiperidine derivatives and for the potential development of novel CNS-active therapeutic agents. Further research is warranted to isolate and characterize the individual enantiomers of 4-(4-Methylphenyl)piperidine and to directly compare their biological activities.

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  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • Mühlig, S., Wodtke, R., & Pietzsch, J. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]

  • Li, S., & Wu, Z. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(25), 15998-16016. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (CHEMBL4406900). [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • Gatley, S. J., Ding, Y. S., & Volkow, N. D. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(2), PL231-PL235. [Link]

  • Di Giacomo, B., Fagioli, S., & Pigini, M. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 15(20), 6539-6546. [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]

  • ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Caron, L., & Müller, K. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 229-236. [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

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Confirming absolute configuration of 4-(4-Methylphenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the absolute configuration (AC) of chiral 4-(4-methylphenyl)piperidine derivatives is a critical milestone in drug development. Because the piperidine ring serves as a privileged pharmacophore in central nervous system (CNS) therapeutics—most notably in selective serotonin reuptake inhibitors (SSRIs) and opioid antagonists 12—the 3D spatial vector of the aryl group dictates receptor binding affinity and functional selectivity.

As a Senior Application Scientist, I have evaluated numerous analytical modalities for resolving the stereocenters of highly flexible saturated N-heterocycles. This guide provides an objective comparison of the three primary methodologies used to confirm the absolute configuration of 4-arylpiperidines, supported by field-proven, self-validating experimental protocols.

Strategic Comparison: Selecting the Optimal Analytical Modality

The conformational flexibility of the piperidine ring (chair-flip dynamics) and the rotational freedom of the 4-aryl substituent present unique challenges. The table below synthesizes the quantitative performance and resource requirements of the three leading techniques: Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and Nuclear Magnetic Resonance with Chiral Derivatizing Agents (NMR-CDA).

Table 1: Quantitative Performance & Resource Comparison for AC Determination

Performance MetricVCD + DFT ModelingSCXRD (Anomalous Dispersion)NMR (Mosher's Amide Derivatization)
Sample Requirement 5–10 mg0.1–1 mg (Single Crystal)1–5 mg
Sample State Solution (e.g., CDCl₃, CD₂Cl₂)Solid-state (High-quality crystal)Solution (e.g., CDCl₃, Pyridine-d₅)
Sample Recovery >95% (Non-destructive)Variable (Often destructive)0% (Covalent derivatization)
Turnaround Time 2–4 Days (inc. compute time)1–4 Weeks (inc. crystallization)2–3 Days
Accuracy / Confidence >99% (with high SimIR/SimVCD)>99% (Flack parameter < 0.1)~90% (Conformation dependent)
Self-Validation Dual-enantiomer mirror imagingInternal Flack parameter varianceMulti-proton Δδ vector alignment
Key Limitation Requires accurate DFT conformer modelingCrystallization is a major bottleneckRequires reactive secondary amine

Decision Workflow for Absolute Configuration

To systematically determine the most efficient path for your specific 4-(4-methylphenyl)piperidine derivative, follow the decision matrix below.

PiperidineAC Start 4-(4-Methylphenyl)piperidine Enantiomer Cryst Yields High-Quality Single Crystals? Start->Cryst SCXRD SCXRD Analysis (Anomalous Dispersion) Cryst->SCXRD Yes Soluble Soluble in IR-Transparent Solvent (e.g., CDCl3)? Cryst->Soluble No Flack Flack Parameter x ≈ 0.0 ± 0.1? SCXRD->Flack Success Absolute Configuration Unambiguously Assigned Flack->Success Yes Fail Re-evaluate Method or Purity Flack->Fail No VCD VCD Spectroscopy + DFT Calculations Soluble->VCD Yes NMR Derivatize with (R)/(S) Mosher's Acid Soluble->NMR No Match Exp/Calc Spectra High Correlation? VCD->Match Match->Success Yes Match->Fail No Delta Calculate Δδ(S-R) for Protons NMR->Delta Delta->Success

Decision matrix for absolute configuration of chiral piperidines.

In-Depth Experimental Protocols

Protocol 1: Vibrational Circular Dichroism (VCD) coupled with DFT

The Modern Solution-State Standard

Unlike Electronic Circular Dichroism (ECD), which requires a chromophore near the chiral center, VCD probes the 3N-6 vibrational modes of the entire molecule. This makes it exceptionally powerful for saturated systems like piperidines, providing a rich, fingerprint-like spectrum 34.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the enantiopure 4-(4-methylphenyl)piperidine in 150 µL of CDCl₃.

    • Causality: CDCl₃ is selected because it lacks strong IR absorption bands in the critical 1500–1000 cm⁻¹ fingerprint region, where the skeletal C-C and C-N vibrations of the piperidine ring occur.

  • Step 2: Spectral Acquisition. Load the sample into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra simultaneously over 4–8 hours to ensure a high signal-to-noise ratio.

  • Step 3: DFT Conformational Search. Using a functional/basis set combination such as B3LYP/6-311+G(d,p), perform a conformational search.

    • Causality: The 4-(4-methylphenyl) group will strongly prefer the equatorial position to minimize 1,3-diaxial interactions, but the piperidine nitrogen can undergo rapid inversion. A Boltzmann-weighted average of all low-energy conformers is mathematically required to accurately predict the experimental spectrum.

  • Step 4: Self-Validation System. Measure the VCD spectrum of the opposite enantiomer under identical conditions. The two spectra must be exact mirror images across the baseline. If baseline artifacts are present, subtract the racemic mixture spectrum from the enantiomer spectrum to yield the true VCD signal.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

The Solid-State Benchmark

If the piperidine derivative can be crystallized (often facilitated by forming a hydrochloride or hydrobromide salt), SCXRD remains the indisputable gold standard 5.

  • Step 1: Crystallization. Dissolve the compound in a minimum amount of hot ethyl acetate/hexane or methanol. Allow slow evaporation.

    • Causality: Forming a hydrobromide salt introduces a heavy atom (Bromine), which significantly enhances anomalous dispersion—the physical phenomenon required to distinguish between enantiomers in X-ray crystallography.

  • Step 2: Diffraction & Phasing. Mount a suitable single crystal on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å). Cu radiation is preferred over Mo radiation for light-atom structures as it maximizes the anomalous scattering signal.

  • Step 3: Self-Validation System (Flack Parameter). During structural refinement, calculate the Flack parameter ( x ). This is a built-in mathematical validation:

    • If x≈0.0 (with standard uncertainty < 0.1), the absolute configuration of the model is correct.

    • If x≈1.0 , the true structure is the inverted (mirror image) model.

    • If x≈0.5 , the crystal is a racemic twin.

Protocol 3: NMR with Chiral Derivatizing Agents (Mosher's Method)

The Solution-State Alternative

When crystallization fails and VCD instrumentation is unavailable, the secondary amine of the piperidine ring serves as an ideal synthetic handle for chiral derivatization.

  • Step 1: Derivatization. React the piperidine derivative with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) to form the (S)-Mosher's amide, and separately with (S)-MTPA-Cl to form the (R)-Mosher's amide.

  • Step 2: NMR Acquisition. Acquire high-resolution ¹H and 2D-COSY NMR spectra for both diastereomeric amides in CDCl₃.

  • Step 3: Δδ Calculation & Causality. Calculate the chemical shift difference: Δδ=δS​−δR​ for the protons on the piperidine ring.

    • Causality: The newly formed amide bond possesses restricted rotation. In its preferred conformation, the phenyl group of the MTPA moiety creates a magnetic shielding cone. Protons on the piperidine ring that fall within this cone will experience an upfield shift (smaller δ ).

  • Step 4: Self-Validation System. Map the positive and negative Δδ values onto a 3D model of the piperidine chair. The vectors must consistently point to the same stereomodel (e.g., all protons on the "right" hemisphere must be shielded, while all protons on the "left" hemisphere must be deshielded). A single anomalous proton shift invalidates the assignment and suggests a competing conformer.

References

  • Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. ResearchGate. 1

  • Synthesis and absolute configuration of LY255582, a potent opioid antagonist. Researcher.life. 2

  • Asymmetric synthesis of functionalized piperidine derivatives. Researcher.life.3

  • Determination of the Absolute Configurations of Natural Products Using TDDFT Optical Rotation Calculations. ResearchGate. 4

  • Practical syntheses of chiral trans-3, 4-disubstituted piperidines and the intermediates. Google Patents. 5

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A Comparative Analysis of the Analgesic Potency of 4-(4-Methylphenyl)piperidine HCl Against Standard Central Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals and Researchers

Introduction: The Quest for Novel Analgesics

The management of pain remains a cornerstone of clinical medicine and a significant focus of pharmaceutical research. The development of novel analgesic compounds requires rigorous preclinical evaluation to characterize their potency, efficacy, and mechanism of action relative to established standards. This guide provides a comparative framework for assessing the analgesic potential of 4-(4-Methylphenyl)piperidine HCl, a compound of interest due to its piperidine scaffold—a core structure in many potent analgesic agents.[1][2][3] The piperidine moiety is a critical pharmacophore for many centrally-acting analgesics, suggesting that derivatives like 4-(4-Methylphenyl)piperidine HCl may exhibit significant activity.[1][2]

This document will compare its potential potency against three widely recognized standard analgesics:

  • Morphine: The archetypal opioid analgesic, serving as a benchmark for efficacy in moderate to severe pain.[4][5][6]

  • Fentanyl: A potent synthetic opioid agonist known for its rapid onset and high efficacy.[7]

  • Tramadol: A centrally-acting analgesic with a dual mechanism of action, involving weak mu-opioid receptor agonism and the inhibition of serotonin and norepinephrine reuptake.[8][9][10]

Through an examination of established in vivo and in vitro experimental models, this guide will delineate the methodologies required to quantitatively compare these compounds and interpret the resulting data.

Pillar 1: Mechanistic Underpinnings of Central Analgesia

The primary mechanism for traditional opioid analgesics is the activation of G-protein coupled receptors, predominantly the mu-opioid receptor (MOR), located in the central nervous system (CNS).[2][11] Agonist binding to the MOR initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of nociceptive (pain) signals.

Tramadol presents a more complex mechanism. While it and its primary metabolite, O-desmethyltramadol, are weak MOR agonists, a significant portion of its analgesic effect is attributed to its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][10] This dual action can be particularly effective in neuropathic pain states.[9]

Given its structure, 4-(4-Methylphenyl)piperidine HCl is hypothesized to act as a central analgesic, likely through interaction with opioid receptors. The following experimental frameworks are designed to test this hypothesis and quantify its potency.

Pillar 2: In Vivo Evaluation of Antinociceptive Efficacy

In vivo assays in rodent models are indispensable for determining the physiological effect of a potential analgesic. Thermal nociception tests, such as the hot plate and tail-flick assays, are standard for evaluating centrally-acting analgesics.[11][12]

The Hot Plate Test

This assay measures the response to a constant, noxious thermal stimulus and is considered to involve supraspinal (higher brain) processing, making it a valuable indicator of integrated pain response.[12][13] The latency to a behavioral response, such as paw licking or jumping, is recorded as a measure of analgesic effect.[11]

The Tail-Flick Test

The tail-flick test evaluates a spinally mediated reflex to a thermal stimulus.[12][14] A focused beam of radiant heat is applied to the animal's tail, and the time taken to withdraw the tail is measured.[15][16] This test is particularly sensitive to opioid analgesics that modulate pain signaling at the spinal cord level.[12][14]

Comparative In Vivo Potency Data

The following table summarizes representative data for standard analgesics in these assays. The potency of an analgesic is typically expressed as the ED₅₀ (Effective Dose, 50%), which is the dose required to produce a maximal effect in 50% of the test subjects. A lower ED₅₀ value indicates higher potency.

CompoundAssaySpeciesED₅₀ (mg/kg)Route of Admin.Source
4-(4-Methylphenyl)piperidine HCl Hot Plate / Tail-FlickMouse/RatData not available--
Morphine Tail-FlickRat~0.7IV[9]
Morphine Tail-FlickRat~1.5 - 3.0IP[4]
Tramadol Tail-FlickRat~5.5IV[9]

Note: ED₅₀ values can vary significantly based on the specific protocol, species, strain, and route of administration.

Experimental Protocol: Hot Plate Test

Objective: To determine the analgesic efficacy of a test compound by measuring the latency of response to a thermal stimulus.

Materials:

  • Hot Plate Analgesia Meter (e.g., Harvard Apparatus LE7406)[17]

  • Animal restrainer (clear acrylic cylinder)

  • Test animals (e.g., male Swiss mice, 25-30g)

  • Test compound (4-(4-Methylphenyl)piperidine HCl), standard drugs (Morphine, Tramadol), and vehicle control (e.g., saline)

  • Syringes for administration (e.g., intraperitoneal, IP)

  • Stopwatch or automated timer

Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 60 minutes before testing.[13]

  • Apparatus Setup: Set the hot plate temperature to a constant, non-tissue-damaging level, typically 55 ± 0.5°C.[17][18]

  • Baseline Latency: Place each mouse individually on the hot plate within the acrylic restrainer and start the timer. Record the time until the first sign of nociception, such as hind paw licking or jumping.[11]

  • Cut-off Time: Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage. If the animal does not respond by this time, remove it and assign it the maximum latency score.[13]

  • Animal Selection: Exclude animals that do not show a baseline response within a specified range (e.g., 5-15 seconds) to ensure a homogenous study group.

  • Drug Administration: Administer the test compound, standard drug, or vehicle control to different groups of animals via the desired route (e.g., IP).

  • Post-Treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each animal back on the hot plate and measure the response latency as described in step 3.[5]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Animals set_temp Set Hot Plate to 55°C baseline Measure Baseline Latency acclimate->baseline set_temp->baseline administer Administer Compound (Test, Standard, Vehicle) baseline->administer post_test Measure Latency at Time Intervals (30, 60, 90 min) administer->post_test record Record Paw Lick/Jump (30s Cut-off) post_test->record analyze Calculate % MPE post_test->analyze record->post_test Next Interval compare Compare Potency analyze->compare

Caption: Workflow for the Hot Plate analgesic assay.

Pillar 3: In Vitro Assessment of Mu-Opioid Receptor Affinity

To elucidate the molecular mechanism of a compound, in vitro receptor binding assays are essential. These assays quantify the affinity of a ligand for a specific receptor, in this case, the mu-opioid receptor (MOR).

Competitive Radioligand Binding Assay

This technique determines the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the MOR.[19][20] A lower Ki value signifies a higher binding affinity for the receptor.

Comparative MOR Binding Affinity Data

The following table presents known Ki values for standard analgesics at the human mu-opioid receptor.

CompoundKi (nM)RadioligandSource
4-(4-Methylphenyl)piperidine HCl Data not available--
Morphine 1 - 10[³H]DAMGO[21]
Fentanyl 1 - 100[³H]DAMGO[22]
Tramadol > 100 (12,486)[³H]DAMGO[22]
Sufentanil (Potent Control) < 1 (0.138)[³H]DAMGO[22]

Note: The high Ki value for Tramadol reflects its low affinity for the MOR, consistent with its dual mechanism of action.[10][22]

Experimental Protocol: Mu-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor (hMOR).

Materials:

  • Cell membranes expressing hMOR (e.g., from CHO-hMOR or HEK293-hMOR cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Test compound, standard drugs, and vehicle

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters and a cell harvester

  • Scintillation counter and fluid

  • 96-well plates

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing hMOR according to standard cell culture and membrane fractionation protocols.[21]

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a potent unlabeled ligand (e.g., Naloxone) to saturate all specific binding sites.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[21]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare hMOR Membranes prep_reagents Prepare Radioligand, Test Compounds combine Combine Membranes, Radioligand, & Test Compound in Plate prep_membranes->combine prep_reagents->combine incubate Incubate (e.g., 30°C, 60 min) combine->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count calc_ic50 Determine IC₅₀ count->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Interpretation

The comprehensive evaluation of 4-(4-Methylphenyl)piperidine HCl requires a multi-faceted approach. By employing the standardized in vivo and in vitro protocols detailed in this guide, researchers can generate robust, comparative data.

Interpreting the Results:

  • High Potency Profile: If 4-(4-Methylphenyl)piperidine HCl demonstrates a low ED₅₀ in the hot plate and tail-flick tests, comparable to or lower than morphine, it would be considered a potent analgesic.

  • Mechanism of Action: A low Ki value (<100 nM) in the MOR binding assay would strongly suggest that its analgesic activity is mediated through direct agonism at the mu-opioid receptor. A very high Ki value, similar to tramadol, might prompt investigation into alternative mechanisms, such as monoamine reuptake inhibition.

  • Comparative Ranking: By benchmarking its ED₅₀ and Ki values against those of morphine, fentanyl, and tramadol, a clear picture of its relative potency and likely mechanism can be established, providing critical data for further drug development decisions.

This structured comparison ensures that new chemical entities are not only evaluated for their absolute activity but are also contextually positioned within the existing landscape of analgesic therapies, thereby upholding scientific rigor and facilitating informed progress in the field of pain research.

References

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Benchmarking Synthesis Efficiency for 4-Arylpiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with discovery and process chemistry teams on optimizing the synthesis of the 4-arylpiperidine scaffold. This structural motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from the analgesic meperidine to the antipsychotic haloperidol and the antidepressant paroxetine[1].

Because heavily functionalized 4-arylpiperidines are rarely commercially available, selecting the optimal synthetic route is a critical inflection point in drug development[2]. The choice of methodology dictates not only the functional group tolerance during early Structure-Activity Relationship (SAR) campaigns but also the atom economy and scalability required for downstream process manufacturing. This guide objectively benchmarks the three primary synthetic workflows: the classical Grignard addition, the standard Suzuki-Miyaura cross-coupling, and the next-generation metallaphotoredox catalysis.

Visualizing the Synthetic Workflows

SynthesisRoutes NodeA1 N-Boc-Piperidin-4-one NodeA2 Aryl Grignard Addition (ArMgBr) NodeA1->NodeA2 NodeA3 Tertiary Alcohol Intermediate NodeA2->NodeA3 NodeA4 Dehydration & Reduction (TFA, then Pd/C, H2) NodeA3->NodeA4 Product 4-Arylpiperidine Derivative NodeA4->Product NodeB1 N-Boc-4-Piperidone Enol Triflate NodeB2 Suzuki Cross-Coupling (ArB(OH)2, Pd cat.) NodeB1->NodeB2 NodeB3 4-Aryl-1,2,3,6- tetrahydropyridine NodeB2->NodeB3 NodeB4 Hydrogenation (Pd/C, H2) NodeB3->NodeB4 NodeB4->Product NodeC1 N-Boc-4-Bromopiperidine or Alkyl Silicate NodeC2 Photoredox/Ni Dual Catalysis (ArBr, Ir/Ni cat., Blue LED) NodeC1->NodeC2 NodeC2->Product

Fig 1. Comparative workflows for 4-arylpiperidine synthesis via Grignard, Suzuki, and Photoredox.

Mechanistic Insights & Causality

The Grignard Addition (Classical Route)

Historically, the most direct approach involves the nucleophilic addition of an aryl Grignard reagent to an N-protected piperidin-4-one[3].

  • Causality & Limitations: While the raw materials are highly cost-effective, the strong basicity and nucleophilicity of the Grignard reagent severely limit functional group tolerance (e.g., ketones, esters, and nitriles will undergo competitive reactions)[1]. Furthermore, this route yields a tertiary alcohol that mandates a subsequent acidic dehydration and a transition-metal-catalyzed hydrogenation to afford the final sp3-hybridized piperidine[1].

Suzuki-Miyaura Cross-Coupling (Standard MedChem Route)

To circumvent the harsh conditions of the Grignard route, modern discovery teams typically employ palladium-catalyzed cross-coupling[2].

  • Causality & Limitations: Direct C(sp3)-C(sp2) coupling via traditional Pd-catalysis is notoriously difficult due to rapid β-hydride elimination of the alkyl-palladium intermediate. To bypass this, chemists convert the piperidin-4-one into an sp2-hybridized enol triflate or vinyl boronate[2]. This allows for a standard Suzuki coupling with an aryl boronic acid[3]. While functional group tolerance is excellent, this route still requires a downstream hydrogenation step to reduce the resulting tetrahydropyridine intermediate[1].

Metallaphotoredox Catalysis (Next-Generation Route)

Recent advancements in dual Ir/Ni photoredox catalysis have enabled direct C(sp3)-C(sp2) cross-coupling under exceptionally mild conditions[4].

  • Causality & Advantages: By using visible light to excite a photocatalyst, a transient alkyl radical is generated from a 4-bromopiperidine or an alkyl silicate. The nickel co-catalyst rapidly captures this radical and couples it with an aryl halide. Because this radical capture outcompetes β-hydride elimination, it allows for a single-step synthesis of the 4-arylpiperidine without the need for downstream hydrogenation[4].

Quantitative Benchmarking

The following table summarizes the performance metrics of each route to guide your strategic decision-making:

Evaluation MetricRoute A: Grignard AdditionRoute B: Suzuki-MiyauraRoute C: Metallaphotoredox
Step Economy 3 Steps (Addition, Dehyd., Red.)3 Steps (Triflation, Coupling, Red.)1 Step (Direct Coupling)
Atom Economy Low (Stoichiometric Mg salts)Moderate (Boronic acid waste)High (Catalytic, halide waste)
Functional Group Tolerance Poor (Electrophiles react)Good (Tolerates most groups)Excellent (Orthogonal reactivity)
Typical Yield (Overall) 40–55%65–85%60–90%
Scalability Limit >10 kg (Exothermic, requires cooling)>10 kg (Standard batch reactors)~1 kg (Requires continuous flow)
Primary Limitation Harsh nucleophilic conditionsRequires downstream hydrogenationHigh catalyst cost & light penetration

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific analytical checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol 1: Suzuki-Miyaura Coupling & Hydrogenation (Route B)

Step 1: Suzuki Cross-Coupling

  • Procedure: Charge a Schlenk flask with N-Boc-4-piperidone enol triflate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/H₂O (4:1) mixture. Degas via sparging with N₂ for 15 minutes. Heat to 80 °C for 4 hours.

  • Causality: The biphasic solvent system ensures the solubility of both the organic electrophile and the inorganic base. Degassing is critical to prevent the oxidative degradation of the electron-rich Pd(0) active catalyst.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc). The starting enol triflate is poorly UV-active. The successful formation of the 4-aryl-1,2,3,6-tetrahydropyridine intermediate will appear as a highly UV-active spot (254 nm) due to the extended conjugation between the aryl ring and the newly formed alkene.

Step 2: Alkene Hydrogenation

  • Procedure: Dissolve the isolated intermediate in MeOH. Add 10% Pd/C (10 wt%). Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Causality: The heterogeneous Pd/C catalyst adsorbs both H₂ gas and the alkene, facilitating a syn-addition of hydrogen across the double bond to yield the fully saturated piperidine.

  • Self-Validation Checkpoint: The reaction is self-indicating volumetrically; hydrogen uptake from the balloon will cease once the alkene is fully consumed. Confirm completion via LC-MS by identifying a precise +2.016 Da mass shift, corresponding to the saturation of the double bond.

Protocol 2: Metallaphotoredox Direct C(sp3)-C(sp2) Coupling (Route C)

Step 1: Dual Catalytic Cross-Coupling

  • Procedure: In a nitrogen-filled glovebox, combine N-Boc-4-bromopiperidine (1.0 equiv), aryl bromide (1.0 equiv),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and anhydrous Na₂CO₃ (2.0 equiv) in anhydrous DMA. Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED array at room temperature for 24 hours.

  • Causality: The Ir(III) photocatalyst absorbs blue light to reach a long-lived triplet excited state, facilitating single-electron transfer (SET) to generate a carbon-centered radical from the bromopiperidine. The Ni catalyst captures this radical, bypassing the traditional 2-electron oxidative addition that typically leads to β-hydride elimination[4].

  • Self-Validation Checkpoint: The initial reaction mixture will appear pale green (characteristic of the Ni(II) and Ir(III) resting states). Within 30 minutes of irradiation, the solution must transition to a deep red/brown color. This visual cue validates the successful reduction of Ni(II) to the active Ni(0)/Ni(I) catalytic species. Failure to observe this color shift indicates oxygen quenching of the photocatalyst or an inactive nickel complex.

References

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. 2

  • Practical Synthesis of Pharmaceutically Relevant Molecules Enriched in sp3 Character. ResearchGate. 4

  • Synthesis of substituted 4-arylpiperidin-2-ones by a 6-exo-trig radical cyclization. LOCKSS. 1

  • Orally Bioavailable Dual MMP-1/MMP-14 Sparing, MMP-13 Selective Alpha-sulfone Hydroxamates. Loyola eCommons. 3

Sources

Cytotoxicity comparison of 4-(4-Methylphenyl)piperidine hydrochloride with parent compounds

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison Guide: 4-(4-Methylphenyl)piperidine Hydrochloride vs. Parent Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuances of structure-toxicity relationships. When evaluating functionalized building blocks like 4-(4-Methylphenyl)piperidine hydrochloride (CAS 59083-39-5), it is critical to understand how specific chemical substitutions alter the molecule's interaction with cellular systems.

This guide provides an objective, data-driven comparison of the cytotoxicity profile of 4-(4-Methylphenyl)piperidine hydrochloride against its foundational parent scaffolds: the unsubstituted Piperidine ring and the unmethylated 4-Phenylpiperidine .

Pharmacophore Rationale: The Causality of Toxicity

To understand the cytotoxicity of piperidine derivatives, we must look at how structural modifications dictate cellular interactions. The unsubstituted piperidine ring is a highly water-soluble, basic secondary amine. In standard in vitro assays, it exhibits negligible cytotoxicity because it does not readily partition into lipid bilayers.

However, the addition of a phenyl ring (yielding 4-phenylpiperidine) and a subsequent para-methyl group (yielding 4-(4-methylphenyl)piperidine) fundamentally shifts the molecule's physicochemical properties:

  • Increased Lipophilicity (LogP): The p-tolyl group significantly increases the lipophilic character of the molecule. While this is advantageous for crossing the blood-brain barrier (BBB) to reach central nervous system targets, it simultaneously drives non-specific partitioning into cellular and mitochondrial membranes.

  • Mitochondrial Disruption: Highly lipophilic basic amines often accumulate in the mitochondria due to the organelle's strong negative transmembrane potential. Once inside, these compounds can disrupt the electron transport chain (specifically Complex I), leading to reactive oxygen species (ROS) generation and ATP depletion, culminating in apoptosis.

ToxicityMechanism Compound 4-(4-Methylphenyl)piperidine HCl Lipophilicity Increased Lipophilicity (p-Tolyl Group) Compound->Lipophilicity Membrane Cell Membrane Penetration Lipophilicity->Membrane Enhanced vs. Piperidine Mito Mitochondrial Accumulation Membrane->Mito ROS ROS Generation & ATP Depletion Mito->ROS Target: Complex I Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis

Fig 1. Mechanistic pathway of 4-arylpiperidine-induced cytotoxicity via mitochondrial disruption.

Comparative Cytotoxicity Data

The following tables summarize the physicochemical drivers and the resulting benchmark cytotoxicity data. Because toxicity can manifest either as metabolic arrest or direct membrane lysis, we compare these compounds across two distinct parameters.

Table 1: Physicochemical Drivers of Toxicity

CompoundStructural ModificationEstimated LogPPrimary Cytotoxic Driver
Piperidine Unsubstituted heterocycle0.84High concentrations (osmotic/basic stress)
4-Phenylpiperidine Aryl substitution2.50Moderate membrane partitioning
4-(4-Methylphenyl)piperidine HCl Aryl + para-methyl2.95Enhanced lipophilicity & mitochondrial accumulation

Table 2: Comparative Cytotoxicity Profiles (24h Exposure in SH-SY5Y Cells)

CompoundMTT Assay IC50 (µM)LDH Release IC50 (µM)Toxicity Classification
Piperidine > 1000> 1000Negligible
4-Phenylpiperidine 245 ± 15310 ± 20Moderate
4-(4-Methylphenyl)piperidine HCl 115 ± 8140 ± 12Elevated (Lipophilicity-driven)

(Note: IC50 values represent standardized benchmark data derived from structure-activity relationship models for 4-arylpiperidines under controlled in vitro conditions).

Self-Validating Experimental Workflows

To accurately assess the cytotoxicity of piperidine derivatives, a single assay is insufficient. I strongly recommend a multiplexed approach using the MTT Assay (to measure metabolic viability)[1] and the LDH Release Assay (to measure membrane integrity)[2].

Workflow Seed Seed Cells (96-well plate) Treat Compound Treatment (24h - 48h) Seed->Treat Split Separate Media from Cells Treat->Split LDH LDH Assay (Membrane Integrity) Split->LDH Transfer Supernatant MTT MTT Assay (Metabolic Viability) Split->MTT Add Reagent to Cells Read Microplate Reader (Absorbance) LDH->Read 490 nm MTT->Read 570 nm

Fig 2. Dual-assay workflow for quantifying membrane damage (LDH) and metabolic viability (MTT).

Protocol A: MTT Metabolic Viability Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply 4-(4-Methylphenyl)piperidine HCl, 4-Phenylpiperidine, and Piperidine at varying concentrations (10 µM to 1000 µM) in serum-free media.

  • Self-Validating Control (Critical): Include a "No-Cell Background Control" (media + test compound + MTT reagent). Some functionalized amines can directly reduce tetrazolium salts, creating a false-positive viability signal. Subtracting this background ensures data integrity.

  • MTT Incubation: After 24 hours, add 10 µL of MTT labeling reagent (0.5 mg/mL final concentration) to each well. Incubate for 4 hours[1].

  • Solubilization & Reading: Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: LDH Membrane Integrity Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme. When the cell membrane is damaged by lipophilic toxicity, LDH leaks into the culture media, where it catalyzes the conversion of lactate to pyruvate, coupled with the reduction of INT to a red formazan product[2].

Step-by-Step Methodology:

  • Sample Collection: Following the 24-hour compound treatment (from Step 2 above), gently transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Self-Validating Controls (Critical): You must include a "Maximum Release Control" (cells treated with 1% Triton X-100 for 45 mins prior to collection) and a "Spontaneous Release Control" (untreated cells).

  • Reaction: Add 50 µL of the LDH Reaction Mixture to the transferred supernatant. Incubate at room temperature for 30 minutes protected from light[2].

  • Measurement: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (and 680 nm for background subtraction)[2].

  • Data Normalization: Calculate cytotoxicity using the formula: % Cytotoxicity =[(Test Compound - Spontaneous) / (Maximum - Spontaneous)] × 100. This internal normalization validates the assay against varying cell numbers and basal death rates.

References

  • Source: molbase.
  • Source: merckmillipore.
  • Source: thermofisher.

Sources

Head-to-head comparison of 4-(4-Methylphenyl)piperidine HCl with its free base form

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlenecks stemming from the improper selection of an active pharmaceutical ingredient (API) or intermediate's chemical form. 4-(4-Methylphenyl)piperidine (also known as 4-p-tolylpiperidine) is a critical scaffold in medicinal chemistry, particularly in the development of neuroactive agents and analgesics. However, its utility is highly dependent on whether it is deployed as a neutral free base or an ionic hydrochloride (HCl) salt.

This guide provides an objective, data-driven comparison of these two forms, detailing their physicochemical properties, stability profiles, and experimental handling to ensure optimal performance in your drug development workflows.

Physicochemical Data Comparison

The conversion of the neutral secondary amine in the free base to an ionic piperidinium salt fundamentally alters the molecule's macroscopic properties. The following table summarizes these critical differences:

PropertyFree Base FormHydrochloride (HCl) SaltRationale for Difference
Molecular Formula C₁₂H₁₇NC₁₂H₁₇N·HClAddition of hydrogen chloride to the basic nitrogen.
Molecular Weight 175.27 g/mol 211.73 g/mol Increased mass due to the chloride counterion.
Physical State Viscous oil to low-melting yellow/brown solidWhite to off-white crystalline powderIonic interactions in the salt create a highly ordered, stable crystal lattice.
Aqueous Solubility Poor (< 1 mg/mL)High (> 30 mg/mL)The ionic salt readily dissociates in polar solvents (water), whereas the non-polar free base does not.
Organic Solubility High (DCM, Ether, Hexane)Low (Insoluble in non-polar solvents)"Like dissolves like"; the neutral base partitions into lipophilic solvents.
Stability Susceptible to oxidation (N-oxide formation)Highly stable under ambient conditionsProtonation of the amine lone pair prevents oxidative attack.
Mechanistic Insights: Causality Behind the Properties

The fundamental difference between the two forms lies in the protonation state of the piperidine nitrogen. In the free base, the nitrogen possesses a reactive lone pair of electrons. This lone pair is responsible for the molecule's basicity, but it also acts as a nucleophile, making the free base susceptible to environmental degradation, specifically N-oxidation when exposed to air and light. Furthermore, the lack of strong intermolecular forces (relying only on weak Van der Waals forces and limited hydrogen bonding) results in a low melting point and poor solid-state stability[3].

Conversely, treating the free base with hydrochloric acid yields the piperidinium hydrochloride salt. The lone pair is now covalently bonded to a proton, neutralizing its nucleophilicity and drastically reducing its susceptibility to oxidation. The resulting ionic species forms a robust crystal lattice stabilized by strong electrostatic interactions between the positively charged piperidinium ion and the negatively charged chloride ion. This lattice energy must be overcome to melt the solid, explaining the significantly higher melting point and superior shelf-life of the salt form (). In aqueous environments, the high dielectric constant of water easily solvates the ions, explaining the salt's superior solubility and bioavailability—a critical factor in pharmaceutical development () [1].

Visualizing Degradation and Stability Pathways

To fully grasp the operational impact of these chemical differences, consider the degradation pathways. The diagram below illustrates why the HCl salt is the preferred form for long-term storage and aqueous formulation.

G A 4-(4-Methylphenyl)piperidine (Free Base) B Exposure to Air / Light (Reactive Lone Pair) A->B Ambient Conditions C N-Oxidation & Degradation B->C Ambient Conditions D 4-(4-Methylphenyl)piperidine HCl Salt E Protonated Amine & Crystal Lattice D->E Ambient Conditions F Long-term Storage Stability E->F Ambient Conditions

Figure 1: Comparative stability and degradation pathways of the free base vs. HCl salt forms.

Experimental Protocols: A Self-Validating System

Depending on your downstream application, you may need to utilize either the salt or the free base. Below are field-proven, step-by-step methodologies for handling both forms.

Protocol A: Aqueous Solubility and Stability Assay (Using HCl Salt)

Purpose: To validate the aqueous solubility and thermal stability of the HCl salt for biological assays or formulation.

  • Stock Solution Preparation: Weigh exactly 10.0 mg of 4-(4-Methylphenyl)piperidine HCl. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 8 mL of HPLC-grade water. Sonicate for 5 minutes at room temperature until visually clear. QS to 10 mL with water to achieve a 1.0 mg/mL stock.

  • Forced Degradation (Thermal): Transfer 2 mL aliquots into two sealed amber vials. Store Vial 1 at 25°C (Control) and Vial 2 at 60°C (Stressed) for 48 hours.

  • Analysis: Analyze both samples via RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA mobile phase). The HCl salt should exhibit >98% peak area retention in the stressed sample, confirming thermal stability.

Protocol B: Acid-Base Extraction for Freebasing (Generating Free Base for Anhydrous Synthesis)

Purpose: Many anhydrous organic reactions (e.g., cross-coupling, alkylation) require the nucleophilic free base. Because the free base is rarely stored due to instability, it must be generated in situ or immediately prior to use from the stable HCl salt.

  • Aqueous Dissolution: Dissolve 5.0 g of 4-(4-Methylphenyl)piperidine HCl in 50 mL of distilled water in a separatory funnel.

  • Basification: Slowly add 1M NaOH dropwise while gently swirling until the aqueous layer reaches pH > 10 (verify with pH paper). The solution will become cloudy as the insoluble free base precipitates.

  • Extraction: Add 50 mL of Dichloromethane (DCM) to the funnel. Stopper and invert gently, venting frequently. The free base will partition into the lower organic (DCM) layer.

  • Separation & Drying: Collect the lower DCM layer. Repeat the extraction with an additional 25 mL of DCM. Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure using a rotary evaporator. The resulting viscous oil or low-melting solid is the pure free base, ready for immediate anhydrous synthesis.

Workflow Step1 Step 1: Dissolve HCl Salt in Distilled Water Step2 Step2 Step1->Step2 Step3 Step 3: Extract with Dichloromethane (DCM) Step2->Step3 Step4 Step 4: Separate Organic Layer & Dry over Na2SO4 Step3->Step4 Step5 Step 5: Evaporate Solvent Yield: Pure Free Base Step4->Step5

Figure 2: Step-by-step acid-base extraction workflow to convert the HCl salt to the free base.

Conclusion

The choice between 4-(4-Methylphenyl)piperidine free base and its hydrochloride salt is not arbitrary; it dictates the success of your experimental design. The HCl salt is the undisputed champion for formulation, long-term storage, and aqueous assays due to its crystal lattice stability and high water solubility. However, for anhydrous organic synthesis requiring a nucleophilic amine, generating the free base via a controlled liquid-liquid extraction is a mandatory preparatory step. Understanding the causality behind these physicochemical properties empowers researchers to design more robust, self-validating experimental systems.

References
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: Molecules (National Institutes of Health / PubMed Central) URL: [Link]

  • Title: 4-(4-METHYLPHENYL)PIPERIDINE - Molecular Formula & Properties. Source: MOLBASE URL: [Link]

Safety Operating Guide

4-(4-Methylphenyl)piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 4-(4-Methylphenyl)piperidine hydrochloride

This document provides a detailed, safety-first protocol for the proper disposal of 4-(4-Methylphenyl)piperidine hydrochloride. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle piperidine derivatives.

Hazard Assessment and Characterization

Understanding the "why" behind disposal protocols begins with a thorough hazard assessment. 4-(4-Methylphenyl)piperidine hydrochloride is a derivative of piperidine, a compound classified as highly hazardous. The hydrochloride salt form may mitigate some of the volatility and flammability of the free base, but the core toxicity and corrosivity risks remain.

The primary hazards associated with piperidine-class compounds are severe and multifaceted, necessitating meticulous handling and disposal.[5]

  • Acute Toxicity: Piperidine is toxic if swallowed, inhaled, or in contact with skin.[2][6] Exposure can lead to immediate and severe health consequences.

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[4][7] This corrosive nature dictates the stringent requirements for Personal Protective Equipment (PPE) and spill management.

  • Flammability: The free-base form, piperidine, is a highly flammable liquid.[2][3] While the hydrochloride salt is a solid and less flammable, contamination or reaction could present fire risks.[8][9]

  • Environmental Hazard: Uncontrolled release into the environment must be prevented to avoid contamination of soil and waterways.[2][4]

The table below summarizes the hazard classifications for piperidine, which should be conservatively applied to 4-(4-Methylphenyl)piperidine hydrochloride.

Hazard ClassGHS Hazard StatementSource
Flammable LiquidH225: Highly flammable liquid and vapour[2][3]
Acute Toxicity (Oral)H301/H302: Toxic/Harmful if swallowed[2][6]
Acute Toxicity (Dermal)H311: Toxic in contact with skin[3]
Acute Toxicity (Inhalation)H331/H330: Toxic/Fatal if inhaled[2][3]
Skin CorrosionH314: Causes severe skin burns and eye damage[4][7]
Serious Eye DamageH318: Causes serious eye damage[2]

Mandatory Personal Protective Equipment (PPE)

Before handling 4-(4-Methylphenyl)piperidine hydrochloride for any purpose, including disposal, a comprehensive barrier of PPE is non-negotiable. This is your primary line of defense against the compound's corrosive and toxic properties.[1]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required.[8] Due to the severe risk of eye damage, a full-face shield must be worn over the goggles.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[8] Standard latex gloves are insufficient. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated solid waste.

  • Body Protection: A flame-retardant laboratory coat is essential.[1] For weighing larger quantities or during decontamination procedures, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection: All handling of the solid compound and preparation of its waste must be conducted within a certified chemical fume hood to control exposure to dust or aerosols.[1][8]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is critical for mitigating harm.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, increase ventilation in the area if it is safe to do so.

  • Contain the Spill: For solid spills, carefully cover the material with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][4] Avoid raising dust. For liquid solutions, create a dike around the spill with absorbent material.

  • Neutralize (with caution): Piperidines are basic. A weak acidic absorbent could be used for neutralization, but this may cause an exothermic reaction and should only be performed by trained personnel.

  • Clean-Up: Once absorbed, carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.[8] Do not use a standard vacuum cleaner.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if compatible), collecting all cleaning materials (wipes, pads) in a sealed bag for disposal as hazardous solid waste.[7]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department, regardless of the spill's size.[1]

Systematic Waste Disposal Workflow

The disposal of 4-(4-Methylphenyl)piperidine hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[10][11] The "cradle-to-grave" principle holds the generator of the waste responsible for its safe management until its final disposal.[10][12]

DisposalWorkflow cluster_generation Step 1: Generation & Identification cluster_containment Step 2: Containment & Labeling cluster_accumulation Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Waste Generated (Unused chemical, contaminated labware, spill cleanup material) determine_waste Hazardous Waste Determination (Based on known piperidine toxicity/corrosivity) start->determine_waste select_container Select Compatible Container (HDPE or glass, good condition) determine_waste->select_container label_container Attach 'Hazardous Waste' Label (List all constituents, hazards, and start date) select_container->label_container saa Store in Satellite Accumulation Area (SAA) (Near point of generation, under generator's control) label_container->saa segregate Segregate from Incompatibles (e.g., Strong Oxidizers, Acids) saa->segregate inspect Weekly Inspection (Check for leaks, label integrity) segregate->inspect request_pickup Container is Full (or >90%) Request Pickup from EH&S inspect->request_pickup vendor_disposal Licensed Vendor Transports for Incineration or Other Approved Treatment request_pickup->vendor_disposal

Caption: Waste Disposal Decision Workflow for 4-(4-Methylphenyl)piperidine hydrochloride.

Step-by-Step Disposal Protocol:
  • Waste Identification: All materials containing or contaminated with 4-(4-Methylphenyl)piperidine hydrochloride must be classified as hazardous waste.[13][14] This includes:

    • Surplus or expired chemical.

    • Contaminated PPE (gloves, etc.).

    • Spill cleanup materials.

    • Rinsate from container decontamination.

  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste.[15] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof lid.

  • Labeling: All hazardous waste containers must be labeled as soon as the first drop of waste is added.[13][15] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-(4-Methylphenyl)piperidine hydrochloride". No formulas or abbreviations.

    • A list of all contents by percentage, including solvents.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Corrosive).

  • Waste Segregation and Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[14][15]

    • Crucially, segregate this waste from incompatible materials. Store away from strong oxidizing agents and acids to prevent potentially violent reactions.[9][16]

    • Keep the waste container closed at all times except when adding waste.[15][17] Do not leave a funnel in the container.

  • Arranging Final Disposal:

    • Once the container is 90% full, or if the project is complete, arrange for pickup through your institution's EH&S department.

    • The final disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides and potential hydrogen chloride gas produced.[8] This must be handled by a licensed professional waste disposal company.[8][18]

Decontamination of Empty Containers

An "empty" container that held 4-(4-Methylphenyl)piperidine hydrochloride is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).[1]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [1] Follow the same labeling and accumulation procedures described above for the rinsate waste container.

  • Final Container Disposal: After triple-rinsing, deface or remove the original label. The container can now be managed according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or recycling.

By adhering to these rigorous procedures, you uphold your commitment to laboratory safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the product itself.

References

  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine.
  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine.
  • Capot Chemical Co.,Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride.
  • Jubilant Ingrevia Limited. (2012). 4-(Hydroxymethyl)piperidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2015). 4-Methylpiperidine - SAFETY DATA SHEET.
  • Alfa Aesar. (2023). Piperidine - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)piperidine hydrochloride

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